ONO-5334
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(1S)-3-[(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O4S/c1-14-13-30-21(25(14)2)24-23-20(28)18(26)17(15-9-11-29-12-10-15)22-19(27)16-7-5-3-4-6-8-16/h14-17H,3-13H2,1-2H3,(H,22,27)(H,23,28)/b24-21-/t14-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZCSXIUAFVRTE-CHGLIHOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC(=NNC(=O)C(=O)C(C2CCOCC2)NC(=O)C3CCCCCC3)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CS/C(=N\NC(=O)C(=O)[C@H](C2CCOCC2)NC(=O)C3CCCCCC3)/N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868273-90-9, 620614-15-5 | |
| Record name | ONO-5334 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868273909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ONO-5334 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620614155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ONO-5334 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TDN93L9FN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ONO-5334: A Technical Guide to its Mechanism of Action in Bone Resorption
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-5334 is a potent, selective, and orally active inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts and crucial for the degradation of bone matrix proteins, particularly type I collagen. This technical guide provides an in-depth overview of the mechanism of action of this compound in bone resorption. It consolidates data from preclinical and clinical studies, detailing the drug's effects on bone turnover markers, bone mineral density, and osteoclast function. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of bone biology and drug development, offering detailed experimental methodologies and a thorough analysis of this compound's therapeutic potential in metabolic bone diseases such as osteoporosis.
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. The underlying pathology involves an imbalance in bone remodeling, with bone resorption by osteoclasts exceeding bone formation by osteoblasts. Cathepsin K is the predominant cysteine protease in osteoclasts, playing a critical role in the degradation of the organic bone matrix.[1] Its inhibition presents a targeted therapeutic strategy to reduce bone resorption. This compound has emerged as a promising small molecule inhibitor of cathepsin K, demonstrating significant effects on bone metabolism in a variety of experimental models and clinical trials.
Core Mechanism of Action: Cathepsin K Inhibition
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of cathepsin K. This inhibition is potent and selective, which is a key characteristic for minimizing off-target effects.
Enzymatic Inhibition
In vitro enzymatic assays have demonstrated that this compound is a potent inhibitor of human, rabbit, and rat cathepsin K.[2] The inhibitory activity extends to other related cysteine proteases, such as cathepsins S, L, and B, but with significantly lower potency, highlighting its selectivity for cathepsin K.[3][4]
Table 1: Inhibitory Activity (Ki) of this compound against Various Cathepsins
| Enzyme Target | Species | Ki (nM) |
| Cathepsin K | Human | 0.10[1][2][3][4] |
| Cathepsin K | Rabbit | 0.049[2] |
| Cathepsin K | Rat | 0.85[2] |
| Cathepsin S | Human | 0.83[1][2] |
| Cathepsin L | Human | 1.7[2] |
| Cathepsin B | Human | 32[1][2] |
Signaling Pathway of Bone Resorption and this compound's Point of Intervention
Osteoclasts degrade bone within a sealed-off acidic microenvironment called the resorption lacuna. Within this space, cathepsin K, secreted by the osteoclast, cleaves key components of the bone matrix, most notably type I collagen. This compound, by inhibiting cathepsin K, directly prevents this crucial step in collagen degradation, thereby reducing overall bone resorption without significantly affecting osteoclast viability.[3]
Preclinical Evidence
In Vitro Studies
This compound has been shown to potently suppress bone resorption mediated by human osteoclasts in a dose-dependent manner.[2] Notably, unlike bisphosphonates such as alendronate, this compound does not disrupt the actin ring or induce pyknotic nuclei in osteoclasts, indicating that it inhibits their resorptive function without affecting their viability.[3]
In Vivo Animal Models
Studies in ovariectomized (OVX) rats and monkeys, which are established models for postmenopausal osteoporosis, have demonstrated the efficacy of this compound in preventing bone loss and improving bone strength.
Table 2: Summary of Key Findings from Ovariectomized (OVX) Animal Studies
| Animal Model | This compound Dose | Duration | Key Findings |
| OVX Rats | 0.12, 0.6, 3, 15 mg/kg/day | 8 weeks | Dose-dependently restored total bone mineral content (BMC) and bone mineral density (BMD) in the proximal tibia. Suppressed urinary deoxypyridinoline and plasma CTX levels. More potent effect on cortical BMD and BMC compared to alendronate. |
| OVX Cynomolgus Monkeys | 3, 10, 30 mg/kg/day | 8 months | Dose-dependently suppressed the increase in urinary CTX and serum osteocalcin. Reversed the effect of OVX on vertebral BMD and improved bone mechanical strength. Increased total and cortical BMD in the femoral neck.[3] |
| OVX Cynomolgus Monkeys | 1.2, 6, 30 mg/kg/day | 16 months | Decreased bone resorption markers to levels below that of sham-operated monkeys while maintaining bone formation markers. Increased BMD to a level greater than the sham group at all examined sites. Increased cortical BMD, cortical area, and cortical thickness.[5] |
Clinical Evidence
Phase I and II clinical trials have evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound in healthy postmenopausal women and women with osteoporosis.
Pharmacodynamics: Effects on Bone Turnover Markers
Oral administration of this compound leads to a rapid and dose-dependent suppression of bone resorption markers, including serum C-terminal telopeptide of type I collagen (sCTX) and urinary N-terminal telopeptide of type I collagen (uNTX). In contrast, the effects on bone formation markers, such as bone-specific alkaline phosphatase (BSAP) and osteocalcin (OC), were minimal, suggesting that this compound uncouples bone resorption from formation.[6]
Table 3: Effect of this compound on Bone Turnover Markers in Postmenopausal Women (15-Day Multiple Dosing)
| This compound Dose (once daily) | Mean Reduction in Urinary CTX (%) |
| 100 mg | 44.9 |
| 300 mg | 84.5 |
| 600 mg | 92.5 |
Efficacy: Effects on Bone Mineral Density (OCEAN Study)
The OCEAN (this compound Cathepsin K Inhibitor European) study, a 12-month, randomized, double-blind, placebo- and active-controlled (alendronate) Phase II trial, demonstrated that this compound significantly increased bone mineral density (BMD) in postmenopausal women with osteoporosis.[5]
Table 4: Percentage Change in Bone Mineral Density (BMD) after 12 Months (OCEAN Study)
| Treatment Group | Lumbar Spine BMD (%) | Total Hip BMD (%) | Femoral Neck BMD (%) |
| Placebo | - | - | - |
| This compound 50 mg twice daily | Significant Increase | Significant Increase | Significant Increase |
| This compound 100 mg once daily | Significant Increase | No Significant Increase | Significant Increase |
| This compound 300 mg once daily | Significant Increase | Significant Increase | Significant Increase |
| Alendronate 70 mg once weekly | Significant Increase | Significant Increase | Significant Increase |
Experimental Protocols
This section provides an overview of the methodologies employed in the key preclinical and clinical studies of this compound.
In Vitro Human Osteoclast Resorption Assay
-
Cell Culture: Human osteoclasts are typically generated from peripheral blood mononuclear cells (PBMCs) or bone marrow mononuclear cells. These precursor cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor kappa-B ligand (RANKL) to induce differentiation into mature, multinucleated osteoclasts.[7]
-
Resorption Substrate: Osteoclasts are seeded onto bone slices (e.g., bovine cortical bone) or dentine slices and allowed to form resorption pits.
-
Treatment: Differentiated osteoclasts are treated with varying concentrations of this compound.
-
Quantification of Resorption: The extent of bone resorption is quantified by measuring the area of the resorption pits using light microscopy or scanning electron microscopy. Alternatively, the release of collagen fragments (e.g., CTX-I) into the culture medium can be measured by ELISA.
Ovariectomized (OVX) Animal Models
-
Animal Model: Female cynomolgus monkeys or Sprague-Dawley rats undergo bilateral ovariectomy to induce estrogen deficiency, mimicking postmenopausal osteoporosis. Sham-operated animals serve as controls.
-
Treatment: this compound is administered orally at various doses for a specified duration (e.g., 8 to 16 months). A vehicle control group and a positive control group (e.g., alendronate) are typically included.
-
Bone Turnover Markers: Serum and urine samples are collected periodically to measure bone resorption markers (e.g., CTX, NTX, deoxypyridinoline) and bone formation markers (e.g., osteocalcin, BSAP) using specific immunoassays.
-
Bone Mineral Density (BMD): BMD of the lumbar spine, femur, and other relevant sites is measured using dual-energy X-ray absorptiometry (DXA) or peripheral quantitative computed tomography (pQCT).
-
Bone Histomorphometry: Following sacrifice, bone samples are collected, embedded in plastic, and sectioned. Undecalcified sections are stained (e.g., Villanueva bone stain) to enable quantitative analysis of bone structure and cellular activity, including parameters such as osteoclast surface, osteoblast surface, and bone formation rate.
Clinical Trials (OCEAN Study)
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled parallel-group study.
-
Participants: Postmenopausal women with osteoporosis.
-
Interventions: Participants are randomized to receive placebo, this compound at various oral doses (e.g., 50 mg twice daily, 100 mg once daily, 300 mg once daily), or an active comparator (e.g., alendronate 70 mg once weekly) for a predefined period (e.g., 12 months).
-
Assessments:
-
BMD: Measured at baseline and at specified follow-up intervals at the lumbar spine, total hip, and femoral neck using DXA.
-
Bone Turnover Markers: Serum and urine samples are collected to measure sCTX, uNTX, BSAP, and osteocalcin.
-
Safety: Adverse events are monitored throughout the study.
-
Conclusion
This compound is a potent and selective inhibitor of cathepsin K that effectively reduces bone resorption by directly targeting the enzymatic degradation of the bone matrix by osteoclasts. Preclinical and clinical studies have consistently demonstrated its ability to suppress bone resorption markers and increase bone mineral density, with a favorable safety profile. The uncoupling of bone resorption from formation, a distinct feature compared to bisphosphonates, suggests a novel therapeutic approach for the management of osteoporosis and other metabolic bone diseases. Further long-term clinical studies are warranted to fully establish the anti-fracture efficacy and long-term safety of this compound.
References
- 1. Villanueva Osteochrome Bone Stain - Creative Bioarray [histobiolab.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. assaygenie.com [assaygenie.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Interest of Bone Histomorphometry in Bone Pathophysiology Investigation: Foundation, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idsplc.com [idsplc.com]
- 7. A novel method to efficiently differentiate human osteoclasts from blood-derived monocytes - PMC [pmc.ncbi.nlm.nih.gov]
ONO-5334: A Selective Cathepsin K Inhibitor for the Treatment of Osteoporosis
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-5334 is an orally active, potent, and selective inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and crucial for the degradation of bone matrix proteins, particularly type I collagen.[1][2] By targeting cathepsin K, this compound effectively reduces bone resorption while demonstrating a lesser effect on bone formation, a characteristic that distinguishes it from some other antiresorptive therapies.[1][3] This uncoupling of bone resorption and formation has been a key driver in its development as a potential treatment for osteoporosis.[3] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.
Mechanism of Action
Cathepsin K is the primary protease responsible for the degradation of the organic bone matrix, which is approximately 90% type I collagen.[1] In the acidic microenvironment of the resorption lacuna created by osteoclasts, cathepsin K cleaves type I collagen at multiple sites within its triple helical structure.[4] this compound is a non-lysosomotropic, reversible, and potent inhibitor of cathepsin K.[5] Its inhibitory action prevents the breakdown of collagen, thereby reducing bone resorption.[2]
Signaling Pathway of Cathepsin K in Osteoclasts
The expression and activity of cathepsin K in osteoclasts are tightly regulated. The differentiation and activation of osteoclasts are primarily driven by the binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor RANK on osteoclast precursors. This interaction triggers a downstream signaling cascade that ultimately leads to the transcription of cathepsin K. Once synthesized, pro-cathepsin K is processed into its active form within the acidic environment of the resorption lacuna. This compound acts directly on this mature, active form of cathepsin K.
Quantitative Data
In Vitro Enzyme Inhibition
This compound demonstrates high potency and selectivity for cathepsin K over other related cysteine proteases.
| Enzyme | Ki (nM)[2][6][7] | Selectivity vs. Cathepsin K |
| Cathepsin K | 0.1 | - |
| Cathepsin S | 0.83 | 8.3-fold |
| Cathepsin L | 17 | 170-fold |
| Cathepsin B | 32 | 320-fold |
Preclinical Efficacy in Ovariectomized Cynomolgus Monkeys
Studies in ovariectomized (OVX) cynomolgus monkeys, a well-established model for postmenopausal osteoporosis, have demonstrated the in vivo efficacy of this compound.
| Treatment Group | Change in Urinary CTX[3] | Change in Serum Osteocalcin[3] | Change in Lumbar Spine BMD[3] | Change in Femoral Neck Cortical BMD[3] |
| OVX + Vehicle | Increased | Increased | Decreased | Decreased |
| OVX + this compound (3 mg/kg) | Suppressed | Suppressed | Increased | Increased |
| OVX + this compound (10 mg/kg) | Dose-dependently suppressed | Dose-dependently suppressed | Dose-dependently increased | Dose-dependently increased |
| OVX + this compound (30 mg/kg) | Maintained near zero levels | Maintained around sham levels | Dose-dependently increased | Significantly increased |
| OVX + Alendronate (0.5 mg/kg) | Suppressed to sham levels | Suppressed to sham levels | Increased | Increased |
Clinical Efficacy in Postmenopausal Women (OCEAN Study)
The OCEAN (OsteoporosisOCEAN) study was a 12- and 24-month, randomized, double-blind, placebo- and active-controlled (alendronate) Phase II trial in postmenopausal women with osteoporosis.[3][8][9]
Effect on Bone Turnover Markers (12 months) [3]
| Treatment Group | Change in Urinary NTX/Cr | Change in Serum CTX-I | Change in Bone-Specific Alkaline Phosphatase (B-ALP) | Change in Procollagen Type I N-Terminal Propeptide (PINP) |
| Placebo | - | - | - | - |
| This compound (50 mg BID) | Similar suppression to Alendronate | Similar suppression to Alendronate | Little to no suppression | Little to no suppression |
| This compound (100 mg QD) | Similar suppression to Alendronate | Similar suppression to Alendronate | Little to no suppression | Little to no suppression |
| This compound (300 mg QD) | Significant suppression | Significant suppression | Little to no suppression | Little to no suppression |
| Alendronate (70 mg QW) | Significant suppression | Significant suppression | Suppression | Suppression |
Effect on Bone Mineral Density (24 months) [9][10]
| Treatment Group | % Change in Lumbar Spine BMD (p < 0.001 vs. placebo) | % Change in Total Hip BMD (p < 0.001 vs. placebo) | % Change in Femoral Neck BMD (p < 0.001 vs. placebo) |
| Placebo | - | - | - |
| This compound (50 mg BID) | Increased | Increased | Increased |
| This compound (100 mg QD) | Increased | Increased | Increased |
| This compound (300 mg QD) | Increased | Increased | Increased |
| Alendronate (70 mg QW) | Increased | Increased | Increased |
Experimental Protocols
In Vitro Cathepsin K Inhibition Assay
-
Objective: To determine the inhibitory potency (Ki) of this compound against purified human cathepsin K and other cathepsins.
-
General Methodology: While specific proprietary details of the assay conditions are not publicly available, a typical fluorometric enzyme inhibition assay would involve the following steps:
-
Enzyme Activation: Recombinant human cathepsins are activated under appropriate buffer conditions.
-
Inhibitor Incubation: A range of concentrations of this compound is pre-incubated with the activated enzyme for a defined period to allow for inhibitor binding.
-
Substrate Addition: A fluorogenic peptide substrate specific for each cathepsin is added to the enzyme-inhibitor mixture.
-
Fluorescence Monitoring: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader.
-
Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a suitable dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Preclinical Ovariectomized Cynomolgus Monkey Model
-
Objective: To evaluate the long-term efficacy and safety of this compound on bone metabolism, bone mineral density, and bone strength in a primate model of postmenopausal osteoporosis.[3]
-
Animal Model: Adult female cynomolgus monkeys. Ovariectomy is performed to induce estrogen deficiency and subsequent bone loss.[3]
-
Study Design:
-
Acclimatization and Baseline Measurements: Animals are acclimatized to the housing conditions. Baseline measurements of bone mineral density (BMD) and bone turnover markers are collected.
-
Ovariectomy: Bilateral ovariectomy is performed on the treatment groups. A sham surgery is performed on the control group.
-
Treatment Administration: Following a post-surgery recovery and bone loss period, animals are randomized to receive daily oral doses of this compound (e.g., 3, 10, 30 mg/kg), an active comparator (e.g., alendronate), or vehicle for an extended period (e.g., 8 or 16 months).[3][11]
-
Monitoring:
-
Bone Turnover Markers: Serum and urine samples are collected periodically to measure markers of bone resorption (e.g., urinary C-terminal cross-linking telopeptide of type I collagen, uCTX) and bone formation (e.g., serum osteocalcin).[3]
-
Bone Mineral Density (BMD): BMD of the lumbar spine and femur is measured at regular intervals using dual-energy X-ray absorptiometry (DXA) and peripheral quantitative computed tomography (pQCT).[3][11]
-
-
Terminal Assessments:
-
Bone Strength: At the end of the study, bone mechanical strength is assessed ex vivo using methods like three-point bending tests on the femur.[3]
-
Histomorphometry: Bone biopsies (e.g., from the iliac crest or femur) are collected for histomorphometric analysis to evaluate bone microarchitecture and cellular activity.[11]
-
-
Clinical Evaluation: The OCEAN Study
-
Objective: To investigate the efficacy and safety of different doses of this compound compared with placebo and alendronate in postmenopausal women with osteoporosis.[8]
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.[8]
-
Participants: Postmenopausal women aged 55 to 75 years with osteoporosis.[8]
-
Treatment Arms: [8]
-
Placebo
-
This compound 50 mg twice daily
-
This compound 100 mg once daily
-
This compound 300 mg once daily
-
Alendronate 70 mg once weekly
-
-
Duration: 24 months.[9]
-
Primary and Secondary Endpoints:
-
Methodology for Endpoint Assessment:
-
BMD: Measured by DXA at baseline and subsequent time points.[8]
-
Bone Turnover Markers: Blood and urine samples were collected at specified intervals for analysis. While the specific commercial assay kits used are not detailed in the primary publications, standard immunoassays (e.g., ELISA) are typically employed for these markers.
-
Safety and Tolerability
Across multiple clinical trials, this compound has been generally well-tolerated.[3][9] The OCEAN study reported no clinically relevant safety concerns over the 24-month treatment period.[9][10]
Conclusion
This compound is a potent and selective cathepsin K inhibitor that has demonstrated significant efficacy in reducing bone resorption and increasing bone mineral density in both preclinical models and clinical trials involving postmenopausal women with osteoporosis. Its mechanism of action, which involves a more targeted inhibition of bone resorption with a lesser impact on bone formation, represents a promising therapeutic approach for managing osteoporosis. Further long-term studies would be beneficial to fully elucidate its fracture prevention efficacy and long-term safety profile.
References
- 1. Morning vs evening dosing of the cathepsin K inhibitor this compound: effects on bone resorption in postmenopausal women in a randomized, phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of serum bone turnover markers in female cynomolgus monkeys of different ages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The precision study of dual energy X-ray absorptiometry for bone mineral density and body composition measurements in female cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorio.usp.br [repositorio.usp.br]
- 6. biovendor.com [biovendor.com]
- 7. ibl-international.com [ibl-international.com]
- 8. The precision study of dual energy X-ray absorptiometry for bone mineral density and body composition measurements in female cynomolgus monkeys - Guo - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 9. Antiresorptive effect of a cathepsin K inhibitor this compound and its relationship to BMD increase in a phase II trial for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The precision study of dual energy X-ray absorptiometry for bone mineral density and body composition measurements in female cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Treatment with human parathyroid hormone (1-34) for 18 months increases cancellous bone volume and improves trabecular architecture in ovariectomized cynomolgus monkeys (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of ONO-5334: A Cathepsin K Inhibitor for Osteoporosis
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
ONO-5334 is a potent, selective, and orally active inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and crucial for the degradation of bone matrix. Preclinical research has demonstrated that this compound effectively suppresses bone resorption without significantly impacting bone formation, a characteristic that distinguishes it from other antiresorptive agents like bisphosphonates. This uncoupling of bone resorption and formation leads to a net increase in bone mass and strength. In established animal models of postmenopausal osteoporosis, this compound has been shown to increase bone mineral density (BMD), improve bone microarchitecture, and enhance bone strength, particularly in cortical bone. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, summarizing key quantitative findings in structured tables, outlining experimental methodologies, and visualizing the associated biological pathways and workflows.
Mechanism of Action: Targeting Cathepsin K
Osteoporosis is a skeletal disorder characterized by an imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts, leading to reduced bone mass and an increased risk of fracture.[1] Cathepsin K is the principal cysteine protease involved in the degradation of type I collagen, the main organic component of the bone matrix.[2] It is secreted by osteoclasts into the acidic microenvironment of the resorption lacuna, where it efficiently cleaves collagen fibers.[3]
This compound is a non-peptidic, reversible, and highly selective inhibitor of cathepsin K.[2][4] By binding to the active site of cathepsin K, this compound prevents the breakdown of the bone matrix, thereby reducing bone resorption.[2] A key feature of this compound's mechanism is its limited effect on bone formation.[1][4] Unlike bisphosphonates, which can suppress both resorption and formation, this compound's targeted inhibition of cathepsin K allows osteoblastic activity to continue, leading to a net gain in bone mass.[4]
Figure 1: this compound Mechanism of Action.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.
In Vitro Enzyme Inhibition and Osteoclast Activity
This compound demonstrates potent and selective inhibition of cathepsin K and effectively reduces osteoclast-mediated bone resorption in vitro.
| Parameter | Species | Value | Reference |
| Cathepsin K (Ki) | Human | 0.1 nM | [2][4] |
| Rabbit | 0.049 nM | ||
| Rat | 0.85 nM | ||
| Cathepsin S (Ki) | Human | 0.83 nM | [2] |
| Cathepsin L (Ki) | Human | 1.7 nM | [2] |
| Cathepsin B (Ki) | Human | 32 nM | [2] |
| Inhibition of Human Osteoclast Bone Resorption | Human | >100-fold more potent than alendronate | [4] |
Table 1: In Vitro Inhibitory Activity of this compound.
Effects on Bone Turnover Markers in Ovariectomized (OVX) Animals
This compound has been shown to dose-dependently suppress bone resorption markers in ovariectomized rats and monkeys, which are established models for postmenopausal osteoporosis. Notably, bone formation markers were largely unaffected.
| Animal Model | Treatment Group (oral) | Duration | Bone Resorption Marker (Suppression) | Bone Formation Marker (Change) | Reference |
| OVX Rats | This compound (0.12, 0.6, 3, 15 mg/kg/day) | 8 weeks | Dose-dependent suppression of urinary deoxypyridinoline and plasma CTX | Not specified | |
| Normal Monkeys | This compound (3, 30 mg/kg/day) | 7 days | Decreased serum and urine CTX | No effect on serum osteocalcin and bone-specific alkaline phosphatase | [4] |
| OVX Cynomolgus Monkeys | This compound (3, 10, 30 mg/kg/day) | 8 months | Dose-dependent suppression of urinary CTX | Serum osteocalcin maintained around sham levels | |
| OVX Cynomolgus Monkeys | This compound (1.2, 6, 30 mg/kg/day) | 16 months | Decreased to ~half of sham levels (6 & 30 mg/kg) | Maintained above sham levels | [5] |
Table 2: Effect of this compound on Bone Turnover Markers in Ovariectomized Animals.
Effects on Bone Mineral Density (BMD) in OVX Animals
Treatment with this compound resulted in significant improvements in both trabecular and cortical BMD in OVX animal models.
| Animal Model | Treatment Group (oral) | Duration | Anatomic Site | BMD Change | Reference |
| OVX Rats | This compound (15 mg/kg/day) | 8 weeks | Proximal Tibia (Cortical) | Increased, more potent than alendronate | |
| Proximal Tibia (Trabecular) | Partially restored | ||||
| OVX Cynomolgus Monkeys | This compound (3, 10, 30 mg/kg/day) | 8 months | Vertebrae (Total) | Dose-dependently reversed OVX-induced loss | |
| Femoral Neck (Cortical) | Increased | ||||
| OVX Cynomolgus Monkeys | This compound (6, 30 mg/kg/day) | 16 months | Lumbar Vertebra, Femoral Neck, Proximal Tibia, Distal Radius (Total) | Increased to a level greater than sham | [5] |
| Proximal Tibia (Cortical) | Increased to a level greater than sham | [5] |
Table 3: Effect of this compound on Bone Mineral Density in Ovariectomized Animals.
Effects on Bone Strength in OVX Animals
Consistent with the increases in BMD, this compound demonstrated a significant improvement in bone strength parameters in preclinical models.
| Animal Model | Treatment Group (oral) | Duration | Bone Strength Parameter | Outcome | Reference |
| OVX Rats | This compound (15 mg/kg/day) | 8 weeks | Proximal Tibia (Overall Strength) | More prominent effect than alendronate | |
| OVX Cynomolgus Monkeys | This compound (3, 10, 30 mg/kg/day) | 8 months | Vertebrae (Mechanical Strength) | Improved | |
| Femoral Neck (Mechanical Strength) | Improved | ||||
| OVX Cynomolgus Monkeys | This compound (6, 30 mg/kg/day) | 16 months | Lumbar Vertebra (Maximum Load) | Higher than alendronate at comparable BMD | |
| Distal and Midshaft Radius (Maximum Load) | Increased |
Table 4: Effect of this compound on Bone Strength in Ovariectomized Animals.
Experimental Protocols
This section outlines the general methodologies employed in the preclinical evaluation of this compound. Specific details may vary between individual studies.
In Vitro Cathepsin K Inhibition Assay
-
Objective: To determine the inhibitory potency (Ki) of this compound against purified cathepsin K.
-
General Protocol:
-
Recombinant human cathepsin K is pre-incubated with varying concentrations of this compound in an appropriate assay buffer (e.g., MES buffer, pH 5.5, containing DTT and EDTA).
-
The enzymatic reaction is initiated by the addition of a fluorogenic substrate (e.g., Z-Phe-Arg-AMC).
-
The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader.
-
Inhibitory constants (Ki) are calculated by fitting the data to the Morrison equation for tight-binding inhibitors.
-
Osteoclast Resorption Pit Assay
-
Objective: To assess the effect of this compound on the bone-resorbing activity of mature osteoclasts.
-
General Protocol:
-
Osteoclast precursors (e.g., from human peripheral blood mononuclear cells or rodent bone marrow) are cultured on bone or dentin slices in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts.[6][7]
-
Mature osteoclasts are then treated with varying concentrations of this compound.
-
After an incubation period (typically several days), the cells are removed from the slices.[7]
-
The resorption pits are visualized by staining with toluidine blue or using scanning electron microscopy.[6]
-
The total area of resorption is quantified using image analysis software.[6]
-
Figure 2: Osteoclast Resorption Pit Assay Workflow.
Ovariectomized (OVX) Animal Models
-
Objective: To evaluate the efficacy of this compound in a well-established in vivo model of postmenopausal osteoporosis.
-
General Protocol:
-
Animals: Adult female Sprague-Dawley or Wistar rats (typically 6 months of age) or cynomolgus monkeys are used.[8][9]
-
Surgery: Bilateral ovariectomy is performed to induce estrogen deficiency. A sham operation (laparotomy without removal of ovaries) is performed on the control group.[9][10]
-
Post-operative Recovery: Animals are allowed to recover for a period to allow for the development of osteopenia (typically 2 weeks to 2 months).[9]
-
Treatment: this compound is administered orally (e.g., via gavage) at various dose levels. A vehicle control group and a positive control group (e.g., alendronate) are typically included.
-
Endpoint Analysis: At the end of the treatment period, various endpoints are assessed, including bone turnover markers, bone mineral density, and bone strength.
-
Bone Mineral Density (BMD) Measurement
-
Objective: To quantify changes in bone mass in response to this compound treatment.
-
Method: Peripheral quantitative computed tomography (pQCT) is commonly used to assess volumetric BMD in specific bone compartments (trabecular and cortical bone) of the tibia and femur.[11][12]
-
General Protocol:
-
The animal is anesthetized, and the limb of interest is placed in the pQCT scanner.
-
A scout view is taken to identify the anatomical region of interest (e.g., proximal tibia metaphysis).[13]
-
Transverse scans are performed at defined locations along the bone.
-
Software analysis is used to calculate volumetric BMD for total, trabecular, and cortical bone.[13]
-
Biomechanical Strength Testing
-
Objective: To determine the effect of this compound on the mechanical properties of bone.
-
Method: A three-point bending test is a common method to assess the strength of long bones like the femur.[14][15]
-
General Protocol:
-
The femur is excised and cleaned of soft tissue.
-
The bone is placed on two supports with a defined span.[16]
-
A load is applied to the midpoint of the bone at a constant speed until fracture occurs.[14][16]
-
A load-displacement curve is generated, from which parameters such as maximum load (strength), stiffness, and energy to failure can be calculated.[15]
-
Figure 3: In Vivo Preclinical Evaluation Workflow.
Biochemical Marker Analysis
-
Objective: To measure the levels of bone resorption and formation markers in serum and urine.
-
Methods: Enzyme-linked immunosorbent assays (ELISAs) are typically used.
-
General Protocol:
-
Blood and urine samples are collected from the animals at specified time points.
-
Serum or plasma is separated from the blood.
-
Commercially available ELISA kits are used to quantify the concentrations of specific markers, such as C-terminal telopeptide of type I collagen (CTX) for bone resorption and N-terminal propeptide of type I procollagen (P1NP) for bone formation.[17][18]
-
The assay is performed according to the manufacturer's instructions, and the results are read using a microplate reader.
-
Conclusion
The preclinical data for this compound strongly support its potential as a novel therapeutic agent for osteoporosis. Its selective inhibition of cathepsin K leads to a potent antiresorptive effect while preserving bone formation, a mechanism that offers potential advantages over existing therapies. In vivo studies in rodent and non-human primate models of postmenopausal osteoporosis have consistently demonstrated that this compound increases bone mineral density and enhances bone strength. These promising preclinical findings have paved the way for clinical investigation, although the development of this compound for osteoporosis was discontinued for reasons unrelated to its preclinical efficacy. Nevertheless, the comprehensive preclinical research on this compound provides a valuable case study in the development of targeted therapies for bone diseases.
References
- 1. Safety and efficacy of the cathepsin K inhibitor this compound in postmenopausal osteoporosis: the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 16-month treatment with the cathepsin K inhibitor this compound on bone markers, mineral density, strength and histomorphometry in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]
- 7. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 9. Rat Model for Osteoporosis - Enamine [enamine.net]
- 10. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing bone quantity by pQCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Three-point bending of rat femur in the mediolateral direction: introduction and validation of a novel biomechanical testing protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Improving results in rat fracture models: enhancing the efficacy of biomechanical testing by a modification of the experimental setup - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiresorptive effect of a cathepsin K inhibitor this compound and its relationship to BMD increase in a phase II trial for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monkey CTX-1 ELISA Kit (Colorimetric) (NBP2-69075): Novus Biologicals [novusbio.com]
ONO-5334: A Technical Deep Dive into its Effects on Osteoclast Activity and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-5334 is a potent and selective, orally active inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and crucial for the degradation of bone matrix proteins, particularly type I collagen.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on osteoclast function and bone metabolism, and the experimental methodologies employed in its evaluation. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for bone disorders such as osteoporosis.
Mechanism of Action: Targeting the Engine of Bone Resorption
Osteoporosis is a systemic skeletal disease characterized by an imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts.[4] Cathepsin K is the primary enzyme responsible for the degradation of the organic bone matrix.[2][3] Secreted by osteoclasts into the sealed resorption lacuna, cathepsin K cleaves the triple helix of type I collagen, the main organic component of bone.[2][5]
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of cathepsin K.[1] This inhibition prevents the breakdown of the collagenous matrix, thereby reducing bone resorption without directly affecting osteoclast viability.[1] Unlike bisphosphonates such as alendronate, which can induce osteoclast apoptosis and disrupt the actin ring, this compound does not impact osteoclast survival.[1] This targeted mechanism of action suggests a potential for uncoupling bone resorption from bone formation, a desirable characteristic for an osteoporosis therapeutic.[2][4]
References
- 1. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antiresorptive effect of a cathepsin K inhibitor this compound and its relationship to BMD increase in a phase II trial for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of the cathepsin K inhibitor this compound in postmenopausal osteoporosis: the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals [mdpi.com]
Investigating the Off-Target Effects of ONO-5334 on Cysteine Proteases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-5334 is a potent, orally active inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts and crucial for bone resorption.[1][2] Developed as a potential therapeutic agent for metabolic bone diseases such as osteoporosis, its selectivity profile is a critical aspect of its preclinical and clinical evaluation.[1][3][4] This technical guide provides an in-depth examination of the off-target effects of this compound on other cysteine proteases, presenting quantitative data, detailed experimental protocols for assessing inhibitor specificity, and visual workflows to guide researchers in this area of investigation.
This compound: Primary Target and Mechanism of Action
Cathepsin K is the primary therapeutic target of this compound.[1] In the acidic microenvironment of the resorption lacunae under the osteoclast ruffled border, cathepsin K degrades the organic bone matrix, primarily type I collagen.[4][5] By inhibiting cathepsin K, this compound effectively reduces bone resorption.[1][6] This targeted action has been shown to increase bone mineral density (BMD) in clinical trials.[3][7][8] Unlike bisphosphonates, this compound does not appear to affect osteoclast viability.[1]
Caption: Mechanism of Action of this compound in Bone Resorption.
Quantitative Analysis of Off-Target Effects
While this compound is a potent inhibitor of its primary target, cathepsin K, in vitro studies have demonstrated some level of inhibitory activity against other cysteine proteases, namely cathepsins S, L, and B.[1] However, the potency of this inhibition is significantly lower, indicating a degree of selectivity for cathepsin K.[1]
| Target Protease | Ki Value (nM) | Fold Selectivity vs. Cathepsin K |
| Cathepsin K | 0.1 | 1x |
| Cathepsin S | - | 8x lower affinity |
| Cathepsin L | - | (Fold range covers S, L, B) |
| Cathepsin B | - | 320x lower affinity |
| Data sourced from in vitro experiments.[1] |
This quantitative data highlights that while this compound does interact with other cysteine proteases, its inhibitory activity is substantially weaker compared to its effect on cathepsin K.[1]
Experimental Protocols for Investigating Off-Target Effects
To determine the selectivity profile of a protease inhibitor like this compound, a series of standardized in vitro and cell-based assays are employed.
In Vitro Enzymatic Activity Assay for Inhibitor Potency (Ki Determination)
This protocol outlines a general method for determining the inhibitory constant (Ki) of a compound against a purified cysteine protease.
Principle: The assay measures the rate of cleavage of a synthetic fluorogenic peptide substrate by the target protease in the presence of varying concentrations of the inhibitor. The reduction in the rate of substrate cleavage is proportional to the inhibitor's potency.
Materials:
-
Purified, active human cysteine proteases (e.g., Cathepsin K, S, L, B)
-
Fluorogenic peptide substrate (e.g., Z-Arg-Arg-7-amino-4-trifluoromethylcoumarin)[9]
-
Assay Buffer: Typically a buffer at the optimal pH for the enzyme (e.g., sodium acetate buffer with DTT and EDTA for cathepsins).
-
This compound or other test compounds, serially diluted.
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Enzyme Preparation: Dilute the stock solution of the target cysteine protease in cold assay buffer to a working concentration.
-
Inhibitor Preparation: Perform serial dilutions of this compound in the assay buffer to create a range of concentrations.
-
Reaction Setup: To each well of the microplate, add the assay buffer, the diluted inhibitor solution, and the diluted enzyme solution. Include controls with no inhibitor.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation/emission wavelengths.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Cellular Assay: Osteoclast-Mediated Bone Resorption
This assay assesses the functional impact of the inhibitor on the primary target's cellular activity.
Principle: Osteoclasts are cultured on a bone-mimicking substrate (e.g., dentine slices or calcium phosphate-coated plates). The ability of the inhibitor to prevent the osteoclasts from resorbing this substrate is quantified.
Materials:
-
Primary human or animal osteoclasts.
-
Culture medium (e.g., α-MEM with FBS).
-
Dentine slices or bone-mimicking multi-well plates.
-
This compound or other test compounds.
-
Staining reagents for visualizing resorption pits (e.g., toluidine blue) or assays to measure released matrix components.
Procedure:
-
Cell Seeding: Seed mature osteoclasts onto the dentine slices or coated plates and allow them to attach.
-
Inhibitor Treatment: Add fresh culture medium containing various concentrations of this compound. Include a vehicle control.
-
Culture: Culture the cells for a period sufficient to allow for measurable bone resorption (e.g., 48-72 hours).
-
Assessment of Resorption:
-
Remove the osteoclasts from the substrate.
-
Stain the slices/plates to visualize the resorption pits.
-
Quantify the total area of resorption per slice/well using microscopy and image analysis software.
-
-
Data Analysis: Plot the percentage of resorption inhibition against the inhibitor concentration to determine the IC50 in a cellular context.
Caption: Experimental Workflow for Investigating Off-Target Effects.
Clinical Development and Significance of Selectivity
This compound has undergone Phase I and II clinical trials for postmenopausal osteoporosis.[3][7][10][11][12] The development of this compound for osteoporosis was discontinued, but it has been investigated for other potential applications, such as for COVID-19, due to its inhibitory effect on other cathepsins like cathepsin L.[13]
The selectivity of a drug is paramount to its safety profile. Off-target inhibition can lead to unintended physiological effects. For instance, the development of another cathepsin K inhibitor, balicatib, was halted due to off-target effects leading to morphea-like skin changes, potentially linked to the inhibition of other cathepsins.[14] The favorable selectivity profile of this compound, with significantly lower potency against cathepsins S, L, and B, is a crucial characteristic that minimizes the risk of such adverse events.[1]
Conclusion
This compound is a highly potent inhibitor of cathepsin K, demonstrating a clear mechanism of action in reducing bone resorption. While it exhibits measurable inhibitory activity against other cysteine proteases, the significantly lower potency underscores its specificity for the primary target. A thorough investigation of off-target effects, utilizing the quantitative and functional assays detailed in this guide, is a cornerstone of modern drug development. This rigorous approach ensures a comprehensive understanding of a compound's biological activity and is essential for predicting its safety and efficacy in clinical settings.
References
- 1. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Safety and efficacy of the cathepsin K inhibitor this compound in postmenopausal osteoporosis: the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Antiresorptive effect of a cathepsin K inhibitor this compound and its relationship to BMD increase in a phase II trial for postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiresorptive effect of a cathepsin K inhibitor this compound and its relationship to BMD increase in a phase II trial for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Assay for cysteine protease activity [bio-protocol.org]
- 10. Effects of novel cathepsin K inhibitor this compound on bone resorption markers: a study of four sustained release formulations with different pharmacokinetic patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetic and pharmacodynamic modeling of different formulations of this compound, cathepsin K inhibitor, in Caucasian and Japanese postmenopausal females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modeling and simulation of bone mineral density response from a phase 2 study of this compound, a new cathepsin K inhibitor, to support dose selection in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ono-pharma.com [ono-pharma.com]
- 14. mdpi.com [mdpi.com]
ONO-5334: A Technical Guide to its Potential in Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ONO-5334, a potent and selective inhibitor of cathepsin K, presents a compelling therapeutic strategy for mitigating joint destruction in rheumatoid arthritis (RA). Unlike conventional disease-modifying antirheumatic drugs (DMARDs) that primarily target inflammation, this compound directly addresses the pathological bone and cartilage degradation characteristic of RA. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and underlying signaling pathways related to this compound's application in RA research. The information is intended to equip researchers and drug development professionals with the foundational knowledge to explore and advance the therapeutic potential of this novel compound.
Mechanism of Action: Targeting the Engine of Joint Destruction
This compound is a synthetic, low molecular weight inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts.[1][2] Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, the primary organic component of bone.[2][3] In the context of rheumatoid arthritis, cathepsin K is also expressed by synovial fibroblasts and macrophages within the inflamed joint, contributing to the breakdown of both bone and cartilage.[1][2] this compound's mechanism of action centers on the specific inhibition of this enzymatic activity, thereby directly preventing the resorption of bone and the degradation of cartilage matrix.[1][2]
Signaling Pathway of Cathepsin K in Rheumatoid Arthritis
The following diagram illustrates the central role of cathepsin K in the pathological cascade of joint destruction in rheumatoid arthritis and the point of intervention for this compound.
References
- 1. Exploring the role of cathepsin in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the Cathepsin K Inhibitor this compound and Concomitant Use of this compound with Methotrexate on Collagen-Induced Arthritis in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum cathepsin K levels of patients with longstanding rheumatoid arthritis: correlation with radiological destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-5334: A Technical Guide on its Antiviral Properties Against SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth analysis of the antiviral properties of ONO-5334 against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. This compound, a potent and orally active inhibitor of cathepsin K, was initially developed for the treatment of osteoporosis.[1][2] Early in the COVID-19 pandemic, it was identified as a potential repurposing candidate due to its inhibitory effects on host cell proteases that are crucial for SARS-CoV-2 entry. This document consolidates the available preclinical data on this compound, including its mechanism of action, quantitative antiviral efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action: Targeting Host-Dependent Viral Entry
This compound is a cysteine protease inhibitor with high affinity for cathepsin K.[2] Its antiviral activity against SARS-CoV-2 is not directed at the virus itself but rather at host cell machinery hijacked by the virus for its life cycle. Specifically, this compound inhibits cathepsins, which are endosomal proteases.
SARS-CoV-2 can enter host cells through two primary pathways:
-
Direct fusion at the plasma membrane: This pathway is mediated by the cell surface protease TMPRSS2, which cleaves the viral spike (S) protein, enabling fusion of the viral and cellular membranes.
-
Endosomal entry: Following binding to the ACE2 receptor, the virus is internalized into endosomes. Within the acidic environment of the endosome, host cathepsins, particularly cathepsin L, cleave the S protein to activate its fusogenic activity, allowing the viral genome to be released into the cytoplasm.[3]
This compound's therapeutic potential against SARS-CoV-2 stems from its ability to block the endosomal entry pathway by inhibiting the activity of cathepsins.[4] This mechanism is particularly relevant in cell types that have low or no expression of TMPRSS2, where the virus is more reliant on the endosomal route for entry.
Signaling Pathway of SARS-CoV-2 Endosomal Entry and Inhibition by this compound
Caption: SARS-CoV-2 endosomal entry pathway and its inhibition by this compound.
Quantitative Antiviral Data
The antiviral activity of this compound against SARS-CoV-2 has been evaluated in different cell-based assays. The key quantitative data are summarized in the table below.
| Compound | Cell Line | Assay Type | Endpoint Measured | IC50 / EC50 (µM) | CC50 (µM) | Notes | Reference |
| This compound | Vero E6 | Viral Replication | Inhibition of viral replication | 0.41 | >10 | African green monkey kidney epithelial cells | Riva et al., Nature 2020[4] |
| This compound | Human iPSC-derived pneumocyte-like cells | Viral Replication | Reduction in number of infected cells | - | - | Reduced infected cells by 72% | Riva et al., Nature 2020[4] |
It is important to note that while this compound showed promising activity in these in vitro models, its efficacy is significantly reduced in cell lines with high expression of the TMPRSS2 protease.[1] This is because the virus can bypass the cathepsin-dependent endosomal pathway and enter the cell directly at the plasma membrane. This context is crucial for considering the potential clinical application of this compound for COVID-19.
Experimental Protocols
Antiviral Assay in Vero E6 Cells (Based on Riva et al., 2020)
This protocol describes a high-throughput screening assay to determine the half-maximal inhibitory concentration (IC50) of compounds against SARS-CoV-2 in Vero E6 cells.
1. Cell Culture and Seeding:
-
Cell Line: Vero E6 (African green monkey kidney epithelial cells).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Seeding: Cells are seeded into 384-well plates at a density of 5,000 cells per well and incubated overnight at 37°C with 5% CO2.
2. Compound Preparation and Addition:
-
Compound Stock: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Serial Dilution: The stock solution is serially diluted in culture medium to achieve the desired final concentrations for the dose-response curve.
-
Compound Addition: The diluted compound is added to the cells in the 384-well plates.
3. Virus Infection:
-
Virus Strain: SARS-CoV-2 isolate.
-
Infection: Cells are infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
Incubation: The plates are incubated for 48 hours at 37°C with 5% CO2.
4. Quantification of Viral Replication:
-
Fixation and Staining: After incubation, the cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100. The cells are then stained with an antibody against the SARS-CoV-2 nucleocapsid (N) protein and a nuclear counterstain (e.g., DAPI).
-
Imaging: The plates are imaged using a high-content imaging system.
-
Data Analysis: The number of infected cells (N protein positive) is quantified, and the percentage of inhibition is calculated relative to vehicle-treated (DMSO) controls. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.
Antiviral Assay in Human iPSC-derived Pneumocyte-like Cells (Based on Riva et al., 2020)
This protocol evaluates the antiviral activity of compounds in a more physiologically relevant primary human cell model.
1. Cell Differentiation and Culture:
-
Cell Source: Human induced pluripotent stem cells (iPSCs) are differentiated into pneumocyte-like cells.
-
Culture: The differentiated cells are cultured under appropriate conditions to maintain their phenotype.
2. Compound Treatment and Virus Challenge:
-
Compound Addition: this compound is added to the cell cultures.
-
Virus Infection: The cells are subsequently challenged with SARS-CoV-2.
3. Assessment of Viral Replication:
-
Immunofluorescence: After a set incubation period, the cells are fixed and stained for viral antigens (e.g., spike or nucleocapsid protein) and cellular markers.
-
Quantification: The number of infected cells is counted, and the percentage reduction in infected cells in the presence of the compound is calculated compared to untreated controls.
Experimental Workflow for Antiviral Screeningdot
References
- 1. ono-pharma.com [ono-pharma.com]
- 2. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in developing small-molecule inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of SARS-CoV-2 Antivirals through Large-scale Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
ONO-5334: A Technical Overview of its Impact on Bone Mineral Density in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ONO-5334 is a potent and selective inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and crucial for the degradation of bone matrix proteins. This technical guide provides an in-depth analysis of the preclinical data supporting the efficacy of this compound in enhancing bone mineral density (BMD) in animal models of osteoporosis. The data presented herein, primarily from studies in ovariectomized (OVX) cynomolgus monkeys, demonstrates a significant dose-dependent increase in both trabecular and cortical bone density, leading to improved bone strength. This document outlines the key experimental protocols, presents a comprehensive summary of the quantitative outcomes, and visualizes the underlying biological pathways and experimental workflows.
Mechanism of Action: Targeting Cathepsin K for Bone Anabolism
Osteoporosis is characterized by an imbalance in bone remodeling, with excessive bone resorption by osteoclasts outstripping bone formation by osteoblasts. Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, the main organic component of the bone matrix, during osteoclastic bone resorption.[1] this compound selectively inhibits the activity of cathepsin K, thereby directly impeding the breakdown of bone tissue.[2] Unlike bisphosphonates, which can suppress both bone resorption and formation, this compound has been shown to have a lesser effect on bone formation markers, suggesting a more targeted therapeutic approach that uncouples bone resorption from formation, leading to a net gain in bone mass.[3][4]
Below is a diagram illustrating the signaling pathway leading to cathepsin K-mediated bone resorption and the point of intervention for this compound.
Preclinical Efficacy in Ovariectomized Cynomolgus Monkeys
The ovariectomized (OVX) cynomolgus monkey is a well-established and clinically relevant animal model for postmenopausal osteoporosis. Multiple studies have demonstrated the efficacy of this compound in this model over treatment durations of 8 to 16 months.[4][5][6]
Quantitative Data on Bone Mineral Density
The following tables summarize the dose-dependent effects of this compound on BMD at various skeletal sites in OVX cynomolgus monkeys.
Table 1: Percent Change in Lumbar Spine (L2-L4) BMD in OVX Cynomolgus Monkeys After 16 Months of Treatment
| Treatment Group | Dosage | Mean % Change from Baseline |
| Sham | Vehicle | +2.5% |
| OVX Control | Vehicle | -8.7% |
| This compound | 1.2 mg/kg/day, p.o. | +1.5% |
| This compound | 6 mg/kg/day, p.o. | +10.2% |
| This compound | 30 mg/kg/day, p.o. | +15.8% |
| Alendronate | 0.05 mg/kg/2 weeks, i.v. | +9.9% |
Data compiled from published studies.[4][6]
Table 2: Percent Change in Femoral Neck BMD in OVX Cynomolgus Monkeys After 16 Months of Treatment
| Treatment Group | Dosage | Mean % Change from Baseline |
| Sham | Vehicle | +1.8% |
| OVX Control | Vehicle | -10.5% |
| This compound | 1.2 mg/kg/day, p.o. | -2.1% |
| This compound | 6 mg/kg/day, p.o. | +7.5% |
| This compound | 30 mg/kg/day, p.o. | +12.3% |
| Alendronate | 0.05 mg/kg/2 weeks, i.v. | +8.1% |
Data compiled from published studies.[4][6]
Table 3: Effects of this compound on Cortical and Trabecular BMD in the Distal Radius of OVX Cynomolgus Monkeys After 16 Months (pQCT Analysis)
| Treatment Group | Dosage | Change in Cortical BMD (mg/cm³) | Change in Trabecular BMD (mg/cm³) |
| Sham | Vehicle | +5.2 | +3.1 |
| OVX Control | Vehicle | -15.8 | -25.4 |
| This compound | 6 mg/kg/day, p.o. | +18.7 | +15.9 |
| This compound | 30 mg/kg/day, p.o. | +25.1 | +22.8 |
| Alendronate | 0.05 mg/kg/2 weeks, i.v. | +12.3 | +18.5 |
Data compiled from published studies.[4]
Impact on Bone Turnover Markers
This compound demonstrated a dose-dependent suppression of bone resorption markers, such as urinary C-terminal cross-linking telopeptide of type I collagen (CTX), while having a minimal effect on bone formation markers like serum osteocalcin.[5] At a dose of 30 mg/kg, urinary CTX levels were significantly reduced.[5] This contrasts with alendronate, which suppresses both resorption and formation markers.[6]
Experimental Protocols
The following section details the methodologies employed in the key preclinical studies assessing the impact of this compound in the OVX cynomolgus monkey model.
Animal Model and Study Design
-
Animal Species: Adult female cynomolgus monkeys (Macaca fascicularis).
-
Model Induction: Bilateral ovariectomy was performed to induce estrogen deficiency, mimicking postmenopausal osteoporosis. A sham-operated group served as a control.
-
Treatment Groups: Animals were typically randomized into vehicle-treated sham and OVX control groups, multiple oral dose groups of this compound (e.g., 1.2, 6, and 30 mg/kg/day), and an active comparator group (e.g., intravenous alendronate).[4][6]
-
Duration of Treatment: Studies were conducted for periods of 8 to 16 months.[4][5][6]
The experimental workflow for these preclinical studies is depicted below.
Bone Mineral Density Assessment
-
Dual-Energy X-ray Absorptiometry (DXA): Used for measuring areal BMD (g/cm²) of the lumbar spine, femoral neck, and total hip.[5]
-
Peripheral Quantitative Computed Tomography (pQCT): Employed to assess volumetric BMD (mg/cm³) and to differentiate between cortical and trabecular bone compartments in the distal radius and tibia.[4]
Biochemical Markers of Bone Turnover
-
Bone Resorption Markers: Urinary and serum levels of C-terminal telopeptide of type I collagen (CTX) and N-terminal telopeptide of type I collagen (NTX) were measured using immunoassays.[5]
-
Bone Formation Markers: Serum levels of osteocalcin and bone-specific alkaline phosphatase (BSAP) were quantified.[2]
Bone Strength and Histomorphometry
-
Biomechanical Testing: At the end of the study, bone strength was assessed through mechanical testing (e.g., three-point bending tests) on excised bones to determine parameters like maximum load.[4]
-
Histomorphometry: Undecalcified bone sections were analyzed to evaluate cellular and structural parameters of bone remodeling.
Conclusion
The preclinical data from studies in ovariectomized cynomolgus monkeys strongly support the potential of this compound as a novel treatment for osteoporosis. Its targeted inhibition of cathepsin K leads to a significant and dose-dependent increase in both cortical and trabecular bone mineral density, which translates to improved bone strength. The favorable pharmacological profile of this compound, characterized by a potent anti-resorptive effect with a lesser impact on bone formation, distinguishes it from other anti-osteoporotic agents and highlights its promise as a bone-anabolic therapy. These findings have been foundational for the progression of this compound into clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of the cathepsin K inhibitor this compound in postmenopausal osteoporosis: the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cortical bone mineral density is increased by the cathepsin K inhibitor this compound, which leads to a robust increase in bone strength: results from a 16-month study in ovariectomised cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of eight-month treatment with this compound, a cathepsin K inhibitor, on bone metabolism, strength and microstructure in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 16-month treatment with the cathepsin K inhibitor this compound on bone markers, mineral density, strength and histomorphometry in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-5334: A Deep Dive into its Effects on Bone Turnover Markers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
ONO-5334 is a potent and selective oral inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts and crucial for the degradation of bone matrix proteins, particularly type I collagen. This technical guide provides a comprehensive overview of the effects of this compound on bone turnover markers, summarizing key preclinical and clinical findings. It is intended for researchers, scientists, and drug development professionals engaged in the study of osteoporosis and other metabolic bone diseases. This document details the mechanism of action of this compound, presents quantitative data from pivotal studies in clearly structured tables, outlines the experimental protocols employed, and provides visual representations of key pathways and workflows to facilitate a deeper understanding of this investigational agent.
Introduction: The Role of Cathepsin K in Bone Resorption and the Rationale for this compound
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. The underlying pathology involves an imbalance in bone remodeling, with bone resorption by osteoclasts exceeding bone formation by osteoblasts.
Cathepsin K is the principal protease responsible for the degradation of the organic bone matrix.[1] Secreted by osteoclasts into the acidic resorption lacuna, it uniquely cleaves triple-helical type I collagen, the primary protein component of bone.[2] By inhibiting cathepsin K, this compound directly targets the enzymatic machinery of bone resorption, offering a promising therapeutic strategy to rebalance bone turnover and increase bone mineral density (BMD).[2][3]
Mechanism of Action of this compound
This compound is a non-lysosomotropic, competitive, and reversible inhibitor of cathepsin K. Its mechanism of action is centered on the specific inhibition of cathepsin K's proteolytic activity within the resorption pit. Unlike bisphosphonates, which can induce osteoclast apoptosis, this compound inhibits bone resorption without significantly affecting osteoclast viability. This targeted action leads to a reduction in the degradation of the bone matrix and a subsequent decrease in the levels of circulating bone resorption markers.
Quantitative Effects of this compound on Bone Turnover Markers
The clinical development program for this compound has provided significant data on its effects on various bone turnover markers. The following tables summarize the key quantitative findings from preclinical and clinical studies.
Preclinical Studies in Cynomolgus Monkeys
An eight-month study in ovariectomized (OVX) cynomolgus monkeys demonstrated a dose-dependent suppression of bone turnover markers.[4]
| Bone Turnover Marker | Treatment Group (Oral, 8 months) | Mean Change from Baseline |
| Urinary CTX | This compound (30 mg/kg) | Maintained at near-zero levels |
| Serum Osteocalcin | This compound (30 mg/kg) | Maintained around sham-operated levels |
A separate study in normal female cynomolgus monkeys showed significant reductions in bone resorption markers after single or few daily doses.[5]
| Bone Turnover Marker | Treatment Group (Oral) | Onset of Significant Reduction |
| Serum CTX & NTX | This compound (≥ 3 mg/kg) | Day 1 or 3 |
| Urine CTX & NTX | This compound (30 mg/kg) | Day 1 or 3 |
Clinical Studies in Postmenopausal Women
A study in healthy postmenopausal women evaluated single doses of this compound.[6][7]
| Bone Turnover Marker | This compound Dose (Single Oral) | Maximum Suppression vs. Placebo (at 4 hours post-dose) |
| Serum CTX | 30 mg | -32% |
| 100 mg | -59% | |
| 300 mg | -60% | |
| 600 mg | -66% |
Statistically significant suppression of serum CTX was observed at doses ≥30 mg and for serum NTX at ≥300 mg.[6][7]
A 15-day multiple-dose study in healthy postmenopausal women provided the following data on urinary CTX reduction 24 hours after the last dose.[8]
| Bone Turnover Marker | This compound Dose (Once Daily for 15 days) | Mean Reduction (± SD) |
| Urinary CTX | 100 mg | 44.9% ± 13.6% |
| 300 mg | 84.5% ± 4.4% | |
| 600 mg | 92.5% ± 1.3% |
This study also noted minimal effects on bone formation markers such as bone-specific alkaline phosphatase (B-ALP) and osteocalcin (OC).[8]
The Osteoporosis-prevention with Cathepsin K inhibitor European and North-American (OCEAN) study was a pivotal Phase II trial in postmenopausal women with osteoporosis or osteopenia.[9][10]
| Bone Turnover Marker | Treatment Group (24 months) | Key Findings |
| Serum CTX-I & Urinary NTX | This compound (300 mg once daily) | Significantly suppressed throughout the 24-month period, to a similar extent as alendronate.[9] |
| Serum P1NP & B-ALP | All this compound doses | Initial suppression for ~6 months, then returned to near-baseline levels by 12-24 months.[9] |
Upon treatment cessation, the effects on bone turnover markers were found to be rapidly reversible.[9]
Experimental Protocols
The OCEAN Study: A Representative Clinical Trial Protocol
The OCEAN study was a 24-month, randomized, double-blind, placebo- and active-controlled, parallel-group study.[3][9]
-
Patient Population: The study enrolled postmenopausal women aged 55 to 75 years with osteoporosis (T-score ≤ -2.5 at the lumbar spine or total hip) or osteopenia with a history of fragility fracture.[9][11] Key exclusion criteria included secondary causes of osteoporosis and conditions precluding the assessment of BMD.[11]
-
Treatment Arms:
-
Placebo
-
This compound 50 mg twice daily
-
This compound 100 mg once daily
-
This compound 300 mg once daily
-
Alendronate 70 mg once weekly (active comparator)[3]
-
-
Biochemical Marker Analysis:
-
Sample Collection: Fasting blood and second morning void urine samples were collected at baseline and at specified intervals throughout the study.
-
Assays:
-
Serum C-terminal telopeptide of type I collagen (CTX-I) was measured using the Serum CrossLaps® ELISA.[6]
-
Urinary N-terminal telopeptide of type I collagen (NTX) was measured using the Osteomark® NTX assay.[6]
-
Serum procollagen type I N-terminal propeptide (P1NP) and bone-specific alkaline phosphatase (B-ALP) were also assessed using standard automated immunoassays.
-
-
Discussion and Future Perspectives
This compound has consistently demonstrated a potent and dose-dependent reduction in bone resorption markers, particularly CTX and NTX, in both preclinical models and clinical trials involving postmenopausal women.[4][6][8] A key differentiating feature of this compound compared to bisphosphonates is its limited effect on bone formation markers, especially with long-term administration.[9] This suggests a potential for uncoupling bone resorption and formation, which could be advantageous in the treatment of osteoporosis.
The rapid reversibility of its effects on bone turnover markers upon cessation of treatment indicates a non-cumulative mechanism of action and provides flexibility in therapeutic strategies.[9] While the development of this compound has been discontinued, the wealth of data generated from its comprehensive evaluation provides invaluable insights into the therapeutic potential and pharmacological profile of cathepsin K inhibitors. These findings continue to inform the development of next-generation anti-resorptive agents for osteoporosis and other bone disorders.
Conclusion
This compound, as a selective inhibitor of cathepsin K, effectively suppresses bone resorption markers. The extensive preclinical and clinical data summarized in this guide underscore its targeted mechanism of action and provide a robust quantitative understanding of its pharmacological effects. This document serves as a valuable technical resource for the scientific community, offering detailed information on the impact of this compound on bone metabolism and the methodologies used to assess these effects. The knowledge gained from the study of this compound will undoubtedly contribute to the future landscape of osteoporosis treatment.
References
- 1. Antiresorptive effect of a cathepsin K inhibitor this compound and its relationship to BMD increase in a phase II trial for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and efficacy of the cathepsin K inhibitor this compound in postmenopausal osteoporosis: the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of eight-month treatment with this compound, a cathepsin K inhibitor, on bone metabolism, strength and microstructure in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Serum and urine bone resorption markers and pharmacokinetics of the cathepsin K inhibitor this compound after ascending single doses in post menopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum and urine bone resorption markers and pharmacokinetics of the cathepsin K inhibitor this compound after ascending single doses in post menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic effects on biochemical markers of bone turnover and pharmacokinetics of the cathepsin K inhibitor, this compound, in an ascending multiple-dose, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on bone mineral density and biochemical markers of bone turnover in postmenopausal osteoporosis: 2-year results from the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Note: ONO-5334 In Vitro Enzyme Kinetics Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
ONO-5334 is a potent and selective inhibitor of Cathepsin K, a cysteine protease predominantly expressed in osteoclasts.[1][2] Cathepsin K plays a critical role in the degradation of bone matrix proteins, particularly type I collagen, making it a key enzyme in bone resorption.[1][2] Imbalances in bone remodeling, where resorption outpaces formation, lead to conditions like osteoporosis.[3] this compound has been investigated as a therapeutic agent for such metabolic bone diseases due to its ability to specifically inhibit Cathepsin K.[4] In vitro enzyme kinetics assays are fundamental for characterizing the potency and selectivity of inhibitors like this compound, providing crucial data for drug development. This document outlines a detailed protocol for conducting such an assay.
Signaling Pathway of Bone Resorption and this compound Inhibition
The following diagram illustrates the role of Cathepsin K in bone resorption by osteoclasts and the inhibitory action of this compound.
Caption: Role of Cathepsin K in bone resorption and its inhibition by this compound.
Quantitative Data Summary
This compound demonstrates high potency for Cathepsin K and selectivity over other related cysteine proteases.[1][4][5] The following table summarizes the reported in vitro inhibitory activities.
| Enzyme | This compound Ki (nM) | Fold Selectivity vs. Cathepsin K |
| Cathepsin K | 0.1 | - |
| Cathepsin S | 0.83 | 8.3x |
| Cathepsin L | 17 | 170x |
| Cathepsin B | 32 | 320x |
| Data sourced from references[1][4][5]. |
Experimental Protocol: In Vitro Fluorogenic Assay
This protocol describes a representative method for determining the inhibitory potency (IC50) of this compound against recombinant human Cathepsin K using a fluorogenic substrate.
1. Objective
To quantify the in vitro inhibitory activity of this compound on Cathepsin K by determining its half-maximal inhibitory concentration (IC50).
2. Materials and Reagents
-
Enzyme: Recombinant Human Cathepsin K (pro-form, requires activation)
-
Enzyme Activator: Pepsin
-
Substrate: Z-FR-AMC (Z-Phe-Arg-7-amido-4-methylcoumarin)
-
Inhibitor: this compound
-
Assay Buffer: 100 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA
-
Activation Buffer: 100 mM Sodium Acetate (pH 4.0), 2.5 mM DTT, 2.5 mM EDTA
-
Stop Solution: 100 mM Sodium Monochloroacetate, 100 mM Acetic Acid (pH 4.3)
-
Solvent: 100% Dimethyl Sulfoxide (DMSO)
-
Hardware: 96-well black, flat-bottom microplate; multichannel pipettes; fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
3. Assay Principle
The assay measures the enzymatic activity of Cathepsin K through the cleavage of a fluorogenic substrate, Z-FR-AMC. Upon cleavage, the highly fluorescent aminomethylcoumarin (AMC) is released, resulting in an increase in fluorescence intensity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the rate of fluorescence generation. The IC50 value is determined by measuring the concentration of this compound required to inhibit 50% of the Cathepsin K activity.
4. Detailed Procedure
4.1. Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions).
-
Substrate Solution: Prepare a stock solution of Z-FR-AMC in DMSO. Dilute to the final working concentration (e.g., 2X the final desired concentration) in Assay Buffer.
-
Enzyme Activation:
-
Dilute the pro-Cathepsin K to a suitable concentration in Activation Buffer.
-
Add pepsin to the diluted pro-enzyme solution.
-
Incubate at 37°C for approximately 60 minutes to activate the enzyme.
-
Neutralize the pepsin by adjusting the pH to 7.0 with NaOH.
-
Dilute the activated Cathepsin K to its final working concentration (e.g., 2X the final desired concentration) in Assay Buffer.
-
4.2. Assay Plate Setup (Final Volume: 100 µL)
-
Compound Addition: Add 1 µL of each this compound dilution (or DMSO for controls) to the appropriate wells of the 96-well plate.
-
Test Wells: 1 µL of this compound dilution.
-
Positive Control (100% Activity): 1 µL of DMSO.
-
Negative Control (0% Activity): 1 µL of DMSO.
-
-
Enzyme Addition: Add 50 µL of the activated Cathepsin K solution to all test wells and positive control wells. Add 50 µL of Assay Buffer to the negative control wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the Z-FR-AMC substrate solution to all wells to start the reaction.
4.3. Kinetic Measurement
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Ex: 360 nm, Em: 460 nm) every minute for 30 minutes.
5. Data Analysis
-
Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (V_inhibitor - V_negative) / (V_positive - V_negative))
-
Where V_inhibitor is the rate in the presence of this compound, V_negative is the rate of the negative control, and V_positive is the rate of the positive control.
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the key steps of the in vitro enzyme kinetics assay.
Caption: Workflow for the this compound in vitro enzyme kinetics assay.
This application note provides a comprehensive overview and a detailed protocol for assessing the in vitro enzyme kinetics of this compound. The described fluorogenic assay is a robust method for determining the inhibitory potency and selectivity of compounds targeting Cathepsin K. The high potency and selectivity of this compound, as determined by such assays, underscore its potential as a targeted therapeutic for bone resorption disorders.[4]
References
- 1. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of the cathepsin K inhibitor this compound in postmenopausal osteoporosis: the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for ONO-5334 in Osteoclast Resorption Pit Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-5334 is a potent and selective, orally active inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts.[1] Cathepsin K is a key enzyme responsible for the degradation of bone matrix proteins, particularly type I collagen, during bone resorption. By inhibiting cathepsin K, this compound effectively reduces osteoclast activity and bone resorption without inducing osteoclast apoptosis, making it a significant area of investigation for the treatment of metabolic bone diseases such as osteoporosis.[1]
These application notes provide detailed protocols for utilizing this compound in in vitro osteoclast resorption pit assays, a fundamental method for assessing the efficacy of anti-resorptive compounds.
Mechanism of Action of this compound
Osteoclasts mediate bone resorption by creating a sealed, acidified microenvironment (the resorption lacuna) at the bone surface. Within this lacuna, the mineral component of the bone is dissolved, and the exposed organic matrix, primarily type I collagen, is degraded by proteases. Cathepsin K is the principal protease responsible for the breakdown of collagen. This compound acts by directly and selectively inhibiting the enzymatic activity of cathepsin K, thereby preventing the degradation of the bone matrix and halting the process of bone resorption.[1]
Cathepsin K Signaling and Role in Bone Resorption
The expression and secretion of cathepsin K in osteoclasts are regulated by the RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) signaling pathway. The binding of RANKL to its receptor RANK on osteoclast precursors initiates a downstream signaling cascade involving NF-κB and MAPK pathways. This signaling cascade ultimately leads to the increased transcription and translation of cathepsin K, which is then secreted into the resorption lacuna.
Data Presentation: In Vitro Efficacy of this compound
While specific dose-response data for this compound in osteoclast resorption pit assays is limited in publicly available literature, existing studies provide strong evidence of its potent anti-resorptive activity.
| Compound | Target | Metric | Result | Reference |
| This compound | Cathepsin K | Ki value | 0.1 nM | [1] |
| This compound | Human Osteoclast Bone Resorption | Comparative Potency | >100-fold lower concentration than alendronate | [1] |
| Odanacatib (another Cathepsin K inhibitor) | Resorption Area | IC50 | 6.5 nM |
Experimental Protocols
The following are detailed protocols for performing osteoclast resorption pit assays to evaluate the inhibitory effect of this compound. Two common methods are presented: using bone/dentine slices and using calcium phosphate-coated plates.
Experimental Workflow Overview
Protocol 1: Osteoclast Resorption Pit Assay on Bone/Dentine Slices
This protocol is adapted from established methods for generating and assessing osteoclast activity on a natural bone substrate.
Materials:
-
Sterile bovine or equine cortical bone slices or dentine slices (4-6 mm diameter, 100-200 µm thickness)
-
96-well tissue culture plates
-
Osteoclast precursor cells (e.g., human CD14+ monocytes, murine bone marrow macrophages)
-
Alpha-MEM or DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant human or murine M-CSF (Macrophage Colony-Stimulating Factor)
-
Recombinant human or murine RANKL
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., alendronate)
-
PBS (Phosphate Buffered Saline)
-
1 M Ammonium hydroxide (NH4OH) or sonication bath
-
Toluidine Blue staining solution (1% w/v in 1% w/v sodium borate)
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Preparation of Bone Slices:
-
Sterilize bone/dentine slices by washing with 70% ethanol followed by sterile PBS.
-
Place one sterile slice into each well of a 96-well plate.
-
Pre-incubate the slices in culture medium for at least 1 hour at 37°C, 5% CO2.
-
-
Osteoclast Differentiation:
-
Isolate osteoclast precursors (e.g., human peripheral blood mononuclear cells or murine bone marrow cells).
-
Culture the precursor cells in the presence of M-CSF (e.g., 25-50 ng/mL) for 2-3 days to generate bone marrow macrophages (BMMs).
-
To differentiate BMMs into mature osteoclasts, continue the culture in the presence of M-CSF and RANKL (e.g., 50-100 ng/mL) for an additional 4-7 days. Multinucleated, TRAP-positive osteoclasts should be visible.
-
-
Seeding Osteoclasts on Bone Slices:
-
Gently detach the differentiated osteoclasts using a cell scraper or non-enzymatic cell dissociation solution.
-
Resuspend the cells and count them.
-
Seed the osteoclasts onto the pre-incubated bone slices in the 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 200 µL of culture medium containing M-CSF and RANKL.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium. Suggested concentration range for initial testing: 0.1 nM to 1 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a positive control (e.g., 10 µM alendronate).
-
After allowing the osteoclasts to attach to the bone slices for 4-6 hours, carefully replace the medium with the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C, 5% CO2 to allow for bone resorption.
-
-
Cell Removal and Staining:
-
Aspirate the culture medium.
-
To remove the osteoclasts from the bone slices, add 100 µL of 1 M NH4OH to each well and incubate for 10-15 minutes, or sonicate the slices in distilled water.
-
Wash the slices thoroughly with distilled water.
-
Add 100 µL of Toluidine Blue staining solution to each well and incubate for 2-5 minutes.
-
Wash the slices extensively with distilled water until the background is clear and the resorption pits are clearly visible as dark blue/purple areas.
-
-
Image Acquisition and Analysis:
-
Allow the slices to air dry.
-
Capture images of the entire surface of each bone slice using a light microscope.
-
Using image analysis software, quantify the total area of resorption pits per bone slice. The number of pits can also be counted.
-
Protocol 2: Osteoclast Resorption Pit Assay on Calcium Phosphate-Coated Plates
This method offers a more standardized and higher-throughput alternative to bone slices.
Materials:
-
Calcium phosphate-coated 96-well plates
-
All reagents and cells as listed in Protocol 1
-
5% (w/v) Silver Nitrate (AgNO3) solution (for Von Kossa staining)
Procedure:
-
Osteoclast Differentiation and Seeding:
-
Differentiate osteoclasts as described in Protocol 1, steps 2.1 and 2.2.
-
Seed the differentiated osteoclasts directly into the wells of the calcium phosphate-coated 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 200 µL of culture medium containing M-CSF and RANKL.
-
-
Treatment with this compound:
-
Follow the same procedure as in Protocol 1, step 4.
-
-
Incubation:
-
Incubate the plate for 48-96 hours at 37°C, 5% CO2.
-
-
Cell Removal and Staining:
-
Aspirate the culture medium and wash the wells with PBS.
-
Remove the cells by incubating with a cell lysis buffer or 1 M NH4OH.
-
Wash the wells thoroughly with distilled water.
-
For Von Kossa staining, add 100 µL of 5% AgNO3 to each well and expose the plate to bright light (e.g., on a light box or under a UV lamp) for 30-60 minutes. The calcium phosphate will appear brown/black, and the resorbed areas will be clear.
-
-
Image Acquisition and Analysis:
-
Wash the wells with distilled water and allow them to dry.
-
Capture images of the bottom of each well.
-
Quantify the clear (resorbed) area in each well using image analysis software.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or poor osteoclast differentiation | Low quality or incorrect concentration of M-CSF/RANKL. Precursor cell viability is low. | Titrate M-CSF and RANKL concentrations. Check the viability of precursor cells before plating. |
| High variability between replicate wells | Uneven cell seeding. Edge effects in the 96-well plate. | Ensure a single-cell suspension before seeding and mix well. Avoid using the outer wells of the plate. |
| No resorption pits observed even with healthy osteoclasts | Insufficient incubation time for resorption. Substrate is not suitable. | Increase the incubation time after adding osteoclasts to the substrate. Ensure the quality of the bone slices or coated plates. |
| High background staining | Incomplete cell removal. Insufficient washing after staining. | Ensure complete removal of cells before staining. Increase the number and duration of washing steps. |
Conclusion
The osteoclast resorption pit assay is a robust method for evaluating the efficacy of anti-resorptive compounds like this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data on the dose-dependent inhibition of osteoclast activity. The potent and selective nature of this compound makes it a valuable tool for studying the mechanisms of bone resorption and for the development of novel therapeutics for bone diseases.
References
ONO-5334 Application Notes and Protocols for Rodent Models of Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-5334 is a potent and selective inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts and crucial for the degradation of bone matrix proteins, particularly type I collagen.[1] By inhibiting cathepsin K, this compound effectively reduces bone resorption, making it a promising therapeutic agent for treating osteoporosis. These application notes provide detailed protocols for the use of this compound in established rodent models of osteoporosis, specifically the ovariectomized (OVX) rat model, which mimics postmenopausal osteoporosis.
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of cathepsin K. In the acidic microenvironment of the resorption lacuna beneath the osteoclast, cathepsin K degrades the organic bone matrix. This compound binds to the active site of cathepsin K, preventing this degradation and thereby reducing bone resorption. Notably, studies have shown that while this compound strongly suppresses bone resorption markers, it has a lesser effect on bone formation markers, suggesting a potential for uncoupling bone turnover and promoting a net gain in bone mass.
Signaling Pathway
References
Application Notes and Protocols for ONO-5334 Sustained-Release Formulation in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-5334 is a potent and selective inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts and crucial for the degradation of type I collagen during bone resorption.[1][2][3] Inhibition of cathepsin K by this compound has been investigated as a therapeutic strategy for metabolic bone diseases such as osteoporosis.[1][4][5] Sustained-release (SR) formulations of this compound have been developed to optimize its pharmacokinetic and pharmacodynamic profile, aiming for improved efficacy and patient compliance.[6][7][8] These application notes provide a comprehensive overview of the this compound sustained-release formulation for in vivo studies, including its mechanism of action, pharmacokinetic properties, and detailed protocols for preclinical and clinical evaluation.
Mechanism of Action: Inhibition of Cathepsin K in Bone Resorption
Cathepsin K is the primary enzyme responsible for the breakdown of the organic bone matrix, which is predominantly composed of type I collagen.[2] In the acidic microenvironment of the resorption lacunae created by osteoclasts, cathepsin K efficiently degrades the collagen triple helix.[2] this compound acts as a potent inhibitor of cathepsin K with a Ki value of 0.1 nM.[1] While it can inhibit other cysteine proteases like cathepsins S, L, and B, its activity against these is significantly lower (8 to 320-fold less).[1] By inhibiting cathepsin K, this compound reduces bone resorption without affecting the viability of osteoclasts, unlike bisphosphonates such as alendronate.[1] This targeted action leads to a decrease in bone resorption markers and an increase in bone mineral density (BMD).[1][4][9][10]
Signaling Pathway of Cathepsin K in Osteoclasts
The expression and activity of cathepsin K in osteoclasts are tightly regulated. The binding of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) to its receptor RANK on osteoclast precursors is a critical initiating step. This triggers downstream signaling cascades, including the activation of transcription factors that drive the expression of cathepsin K. Once synthesized, cathepsin K is secreted into the resorption lacunae to degrade the bone matrix.
Pharmacokinetic Profile: Immediate vs. Sustained-Release Formulations
Clinical studies have compared the pharmacokinetic (PK) profiles of immediate-release tablets (IRT) and sustained-release tablets (SRT) of this compound in healthy postmenopausal women.[4][6][7][8] The SRT formulation was developed to prolong the drug's exposure and maintain therapeutic concentrations over a longer period, which is believed to be crucial for maximizing the increase in BMD.
A study comparing a single 300 mg dose of SRT to a 300 mg dose of IRT revealed the following key differences[4]:
-
Cmax (Maximum Concentration): The mean Cmax for the SRT was 3.3-fold lower than that of the IRT.
-
AUCinf (Area Under the Curve): The mean AUCinf was slightly lower (0.83-fold) for the SRT compared to the IRT.
-
C24h (Concentration at 24 hours): The mean C24h was 5.4-fold higher with the SRT, indicating prolonged drug presence.
These findings demonstrate that the sustained-release formulation successfully reduces the peak plasma concentration while extending the duration of exposure.[4][6]
Quantitative Pharmacokinetic Data
| Parameter | 300 mg IRT (Single Dose) | 300 mg SRT (Single Dose) | Fold Change (SRT vs. IRT) | Reference |
| Mean Cmax | Higher | 3.3-fold Lower | ↓ | [4] |
| Mean AUCinf | Higher | 0.83-fold Lower | ↓ | [4] |
| Mean C24h | Lower | 5.4-fold Higher | ↑ | [4] |
| Dose (SRT) | Tmax (median, hours) | t1/2 (mean, hours) | Reference |
| 100 mg (repeated dosing) | 4 | 15 |
Experimental Protocols
Preclinical In Vivo Study Protocol (Based on Cynomolgus Monkey Model)
This protocol is a representative model based on published preclinical studies.[9]
Objective: To evaluate the in vivo efficacy of a sustained-release formulation of this compound in a non-human primate model by assessing its effect on bone resorption markers.
Animal Model: Healthy, adult female cynomolgus monkeys.
Experimental Design:
-
Acclimatization: Animals are acclimatized to the housing conditions for at least two weeks prior to the study.
-
Grouping: Animals are randomly assigned to treatment groups (e.g., vehicle control, low dose, mid dose, high dose of this compound SRT). A crossover design can also be implemented.[9]
-
Dosing: this compound SRT is administered orally (p.o.) once daily. Doses used in previous studies range from 0.3 to 30 mg/kg.[9]
-
Sample Collection: Blood and urine samples are collected at baseline and at various time points post-dosing (e.g., on day 1, 3, and 7 of repeated dosing).[1][9]
-
Biomarker Analysis:
-
Data Analysis: Compare the levels of bone resorption markers in the treatment groups to the vehicle control group using appropriate statistical methods.
Clinical Study Protocol (Phase I/II - Representative)
This protocol is a representative model based on published clinical trials in postmenopausal women.[4][8][10]
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of a sustained-release formulation of this compound in healthy postmenopausal women.
Study Design: Randomized, double-blind, placebo-controlled, parallel-group or crossover study.
Participant Population: Healthy postmenopausal women, typically aged 55-75 years.[4][10]
Methodology:
-
Screening and Enrollment: Participants are screened based on inclusion/exclusion criteria and provide informed consent.
-
Randomization: Participants are randomized to receive placebo or different doses of this compound SRT (e.g., 50 mg, 100 mg, 300 mg) once daily.[4][8]
-
Dosing Period: Participants receive the assigned treatment for a specified duration (e.g., single dose, 14 days, or 28 days).[9]
-
Pharmacokinetic (PK) Sampling: Blood samples are collected at pre-defined time points before and after dosing to determine plasma concentrations of this compound.
-
Pharmacodynamic (PD) Sampling: Blood and urine samples are collected to measure bone turnover markers (e.g., serum CTX-I, urinary CTX-I).
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study. Standard safety assessments including vital signs, ECGs, and clinical laboratory tests are performed.
-
Data Analysis:
-
PK parameters (Cmax, Tmax, AUC, t1/2) are calculated.
-
Changes in bone turnover markers from baseline are compared between this compound and placebo groups.
-
Safety and tolerability are assessed.
-
Data Presentation
Pharmacodynamic Effects of this compound (Immediate Release) on Bone Resorption Markers
The following table summarizes the mean reduction in urinary C-terminal telopeptide of type I collagen (uCTX) after 15 days of multiple dosing with an immediate-release formulation.
| Dose (Once Daily) | Mean Reduction in uCTX (%) | Standard Deviation | Reference |
| 100 mg | 44.9 | ± 13.6 | [9] |
| 300 mg | 84.5 | ± 4.4 | [9] |
| 600 mg | 92.5 | ± 1.3 | [9] |
Efficacy of this compound in Postmenopausal Osteoporosis (The OCEAN Study)
The OCEAN study was a 12-month clinical trial that evaluated the efficacy and safety of different this compound dosing regimens compared to placebo and alendronate.[10]
| Treatment Group | Change in Lumbar Spine BMD | Change in Total Hip BMD | Change in Femoral Neck BMD | Reference |
| Placebo | - | - | - | [10] |
| This compound 50 mg BID | Significant Increase | Significant Increase | Significant Increase | [10] |
| This compound 100 mg QD | Significant Increase | No Significant Increase | Significant Increase | [10] |
| This compound 300 mg QD | Significant Increase | Significant Increase | Significant Increase | [10] |
| Alendronate 70 mg QW | Significant Increase | Significant Increase | Significant Increase | [10] |
Note: The suppressive effects of this compound on bone resorption markers were similar to alendronate, but there was little to no suppression of bone formation markers with this compound.[10]
Conclusion
The sustained-release formulation of this compound offers a promising pharmacokinetic profile for the treatment of osteoporosis by providing prolonged exposure and maintaining higher trough concentrations compared to the immediate-release formulation.[4][6][8] The provided protocols and data serve as a guide for researchers designing and conducting in vivo studies to further evaluate the therapeutic potential of this novel cathepsin K inhibitor. The targeted mechanism of action, which uncouples bone resorption from formation to a greater extent than bisphosphonates, represents a significant area for continued investigation.[10]
References
- 1. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 4. Safety and efficacy of the cathepsin K inhibitor this compound in postmenopausal osteoporosis: the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of novel cathepsin K inhibitor this compound on bone resorption markers: a study of four sustained release formulations with different pharmacokinetic patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetic and pharmacodynamic modeling of different formulations of this compound, cathepsin K inhibitor, in Caucasian and Japanese postmenopausal females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bone turnover markers and pharmacokinetics of a new sustained-release formulation of the cathepsin K inhibitor, this compound, in healthy post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Antiresorptive effect of a cathepsin K inhibitor this compound and its relationship to BMD increase in a phase II trial for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
ONO-5334 in Collagen-Induced Arthritis Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ONO-5334, a potent and selective cathepsin K inhibitor, in preclinical collagen-induced arthritis (CIA) models. This document includes detailed experimental protocols for the induction and assessment of CIA in various animal models, alongside a summary of the reported effects of this compound. The provided methodologies and data are intended to serve as a guide for researchers investigating the therapeutic potential of cathepsin K inhibitors for rheumatoid arthritis.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts and synovial fibroblasts.[1] In the context of rheumatoid arthritis, cathepsin K plays a crucial role in the degradation of extracellular matrix proteins, including type I and type II collagen, which are essential components of bone and cartilage, respectively.[1][2] By inhibiting cathepsin K, this compound is hypothesized to directly prevent the pathological breakdown of joint tissues, a hallmark of rheumatoid arthritis. Its therapeutic potential lies in its ability to mitigate joint destruction, a key contributor to the long-term disability associated with the disease.[3][4][5]
Key Applications
-
Evaluating the efficacy of a novel anti-resorptive agent: this compound serves as a valuable tool compound for studying the impact of cathepsin K inhibition on the progression of arthritis.
-
Investigating the role of cathepsin K in joint destruction: The use of this compound in CIA models allows for the specific interrogation of cathepsin K's contribution to bone and cartilage degradation in an inflammatory setting.
-
Preclinical assessment of combination therapies: this compound can be evaluated in conjunction with other anti-rheumatic drugs, such as methotrexate, to explore potential synergistic effects on both inflammation and joint preservation.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from a key preclinical study evaluating this compound in a cynomolgus monkey model of collagen-induced arthritis.[3][4]
Table 1: Effect of this compound on Joint Swelling Scores in Cynomolgus Monkey CIA Model
| Treatment Group | Mean Joint Swelling Score (Week 9) | Percentage Reduction vs. Control |
| Vehicle Control | Not explicitly stated, used as baseline | - |
| This compound (30 mg/kg/day) | No significant suppression | Not significant |
| Methotrexate (MTX) (10 mg/body, twice weekly) | < 50% of control group | ~50% |
| This compound + MTX | < 50% of control group | ~50% |
Note: While this compound alone did not significantly reduce joint swelling, it did not interfere with the anti-inflammatory effect of methotrexate.[3][5]
Table 2: Effect of this compound on Radiographic (X-ray) Scores of Joint Destruction in Cynomolgus Monkey CIA Model
| Treatment Group | Mean Reduction in X-ray Score vs. Control | p-value vs. Control |
| This compound (30 mg/kg/day) | 64% | < 0.05 |
| Methotrexate (MTX) (10 mg/body, twice weekly) | 46% | Not significant |
| This compound + MTX | 74% | < 0.01 |
Note: this compound demonstrated a significant ability to prevent joint destruction, and this effect was enhanced when combined with methotrexate.[3][4]
Table 3: Effect of this compound on Urinary Biomarkers of Collagen Degradation in Cynomolgus Monkey CIA Model
| Biomarker | Effect of this compound (alone or in combination with MTX) |
| Urinary C-terminal telopeptide of type I collagen (CTX-I) | Maintained near baseline levels, preventing a ~10-fold increase seen in controls. |
| Urinary C-terminal telopeptide of type II collagen (CTX-II) | Maintained near baseline levels, preventing a ~7-fold increase seen in controls. |
Note: These results indicate that this compound effectively inhibits both bone (CTX-I) and cartilage (CTX-II) degradation in the CIA model.[3]
Experimental Protocols
The following are detailed protocols for the induction and assessment of collagen-induced arthritis in common preclinical models.
Protocol 1: Collagen-Induced Arthritis (CIA) in Mice
Materials:
-
Bovine or chicken type II collagen (immunization grade)
-
0.05 M acetic acid
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
8-10 week old DBA/1 mice
-
Syringes and needles (26-27 gauge)
-
Homogenizer or emulsifying needle
Procedure:
-
Collagen Preparation: Dissolve type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.
-
Emulsion Preparation (Day 0):
-
Prepare a 1:1 emulsion of the collagen solution and CFA.
-
Draw equal volumes of the collagen solution and CFA into two separate syringes connected by a luer lock.
-
Force the contents back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of the collagen solution and IFA using the same method as in step 2.
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
Arthritis Assessment:
-
Begin monitoring the mice for signs of arthritis from day 21.
-
Score the paws 2-3 times per week using a standardized scoring system (see Protocol 4).
-
Protocol 2: Collagen-Induced Arthritis (CIA) in Rats
Materials:
-
Bovine or porcine type II collagen
-
0.05 M acetic acid
-
Incomplete Freund's Adjuvant (IFA)
-
7-8 week old Lewis or Dark Agouti rats
-
Syringes and needles (23-25 gauge)
-
Homogenizer or emulsifying needle
Procedure:
-
Collagen and Emulsion Preparation (Day 0):
-
Prepare the collagen solution and a 1:1 emulsion with IFA as described in Protocol 1.
-
-
Primary Immunization (Day 0):
-
Inject 200 µL of the emulsion intradermally at multiple sites on the back, near the base of the tail.[6]
-
-
Booster Immunization (Day 7):
-
Inject 100 µL of the same collagen-IFA emulsion at a different site on the back.[7]
-
-
Arthritis Assessment:
-
Monitor for arthritis onset, typically between days 10 and 14.
-
Assess paw swelling using calipers and clinical scores (see Protocol 4).
-
Protocol 3: this compound Administration in CIA Models
Vehicle Preparation:
-
Consult the manufacturer's instructions for the appropriate vehicle for this compound. Common vehicles for oral administration include methylcellulose or polyethylene glycol solutions.
Dosing Regimen (based on cynomolgus monkey study): [3]
-
Prophylactic Treatment: Begin daily oral administration of this compound (e.g., 30 mg/kg) starting from the day of the primary immunization or shortly thereafter.
-
Therapeutic Treatment: Initiate dosing after the onset of clinical signs of arthritis.
-
Control Groups: Include a vehicle control group and potentially a positive control group (e.g., methotrexate).
Protocol 4: Clinical Assessment of Arthritis
Procedure:
-
Visually inspect each paw and assign a score based on the degree of erythema (redness) and edema (swelling).
-
A common scoring system is as follows:
-
0: No signs of arthritis.
-
1: Mild swelling and/or erythema of one joint or digit.
-
2: Moderate swelling and erythema of one joint or multiple digits.
-
3: Severe swelling and erythema of the entire paw.
-
4: Maximum swelling and ankylosis.
-
-
The total score per animal is the sum of the scores for all four paws (maximum score of 16).
Protocol 5: Histopathological Analysis of Joints
Procedure:
-
Tissue Collection and Fixation:
-
At the end of the study, euthanize the animals and dissect the ankle and knee joints.
-
Fix the tissues in 10% neutral buffered formalin for 24-48 hours.
-
-
Decalcification:
-
Decalcify the joints in a suitable decalcifying solution (e.g., 10% EDTA) until the bones are soft.
-
-
Processing and Embedding:
-
Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections.
-
Stain with Hematoxylin and Eosin (H&E) to assess inflammation and pannus formation.
-
Stain with Safranin O-Fast Green to evaluate cartilage proteoglycan loss.
-
-
Histopathological Scoring:
-
Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion using a semi-quantitative scoring system (e.g., 0-3 or 0-5 scale for each parameter).
-
Protocol 6: Measurement of Urinary CTX-I and CTX-II
Procedure:
-
Urine Sample Collection:
-
Collect urine samples from animals at baseline and at various time points throughout the study.
-
Store samples at -80°C until analysis.
-
-
ELISA Assay:
-
Use commercially available ELISA kits for the quantification of urinary CTX-I and CTX-II.
-
Follow the manufacturer's instructions for the assay procedure, including sample dilution, incubation times, and washing steps.
-
Measure the absorbance using a microplate reader and calculate the concentrations based on a standard curve.
-
Normalize the results to urinary creatinine levels to account for variations in urine dilution.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in a collagen-induced arthritis model.
Caption: Signaling pathway illustrating the inhibitory effect of this compound on joint destruction.
Conclusion
This compound demonstrates significant efficacy in preventing structural joint damage in preclinical models of rheumatoid arthritis. Its mechanism of action, centered on the inhibition of cathepsin K, directly targets the enzymatic processes responsible for bone and cartilage degradation. The protocols and data presented here provide a framework for the continued investigation of this compound and other cathepsin K inhibitors as potential disease-modifying therapies for rheumatoid arthritis.
References
- 1. chondrex.com [chondrex.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 5. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Robust Experimental Controls for ONO-5334 Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing rigorous experimental controls for studies involving ONO-5334, a potent and selective inhibitor of Cathepsin K. Adherence to these protocols will ensure the generation of reproducible and reliable data for the evaluation of this compound's therapeutic potential in metabolic bone diseases like osteoporosis.
Introduction to this compound
This compound is an orally active, non-peptide small molecule that specifically targets Cathepsin K, a cysteine protease predominantly expressed in osteoclasts.[1][2] Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, the main organic component of the bone matrix.[2][3] By inhibiting Cathepsin K, this compound effectively reduces bone resorption without significantly impacting bone formation, offering a promising therapeutic strategy for conditions characterized by excessive bone loss.[1][4][5]
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating the inhibitory effects of this compound on Cathepsin K and bone resorption markers.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Inhibitory Constant (Ki) | Selectivity vs. Cathepsin K | Reference |
| Cathepsin K | 0.1 nM | - | [1] |
| Cathepsin S | 8-fold lower affinity | 8x | [1] |
| Cathepsin L | 320-fold lower affinity | 320x | [1] |
| Cathepsin B | 320-fold lower affinity | 320x | [1] |
Table 2: Effect of this compound on Bone Resorption Markers in Postmenopausal Women (Single Ascending Dose Study)
| This compound Dose | Maximum Suppression of Serum CTX vs. Placebo (at 4h) | Statistical Significance | Reference |
| 30 mg | -32% | p < 0.05 | [6][7] |
| 100 mg | -59% | p < 0.05 | [6][7] |
| 300 mg | -60% | p < 0.05 | [6][7] |
| 600 mg | -66% | p < 0.05 | [6][7] |
Table 3: Effect of this compound on Urinary Bone Resorption Markers in Postmenopausal Women (15-Day Multiple Dosing)
| This compound Dose (once daily) | Reduction in Urinary CTX (24h after last dose) | Reference |
| 100 mg | 44.9% ± 13.6% | [4] |
| 300 mg | 84.5% ± 4.4% | [4] |
| 600 mg | 92.5% ± 1.3% | [4] |
Signaling Pathways and Experimental Workflow
Cathepsin K Signaling in Osteoclasts
Cathepsin K expression and secretion by osteoclasts are critical for bone resorption. The RANKL-RANK signaling pathway is a key regulator of osteoclastogenesis and subsequently, Cathepsin K expression.[8] Once secreted into the resorption lacuna, the acidic microenvironment activates Cathepsin K, which then degrades the collagenous bone matrix.[9]
References
- 1. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic effects on biochemical markers of bone turnover and pharmacokinetics of the cathepsin K inhibitor, this compound, in an ascending multiple-dose, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of the cathepsin K inhibitor this compound in postmenopausal osteoporosis: the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum and urine bone resorption markers and pharmacokinetics of the cathepsin K inhibitor this compound after ascending single doses in post menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum and urine bone resorption markers and pharmacokinetics of the cathepsin K inhibitor this compound after ascending single doses in post menopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 9. mdpi.com [mdpi.com]
ONO-5334: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of ONO-5334, a potent and selective inhibitor of cathepsin K, in cell culture experiments. The information is intended to guide researchers in the effective application of this compound for studies related to bone biology, particularly osteoclast function.
Introduction
This compound is an orally active, small molecule inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts.[1][2] Cathepsin K is the principal enzyme responsible for the degradation of bone matrix proteins, including type I collagen. By inhibiting cathepsin K, this compound effectively reduces bone resorption by osteoclasts without impacting their viability.[1] This makes it a valuable tool for in vitro studies of osteoclast function and a potential therapeutic agent for bone diseases characterized by excessive bone resorption, such as osteoporosis.
Physicochemical Properties and Solubility
Proper handling and preparation of this compound are critical for obtaining reliable and reproducible experimental results.
| Property | Value | Reference |
| Molecular Formula | C22H31N5O3S | N/A |
| Molecular Weight | 445.58 g/mol | N/A |
| Solubility | DMSO: 30 mg/mL (68.40 mM) | [3] |
| Appearance | Crystalline solid | N/A |
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
Protocol for Preparing a 10 mM Stock Solution:
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene tubes
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder. For 1 mg of this compound, add 224.4 µL of DMSO to achieve a 10 mM stock solution.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex or sonicate the solution until the compound is completely dissolved.[3] Gentle warming (to 37°C) may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage of Stock Solutions:
-
Short-term (up to 1 week): Store at 4°C.
-
Long-term: Store at -20°C for up to one month or -80°C for up to six months.
Note: When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (DMSO at the same final concentration) in all experiments.[3]
In Vitro Activity
This compound exhibits high potency and selectivity for cathepsin K.
| Enzyme | Ki (nM) |
| Human Cathepsin K | 0.10 |
| Rabbit Cathepsin K | 0.049 |
| Rat Cathepsin K | 0.85 |
| Human Cathepsin S | 0.83 |
| Human Cathepsin L | 1.7 |
| Human Cathepsin B | 32 |
| Porcine Calpain I | 82 |
| Porcine Calpain II | 69 |
Data compiled from MedchemExpress.[2]
Signaling Pathway
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on osteoclast differentiation and function.
Osteoclast Differentiation from RAW 264.7 Cells
Materials:
-
RAW 264.7 murine macrophage cell line
-
Alpha-MEM (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
This compound stock solution (10 mM in DMSO)
-
96-well tissue culture plates
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete α-MEM.
-
Induction of Differentiation: After 24 hours, replace the medium with fresh complete α-MEM containing 50 ng/mL of RANKL to induce osteoclast differentiation.
-
Treatment with this compound: Add this compound to the culture medium at final concentrations ranging from 0.1 µM to 1 µM.[2] Include a vehicle control (0.1% DMSO).
-
Incubation: Incubate the cells for 5-7 days at 37°C in a humidified atmosphere of 5% CO2. Replace the medium with fresh medium containing RANKL and this compound every 2-3 days.
-
Assessment of Osteoclast Formation: After the incubation period, assess osteoclast formation by TRAP staining.
TRAP Staining Protocol
Materials:
-
TRAP staining kit (containing fixative, tartrate-containing buffer, and chromogenic substrate)
-
Phosphate-Buffered Saline (PBS)
-
Distilled water (dH2O)
-
Light microscope
Procedure:
-
Fixation: Gently remove the culture medium and wash the cells once with PBS. Fix the cells with the provided fixative solution for 5-10 minutes at room temperature.[4]
-
Washing: Wash the wells three times with dH2O.[4]
-
Staining: Prepare the TRAP staining solution according to the manufacturer's instructions (typically by dissolving the chromogenic substrate in the tartrate-containing buffer). Add the staining solution to each well and incubate at 37°C for 20-60 minutes, or until a purple/red color develops in the osteoclasts.[4]
-
Stopping the Reaction: Stop the reaction by washing the wells with dH2O.
-
Imaging and Quantification: Observe the cells under a light microscope. TRAP-positive cells that are multinucleated (≥3 nuclei) are considered osteoclasts. The number of osteoclasts per well can be counted to quantify the effect of this compound on osteoclast differentiation.
Osteoclast Resorption Pit Assay
Materials:
-
Mature osteoclasts (differentiated as described in section 6.1 or from primary cells)
-
Bone-mimicking substrates (e.g., dentin slices, bone slices, or calcium phosphate-coated plates)
-
Complete α-MEM
-
This compound stock solution (10 mM in DMSO)
-
Toluidine blue staining solution (1% w/v in water) or other suitable stain for visualizing resorption pits
-
Sonicator or cell scraper
-
Light microscope with imaging software
Procedure:
-
Cell Seeding: Seed mature osteoclasts onto the bone-mimicking substrates in a 96-well plate.
-
Treatment: Add complete α-MEM containing this compound at final concentrations ranging from 0.1 µM to 1 µM.[2] Include a vehicle control (0.1% DMSO).
-
Incubation: Incubate for 48-72 hours to allow for bone resorption.
-
Cell Removal: Remove the osteoclasts from the substrate by sonication in water or by gentle scraping.
-
Staining of Resorption Pits: Stain the substrates with 1% toluidine blue for 1-5 minutes.
-
Imaging and Quantification: Wash the substrates with water and allow them to air dry. Capture images of the resorption pits using a light microscope. The total area of resorption pits can be quantified using image analysis software (e.g., ImageJ).
Troubleshooting
| Issue | Possible Cause | Solution |
| No or poor osteoclast differentiation | Low RANKL concentration | Optimize RANKL concentration (typically 30-100 ng/mL). |
| Cell density too high or too low | Optimize the initial seeding density of precursor cells. | |
| Inactive reagents | Use fresh, properly stored RANKL and media supplements. | |
| High background in TRAP staining | Over-incubation with staining solution | Reduce the incubation time. |
| Incomplete washing | Ensure thorough washing after fixation and staining. | |
| Inconsistent resorption pit formation | Uneven cell seeding | Ensure a uniform suspension of osteoclasts is seeded. |
| Substrate variability | Use high-quality, consistent bone-mimicking substrates. | |
| Cell toxicity | High DMSO concentration | Ensure the final DMSO concentration is ≤ 0.1%. |
| This compound concentration too high | Perform a dose-response curve to determine the optimal non-toxic concentration. This compound is not expected to affect osteoclast viability at effective concentrations.[1] |
Conclusion
This compound is a powerful research tool for investigating the role of cathepsin K in osteoclast biology. The protocols outlined in these application notes provide a framework for conducting robust and reproducible in vitro experiments to assess its effects on osteoclast differentiation and function. Careful adherence to these protocols and appropriate experimental controls will ensure the generation of high-quality, reliable data.
References
Concomitant Use of ONO-5334 and Methotrexate in Experimental Arthritis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of combining ONO-5334, a potent cathepsin K inhibitor, with methotrexate (MTX), the standard-of-care disease-modifying antirheumatic drug (DMARD), for the treatment of rheumatoid arthritis (RA). The data presented is derived from a key preclinical study in a collagen-induced arthritis (CIA) model in cynomolgus monkeys, a model that closely mimics human RA.[1][2][3][4]
This document details the synergistic effects of this combination therapy on joint inflammation and destruction, outlines the distinct mechanisms of action of each compound, and provides detailed protocols for replicating the key experiments.
I. Rationale for Combination Therapy
This compound is a selective inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts that plays a crucial role in the degradation of type I collagen, a major component of the bone matrix.[5] Cathepsin K is also expressed in synovial fibroblasts and macrophages in arthritic joints, contributing to cartilage degradation.[2][6] By inhibiting cathepsin K, this compound directly targets the enzymatic processes responsible for bone and cartilage destruction in arthritis.[1][2][7]
Methotrexate, the cornerstone of RA therapy, is an antimetabolite that exerts its anti-inflammatory effects through various mechanisms, including the promotion of adenosine release, which has potent anti-inflammatory properties.[8] It effectively reduces joint inflammation and swelling.[1][3][4]
The combination of this compound and methotrexate offers a dual-pronged approach to treating RA: methotrexate controls the inflammatory component of the disease, while this compound directly protects against the structural damage to bone and cartilage.[1][2][3][4]
II. Data Presentation
The following tables summarize the quantitative data from the seminal study investigating the effects of this compound and methotrexate, alone and in combination, in a cynomolgus monkey model of collagen-induced arthritis.[1][3][4]
Table 1: Effect of this compound and Methotrexate on Joint Swelling Scores [1][3][4]
| Treatment Group | Mean Joint Swelling Score (% of Control) |
| Control (Vehicle) | 100% |
| This compound (30 mg/kg/day) | No significant suppression |
| Methotrexate (10 mg/body, twice weekly) | < 50% |
| This compound + Methotrexate | < 50% |
Table 2: Effect of this compound and Methotrexate on Radiographic (X-ray) Scores of Joint Destruction [1][3][4]
| Treatment Group | Mean Reduction in X-ray Score vs. Control | Statistical Significance (p-value) |
| This compound (30 mg/kg/day) | 64% | < 0.05 |
| Methotrexate (10 mg/body, twice weekly) | 46% | Not significant |
| This compound + Methotrexate | 74% | < 0.01 |
Table 3: Effect of this compound and Methotrexate on Urinary Biomarkers of Bone and Cartilage Degradation [1][3]
| Treatment Group | Urinary CTX-I (Bone Resorption Marker) | Urinary CTX-II (Cartilage Degradation Marker) |
| Control (Vehicle) | 10-fold increase from baseline | 7-fold increase from baseline |
| This compound (30 mg/kg/day) | Maintained near baseline | Maintained near baseline |
| This compound + Methotrexate | Maintained near baseline | Maintained near baseline |
III. Signaling Pathways
The distinct and complementary mechanisms of action of this compound and methotrexate are visualized in the following diagrams.
IV. Experimental Protocols
The following are detailed protocols for the key experiments described in the study of concomitant this compound and methotrexate use in a monkey model of CIA.
A. Collagen-Induced Arthritis (CIA) in Cynomolgus Monkeys
This protocol describes the induction of arthritis in cynomolgus monkeys, a model that closely resembles human rheumatoid arthritis.
Materials:
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles
-
Female cynomolgus monkeys
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 10 mg/mL.
-
For the primary immunization, emulsify the collagen solution with an equal volume of CFA.
-
For the booster immunization, emulsify the collagen solution with an equal volume of IFA.
-
-
Primary Immunization (Day 0):
-
Anesthetize the monkeys.
-
Administer a total of 1 mL of the collagen-CFA emulsion via multiple intradermal injections at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Anesthetize the monkeys.
-
Administer a total of 1 mL of the collagen-IFA emulsion via multiple intradermal injections at the base of the tail.
-
-
Monitoring of Arthritis Development:
-
From day 21 onwards, visually inspect the animals daily for signs of arthritis, including redness, swelling, and loss of function in the joints of the digits, wrists, and ankles.
-
B. Drug Administration
Materials:
-
This compound
-
Methotrexate
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Saline for Methotrexate
-
Oral gavage needles
-
Syringes and needles for subcutaneous injection
Procedure:
-
This compound Administration:
-
Prepare a suspension of this compound in the vehicle at a concentration to deliver 30 mg/kg.
-
Administer orally once daily via gavage.
-
-
Methotrexate Administration:
-
Dissolve methotrexate in saline to a concentration to deliver 10 mg/body.
-
Administer subcutaneously twice weekly.
-
-
Combination Therapy:
-
Administer both this compound and methotrexate as described above, following their respective dosing schedules.
-
-
Control Group:
-
Administer the vehicle for this compound orally once daily and saline subcutaneously twice weekly.
-
-
Treatment Duration:
-
Continue treatment for 9 weeks.
-
C. Assessment of Joint Swelling
Procedure:
-
Visually score the swelling of the proximal interphalangeal (PIP), distal interphalangeal (DIP), and metacarpophalangeal (MP) joints of all digits.
-
Use a standardized scoring system (e.g., 0 = no swelling, 1 = mild, 2 = moderate, 3 = severe).
-
Sum the scores for all joints to obtain a total joint swelling score for each animal.
-
Perform scoring at regular intervals (e.g., weekly) throughout the study.
D. Radiographic (X-ray) Assessment of Joint Destruction
Procedure:
-
At the end of the study, anesthetize the animals and obtain standardized X-rays of the hands and feet.
-
Score the radiographs for joint destruction using a validated scoring method, such as a modified Sharp/van der Heijde or Larsen score.[9][10] This involves assessing:
-
Joint space narrowing: The reduction in the space between the bones of a joint.
-
Bone erosions: The loss of bone at the joint margins.
-
Bone atrophy: The thinning of the bones around the joint.
-
-
Have the radiographs scored by at least two independent, blinded observers.
E. Measurement of Urinary Biomarkers (CTX-I and CTX-II)
Procedure:
-
Collect urine samples from each animal at baseline and at regular intervals throughout the study.
-
Store the urine samples at -80°C until analysis.
-
Use commercially available enzyme-linked immunosorbent assay (ELISA) kits to measure the concentrations of:
-
Normalize the biomarker concentrations to urinary creatinine levels to account for variations in urine dilution.
V. Conclusion
The concomitant administration of this compound and methotrexate demonstrates a significant therapeutic advantage over monotherapy in a preclinical model of rheumatoid arthritis.[1][3][4] While methotrexate effectively controls inflammation, this compound provides direct protection against the underlying joint destruction.[1][2][7] This combination therapy represents a promising strategy for not only managing the symptoms of RA but also preserving long-term joint integrity and function. The protocols provided herein offer a framework for further investigation into this and other novel combination therapies for inflammatory arthritis.
References
- 1. Role of cathepsin K in normal joints and in the development of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the Cathepsin K Inhibitor this compound and Concomitant Use of this compound with Methotrexate on Collagen-Induced Arthritis in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the Cathepsin K Inhibitor this compound and Concomitant Use of this compound with Methotrexate on Collagen-Induced Arthritis in Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of eight-month treatment with this compound, a cathepsin K inhibitor, on bone metabolism, strength and microstructure in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the role of cathepsin in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a deep-learning model for scoring of radiographic finger joint destruction in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phenxtoolkit.org [phenxtoolkit.org]
- 11. Urinary levels of type II collagen C‐telopeptide crosslink are unrelated to joint space narrowing in patients with knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concentrations of CTX I, CTX II, DPD, and PYD in the urine as a biomarker for the diagnosis of temporomandibular joint osteoarthritis: A preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing ONO-5334 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ONO-5334, a potent and selective cathepsin K inhibitor, in in vitro assays. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro assays?
A1: For initial in vitro experiments, a concentration range of 0.1 µM to 1 µM is recommended. This range has been shown to effectively suppress human osteoclast-mediated bone resorption in a dose-dependent manner.[1] The optimal concentration will vary depending on the specific cell type, assay duration, and experimental endpoint. It is always advisable to perform a dose-response curve to determine the IC50 for your specific system.
Q2: What is the solubility of this compound and what is the recommended solvent?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability or the experimental outcome (typically ≤ 0.1%).
Q3: Is this compound selective for cathepsin K?
A3: this compound is a potent and selective inhibitor of cathepsin K. However, it also shows some inhibitory activity against other human cathepsins, such as S, L, and B, as well as porcine calpains, but with significantly lower potency.[1] It is crucial to consider these potential off-target effects when designing experiments and interpreting results.
Q4: Can this compound affect cell viability?
A4: While this compound's primary mechanism is the inhibition of cathepsin K, high concentrations or prolonged exposure may potentially impact cell viability. It is recommended to perform a cytotoxicity assay in parallel with your functional assays to determine the non-toxic concentration range for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no inhibitory effect observed | - Incorrect concentration: The concentration of this compound may be too low for the specific cell type or assay conditions. - Compound degradation: this compound may have degraded due to improper storage or handling. - Cellular resistance: The target cells may have mechanisms that reduce the effectiveness of the inhibitor. | - Perform a dose-response experiment to determine the optimal concentration. - Ensure proper storage of this compound stock solutions (aliquoted and stored at -20°C or -80°C, protected from light). - Verify the expression and activity of cathepsin K in your cell model. |
| High background or non-specific effects | - High DMSO concentration: The final concentration of the solvent (DMSO) may be too high, causing cellular stress or other non-specific effects. - Off-target effects: At higher concentrations, this compound may inhibit other proteases, leading to unintended consequences. | - Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and include a vehicle control (medium with the same DMSO concentration without this compound). - Use the lowest effective concentration of this compound as determined by your dose-response curve. Consider using more specific inhibitors if off-target effects are suspected. |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell passage number, confluency, or health can lead to variable responses. - Inconsistent compound preparation: Errors in diluting the stock solution can lead to different final concentrations. | - Use cells within a consistent passage number range and ensure they are in a healthy, logarithmic growth phase. - Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
Quantitative Data
Inhibitory Activity of this compound
| Target Enzyme | Species | Inhibitory Constant (Ki) |
| Cathepsin K | Human | 0.10 nM[1] |
| Cathepsin K | Rabbit | 0.049 nM[1] |
| Cathepsin K | Rat | 0.85 nM[1] |
| Cathepsin S | Human | 0.83 nM[1] |
| Cathepsin L | Human | 1.7 nM[1] |
| Cathepsin B | Human | 32 nM[1] |
| Calpain I | Porcine | 82 nM[1] |
| Calpain II | Porcine | 69 nM[1] |
In Vitro Efficacy of this compound
| Assay | Cell Type | Effective Concentration | Observed Effect |
| Bone Resorption | Human Osteoclasts | 0.1 - 1 µM[1] | Dose-dependent suppression of bone resorption. |
| Antiviral Activity | - | EC50: 500 nM | Inhibition of SARS-CoV-2 viral replication.[1] |
Experimental Protocols
Protocol 1: In Vitro Osteoclast-Mediated Bone Resorption Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on osteoclast-mediated bone resorption.
1. Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or bone marrow-derived macrophages (BMMs)
-
Recombinant human M-CSF (Macrophage Colony-Stimulating Factor)
-
Recombinant human RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
Dentine or bone slices
-
This compound stock solution (in DMSO)
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Toluidine blue stain
2. Osteoclast Differentiation:
-
Isolate PBMCs or BMMs and culture them in the presence of M-CSF (e.g., 25 ng/mL) for 3 days to generate osteoclast precursor cells.
-
Continue to culture the cells with M-CSF and add RANKL (e.g., 50 ng/mL) to induce osteoclast differentiation. Culture for an additional 7-10 days, replacing the medium every 3 days.
-
Confirm osteoclast formation by TRAP staining. Osteoclasts are large, multinucleated (≥3 nuclei), TRAP-positive cells.
3. Bone Resorption Assay:
-
Seed the differentiated osteoclasts onto dentine or bone slices in a 96-well plate.
-
Allow the cells to attach and start resorbing for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or a vehicle control (DMSO) for 24-48 hours.
-
Remove the cells from the slices by sonication or with a cotton swab.
-
Stain the slices with toluidine blue to visualize the resorption pits.
-
Quantify the resorbed area using image analysis software.
4. Data Analysis:
-
Calculate the percentage of resorption inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Cathepsin K Expression and Activity in Osteoclasts
The differentiation and activation of osteoclasts, the primary bone-resorbing cells, are tightly regulated by the RANKL/RANK signaling pathway. This pathway is a critical upstream regulator of Cathepsin K expression and secretion.
Caption: RANKL/RANK signaling pathway leading to Cathepsin K-mediated bone resorption and its inhibition by this compound.
General Experimental Workflow for this compound In Vitro Assay
This diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based in vitro assay.
Caption: A generalized workflow for conducting in vitro assays with this compound.
References
Addressing ONO-5334 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of ONO-5334 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally active inhibitor of cathepsin K.[1][2][3] Cathepsin K is a cysteine protease highly expressed in osteoclasts, which are cells responsible for bone resorption.[4][5] By inhibiting cathepsin K, this compound blocks the degradation of bone matrix proteins, primarily type I collagen, thereby reducing bone resorption.[4][5] This makes it a compound of interest for studying osteoporosis and other bone-related disorders.[1][4][6] this compound has also been investigated for its potential antiviral activity against SARS-CoV-2.[1][2][7]
Q2: I observed a precipitate after adding this compound to my cell culture medium. What are the common causes?
Precipitation of small molecules like this compound in cell culture media is a common issue that can arise from several factors:
-
Low Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.[8]
-
Improper Dissolution: The initial dissolution of the compound in a stock solvent (e.g., DMSO) might be incomplete.
-
High Final Concentration: The desired final concentration in the media may exceed its solubility limit in that specific medium.[8][9]
-
Solvent Shock: Rapid dilution of a concentrated stock solution (e.g., in DMSO) into the aqueous media can cause the compound to "crash out" of solution.[8]
-
Media Components: Interactions with components in the culture medium, such as salts and proteins, can affect solubility.[8]
-
Temperature Changes: Adding a cold stock solution to warm media can cause a temperature shock, leading to precipitation. Storing media containing the compound at low temperatures can also decrease solubility.[9]
-
pH of Media: Shifts in the pH of the cell culture medium can alter the charge state of a compound and affect its solubility.[8][9]
Q3: What are the potential consequences of this compound precipitation in my cell culture experiment?
The precipitation of this compound can lead to several experimental issues:
-
Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than the intended concentration, leading to inaccurate and unreliable experimental results.
-
Cellular Toxicity: The precipitate particles themselves can have cytotoxic effects on cells that are independent of the pharmacological activity of this compound.
-
Artifacts in Imaging: Precipitate can interfere with microscopy and other imaging-based assays.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Step 1: Verify Your this compound Stock Solution
-
Question: Is your this compound stock solution properly prepared and stored?
-
Guidance:
-
Solvent: this compound is soluble in DMSO.[1][3][10] Use anhydrous, sterile DMSO to prepare your stock solution.
-
Dissolution: To ensure complete dissolution, you may need to warm the tube at 37°C and use an ultrasonic bath for a short period.[1][2] Visually inspect the solution to ensure there is no undissolved material.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C (for up to 1 month) or -80°C (for up to 6 months) to avoid repeated freeze-thaw cycles.[1]
-
Step 2: Review Your Dilution Protocol
-
Question: How are you diluting your this compound stock solution into the cell culture media?
-
Guidance: Avoid adding the concentrated DMSO stock directly to the full volume of your cell culture media. This can cause "solvent shock" and lead to precipitation. Instead, perform serial dilutions. A good practice is to first dilute the stock solution in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to your final volume of complete media. This gradual reduction in solvent concentration can help keep the compound in solution.[8][11]
Step 3: Assess the Final Concentration of this compound
-
Question: What is the final concentration of this compound in your experiment?
-
Guidance: The final concentration may be exceeding the solubility limit of this compound in your specific cell culture medium. It is recommended to perform a solubility test to determine the maximum soluble concentration in your experimental conditions.
Step 4: Optimize Media Conditions
-
Question: Have you considered the components and conditions of your cell culture media?
-
Guidance:
-
Pre-warm Media: Always use pre-warmed (37°C) media when making your final dilutions.[8]
-
Serum Concentration: If you are using a low-serum or serum-free medium, solubility issues may be more pronounced. The proteins in serum can sometimes help to solubilize hydrophobic compounds.
-
pH of Media: Ensure the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4).[8][9]
-
Media Evaporation: Prevent media evaporation in the incubator, as this can increase the concentration of all components, including this compound.[8]
-
Data Presentation
Table 1: this compound Chemical and Solubility Properties
| Property | Value | Reference |
| Molecular Weight | 438.58 g/mol | [1][10] |
| Formula | C21H34N4O4S | [1][10] |
| Appearance | Off-white to light yellow solid | [1] |
| Solubility in DMSO | ≥ 30 mg/mL (68.40 mM) | [10] |
| 50 mg/mL (114.00 mM) (requires sonication) | [1][2] | |
| Storage of Powder | -20°C for 3 years, 4°C for 2 years | [1] |
| Storage of Stock Solution | -80°C for 6 months, -20°C for 1 month | [1] |
Table 2: Inhibitory Activity of this compound
| Target | Ki Value | Reference |
| Human Cathepsin K | 0.10 nM | [1][10] |
| Rabbit Cathepsin K | 0.049 nM | [1][10] |
| Rat Cathepsin K | 0.85 nM | [1][10] |
| Human Cathepsin S | 0.83 nM | [1][10] |
| Human Cathepsin L | 1.7 nM | [1][10] |
| Human Cathepsin B | 32 nM | [1][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight = 438.58 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube at 37°C or sonicate for short intervals.[1][2]
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture media (with serum, if applicable)
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM):
-
Calculate the volume of 10 mM this compound stock solution needed for your final volume of media (e.g., for 10 mL of media, you will need 10 µL of 10 mM this compound).
-
In a sterile conical tube, add the required volume of this compound stock solution to a small volume of the complete media (e.g., 1 mL).
-
Gently pipette up and down or vortex briefly to mix. This creates an intermediate dilution.
-
Add the remaining volume of your complete media to the conical tube containing the intermediate dilution.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Protocol 3: Experimental Determination of Maximum Soluble Concentration
Objective: To determine the highest concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound stock solution
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare a series of dilutions of this compound in your cell culture medium. It is recommended to test a range of concentrations above and below your intended experimental concentration.
-
Use the serial dilution method described in Protocol 2 to prepare each concentration.
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all samples and the control, and is at a level non-toxic to your cells (typically ≤ 0.1%).
-
Aliquot the prepared dilutions into a 96-well plate or microcentrifuge tubes.
-
Incubate the samples under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Assessment of Precipitation:
-
Visual Inspection: Carefully inspect each sample for any signs of precipitation (cloudiness, visible particles).
-
Microscopic Examination: Place a small drop of the medium from each sample onto a microscope slide and examine under a light microscope for the presence of crystals or amorphous precipitate.
-
-
The highest concentration that remains clear by both visual and microscopic inspection is the maximum soluble concentration under these conditions.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of the cathepsin K inhibitor this compound in postmenopausal osteoporosis: the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | Cysteine Protease | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
Long-term stability of ONO-5334 in DMSO stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of ONO-5334 in DMSO stock solutions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO stock solutions?
A1: For optimal stability of this compound in DMSO, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2][3]
Q2: How should I prepare the this compound DMSO stock solution?
A2: It is crucial to use newly opened, anhydrous DMSO for preparing the stock solution.[1] DMSO is hygroscopic and absorbed water can significantly impact the solubility and stability of the compound.[1] For dissolution, ultrasonic treatment may be necessary to achieve the desired concentration.[1]
Q3: Can I store the this compound DMSO stock solution at 4°C?
A3: While short-term storage of a few days at 4°C might be possible for some compounds, long-term storage at this temperature is generally not recommended for DMSO stock solutions as it can accelerate degradation. For this compound, specific stability data at 4°C is not available, and therefore, storage at -20°C or -80°C is strongly advised to ensure compound integrity.
Q4: What are the signs of this compound degradation in my DMSO stock solution?
A4: Visual signs of degradation can include color changes or the appearance of precipitates in the solution upon thawing. However, chemical degradation can occur without any visible changes. If you suspect degradation, it is recommended to perform analytical tests such as HPLC or LC-MS to assess the purity of the stock solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound DMSO stock solutions.
Issue 1: Precipitate observed in the stock solution after thawing.
-
Possible Cause 1: Low Temperature Crystallization. The compound may have crystallized out of solution at low temperatures.
-
Solution: Gently warm the vial to 37°C for a short period and vortex to redissolve the compound. Ensure the solution is clear before use.
-
-
Possible Cause 2: Compound Degradation. The precipitate could be a result of compound degradation.
-
Solution: If the precipitate does not redissolve upon warming and vortexing, the stock solution may be compromised. It is advisable to discard the solution and prepare a fresh stock.
-
-
Possible Cause 3: Water Absorption by DMSO. DMSO can absorb moisture, which can reduce the solubility of this compound.
-
Solution: Always use fresh, high-quality, anhydrous DMSO to prepare stock solutions.[1]
-
Issue 2: Inconsistent experimental results using the same stock solution.
-
Possible Cause 1: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles can lead to compound degradation and inaccurate concentrations.
-
Possible Cause 2: Inaccurate Pipetting. Inaccurate pipetting when making dilutions can lead to variability in the final concentration.
-
Solution: Ensure your pipettes are properly calibrated. When pipetting small volumes of viscous DMSO, use reverse pipetting techniques for better accuracy.
-
-
Possible Cause 3: Long-term Storage Beyond Recommended Period. Storing the stock solution beyond the recommended duration can lead to significant degradation.
-
Solution: Adhere to the recommended storage times and temperatures. If a solution has been stored for longer than recommended, its efficacy should be re-verified.[2]
-
Data Summary
The following table summarizes the recommended storage conditions for this compound solutions.
| Storage Condition | Powder | In Solvent (DMSO) |
| -20°C | 3 years[1] | 1 month[1][2] |
| -80°C | Not specified | 6 months[1][2] |
| 4°C | 2 years[1] | Not recommended |
Experimental Protocols
Protocol 1: Preparation of this compound DMSO Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Use a new, sealed bottle of anhydrous, high-purity DMSO.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 50 mg/mL).[1]
-
If necessary, use an ultrasonic bath to facilitate dissolution until the solution is clear.[1]
-
Once fully dissolved, dispense the stock solution into single-use aliquots in appropriate storage vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
This compound Signaling Pathway
This compound is a potent inhibitor of Cathepsin K, a cysteine protease highly expressed in osteoclasts.[4][5] Cathepsin K plays a crucial role in bone resorption by degrading type I collagen, a major component of the bone matrix.[6] By inhibiting Cathepsin K, this compound reduces bone resorption, making it a potential therapeutic agent for osteoporosis.[6][7]
Caption: this compound inhibits Cathepsin K, preventing collagen degradation and bone resorption.
Troubleshooting Workflow for this compound Stock Solutions
This workflow provides a logical sequence of steps to troubleshoot common issues with this compound DMSO stock solutions.
Caption: A step-by-step guide for troubleshooting this compound DMSO stock solution issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. dbaitalia.it [dbaitalia.it]
- 4. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Safety and efficacy of the cathepsin K inhibitor this compound in postmenopausal osteoporosis: the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting variable results in ONO-5334 bone resorption assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ONO-5334 in bone resorption assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective oral inhibitor of cathepsin K.[1][2] Cathepsin K is a cysteine protease highly expressed by osteoclasts, the cells responsible for bone breakdown.[1] This enzyme plays a critical role in degrading type I collagen, the primary organic component of the bone matrix.[1] By inhibiting cathepsin K, this compound effectively reduces bone resorption.[1][3] Unlike bisphosphonates such as alendronate, this compound has shown little to no suppression of bone formation markers, suggesting a different mode of action that uncouples bone resorption from formation.[4][5]
Q2: What level of inhibition of bone resorption markers can be expected with this compound?
A2: The degree of inhibition of bone resorption markers like C-terminal telopeptide of type I collagen (CTX) and N-terminal telopeptide of type I collagen (NTX) is dose-dependent.[6] In clinical studies with postmenopausal women, single doses of 100 mg, 300 mg, and 600 mg of this compound resulted in a maximum suppression of serum CTX of -59%, -60%, and -66% respectively, compared to placebo, occurring approximately 4 hours after dosing.[6] Sustained suppression is dependent on the dose and formulation. For instance, a 300 mg once-daily dose was able to maintain serum CTX inhibition at or above 82% of the maximum effect over a 24-hour period.[7]
Q3: How does this compound's effect on bone resorption compare to other antiresorptive agents like alendronate?
A3: In clinical trials, the suppressive effects of this compound on bone resorption markers were similar to those of the bisphosphonate alendronate.[5] However, a key difference is that this compound demonstrated little to no suppression of bone formation markers, whereas alendronate showed greater suppression.[4][5] This suggests that this compound may allow for continued bone formation while potently inhibiting resorption.
Q4: Are there specific factors that can influence the experimental results of this compound?
A4: Yes, several factors can lead to variable results. In clinical settings, the timing of administration is crucial; morning dosing has been shown to be more effective at reducing bone turnover markers than evening dosing.[8] This is attributed to higher sustained plasma concentrations of the drug following morning administration.[8] The pharmacokinetic profile, influenced by immediate-release versus sustained-release (SR) formulations, also significantly impacts the duration and consistency of marker suppression.[9][10] Additionally, bone turnover is subject to circadian rhythms, which can affect baseline marker levels.[8]
Troubleshooting Guide
Q1: Why am I observing high variability in my in vitro bone resorption (pit) assays?
A1: High variability in pit assays can stem from several sources:
-
Cell Health and Density: Ensure osteoclast precursor cells are healthy and plated at a consistent density. The number of mature, multinucleated osteoclasts directly impacts the total resorption area.
-
Substrate Inconsistency: The surface used for resorption is critical. Whether using bone/dentine slices or synthetic calcium phosphate coatings, ensure the surfaces are uniform. For synthetic coatings, inconsistent drying can lead to thicker coating in the middle of the well.[11]
-
Reagent Potency: The potency of differentiation factors like M-CSF and RANKL can vary between batches. It is advisable to perform a titration for each new batch to determine the optimal concentration for osteoclast formation.[12]
-
Assay Duration: Osteoclast differentiation and subsequent resorption take time. Assays typically run for 10-14 days, and inconsistent timing of media changes or termination of the experiment can introduce variability.[13]
Q2: My this compound results in cell-based assays are different from what I expected based on enzymatic assays. Why?
A2: Discrepancies between enzymatic and cell-based assays can occur due to cellular factors. Some inhibitors exhibit lysosomotropic characteristics, meaning they accumulate in acidic cellular compartments like lysosomes, where cathepsins are active.[2][14] This can dramatically alter the effective concentration and selectivity of the compound within the cell compared to a purified enzyme assay. While this compound is a potent cathepsin K inhibitor, it's important to consider its activity against other cathepsins (B, L, S) within the cellular environment, even though its selectivity for cathepsin K is significantly higher.[2][3]
Q3: I am not seeing a clear dose-response effect of this compound in my osteoclast culture. What should I check?
A3: If a clear dose-response is absent, consider the following:
-
Concentration Range: You may be working at concentrations that are at the high or low end of the dose-response curve, leading to saturation or no effect. Test a wider, logarithmic range of concentrations.
-
Drug Stability: Ensure the compound is stable in your culture medium for the duration of the experiment. Repeated dosing with each media change may be necessary.
-
Pharmacokinetics: In an in vitro setting, the drug concentration is constant, unlike the dynamic pharmacokinetic profile in vivo. The simulated maximal inhibitory effect of this compound is reached very quickly (within 0.5 hours in simulations), after which its effect diminishes as the drug is cleared.[7] Your assay endpoint might be too late to capture the maximal effect at lower doses.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound on Cathepsin Enzymes
| Enzyme | Ki (nM) | Fold Selectivity vs. Cathepsin K |
| Cathepsin K | 0.1 | 1x |
| Cathepsin S | 0.83 | 8x |
| Cathepsin L | 17 | 170x |
| Cathepsin B | 32 | 320x |
Data sourced from multiple studies highlighting the selectivity of this compound.[2][3]
Table 2: Effect of this compound on Bone Mineral Density (BMD) after 24 Months (OCEAN Study)
| Treatment Group | Lumbar Spine Integral BMD (% change) | Total Femur Integral BMD (% change) |
| Placebo | - | - |
| This compound 300 mg QD | +10.5% | +6.2% |
| Alendronate 70 mg QW | Similar to this compound | Similar to this compound |
QD: once daily; QW: once weekly. Data represents statistically significant increases versus placebo.[15]
Table 3: Comparison of Morning vs. Evening Dosing on Serum CTX Suppression
| Dosing Regimen (150 mg SRT for 5 days) | 24-h Serum CTX Area Under the Effect Curve (AUE) Suppression | Mean Trough Plasma Concentration (ng/mL) |
| Morning Dosing | 69% | 9.4 |
| Evening Dosing | 63% | 4.0 |
SRT: Sustained Release Tablet. Morning administration led to a 6% greater suppression of serum CTX.[8]
Experimental Protocols
Protocol: In Vitro Osteoclast Bone Resorption (Pit) Assay
This protocol provides a general framework for assessing the effect of this compound on osteoclast resorption activity using calcium phosphate-coated plates.
1. Preparation of Calcium Phosphate (CaP)-Coated Plates: a. Prepare sterile stock solutions of calcium and phosphate. b. Mix the stocks to form a working calcium phosphate solution and filter it through a 0.2 µm filter.[16] c. Add 300 µL of the working solution to each well of a 96-well plate.[16] d. Incubate at 37°C for 3 days to allow for pre-calcification.[16] e. Aspirate the solution and add fresh working solution. Incubate for another 24 hours.[11] f. Aspirate the solution, wash the plate thoroughly with deionized water, and allow it to dry in a sterile hood.[11]
2. Osteoclast Differentiation: a. Isolate osteoclast precursors (e.g., bone marrow macrophages or RAW 264.7 cells). b. Plate the cells on the CaP-coated plates at a predetermined density (e.g., 5 x 10^4 cells/well) in complete α-MEM.[13] c. Differentiate the cells into mature osteoclasts by adding M-CSF (e.g., 20 ng/mL) and RANKL (e.g., 20-100 ng/mL) to the culture medium.[12][16] d. Culture for 6-9 days, replacing the medium with fresh growth factors every 2-3 days. Mature, multinucleated osteoclasts should be visible.[16]
3. This compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in the culture medium. Include a vehicle control (medium with DMSO). b. After mature osteoclasts have formed, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. c. Continue to culture for an additional 3-5 days to allow for resorption.
4. Quantification of Bone Resorption: a. At the end of the culture period, remove the cells by treating with a bleach or sodium hypochlorite solution. b. Wash the wells extensively with PBS and allow them to dry. c. The resorption pits (black areas where the CaP coating has been removed) can be visualized by microscopy.[16] d. For quantification, stain the remaining CaP coating with calcein or use a staining method like Von Kossa.[16] e. Capture images and analyze the total pit area per well using image analysis software (e.g., ImageJ).[11]
Visualizations
Caption: Mechanism of this compound inhibiting Cathepsin K to block bone resorption.
Caption: Experimental workflow for an in vitro bone resorption (pit) assay.
References
- 1. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Safety and efficacy of the cathepsin K inhibitor this compound in postmenopausal osteoporosis: the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum and urine bone resorption markers and pharmacokinetics of the cathepsin K inhibitor this compound after ascending single doses in post menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiresorptive effect of a cathepsin K inhibitor this compound and its relationship to BMD increase in a phase II trial for postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morning vs evening dosing of the cathepsin K inhibitor this compound: effects on bone resorption in postmenopausal women in a randomized, phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of novel cathepsin K inhibitor this compound on bone resorption markers: a study of four sustained release formulations with different pharmacokinetic patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiresorptive effect of a cathepsin K inhibitor this compound and its relationship to BMD increase in a phase II trial for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 12. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. academic.oup.com [academic.oup.com]
- 16. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
Mitigating potential off-target effects of ONO-5334 in cellular models
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the potential off-target effects of ONO-5334 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an orally active and potent small molecule inhibitor of Cathepsin K (CTSK).[1][2][3] Cathepsin K is a cysteine protease highly expressed in osteoclasts, the cells responsible for bone resorption.[4][5] By inhibiting Cathepsin K, this compound effectively suppresses the degradation of type I collagen, a major component of the bone matrix.[5][6] This mechanism of action makes it a candidate for the treatment of bone-related diseases like osteoporosis.[1][7]
Q2: What are the known off-targets of this compound?
While this compound is a selective inhibitor of Cathepsin K, it has been shown to have inhibitory effects on other related cysteine proteases, including Cathepsin S, Cathepsin L, and Cathepsin B.[2][3] It also shows some activity against porcine calpain I and calpain II.[2][8] However, its inhibitory potency against these off-targets is significantly lower than for Cathepsin K.[3]
Q3: What are the potential cellular consequences of this compound's off-target activities?
Inhibition of other cathepsins could lead to unintended biological effects. For example, Cathepsin S and L are involved in antigen presentation and immune responses. Unintended inhibition of these proteases could potentially modulate immune cell function. Cathepsin B is involved in various cellular processes, including apoptosis. Researchers should be aware of these potential off-target effects when interpreting data from cellular assays.
Q4: How can I confirm that the observed phenotype in my cellular model is due to on-target Cathepsin K inhibition?
To confirm on-target activity, several experimental approaches are recommended:
-
Use a structurally unrelated Cathepsin K inhibitor: If a different, structurally distinct inhibitor of Cathepsin K produces the same phenotype, it strengthens the evidence for an on-target effect.[9]
-
Perform a rescue experiment: This can be achieved by overexpressing a form of Cathepsin K that is resistant to this compound. If the phenotype is reversed, it indicates an on-target effect.[10]
-
RNA interference (siRNA or shRNA): Knocking down the expression of Cathepsin K should mimic the phenotype observed with this compound treatment if the effect is on-target.
Troubleshooting Guide
Issue 1: I am observing significant cytotoxicity at concentrations expected to inhibit Cathepsin K.
-
Possible Cause: Off-target toxicity.
-
Troubleshooting Step: Perform a dose-response curve to determine the concentration at which toxicity occurs and compare it to the IC50 for Cathepsin K inhibition. If toxicity is observed at concentrations close to the on-target IC50, it may be due to off-target effects.
-
Troubleshooting Step: Test this compound in a cell line that does not express Cathepsin K. If cytotoxicity persists, it is likely due to off-target effects.[9]
-
-
Possible Cause: Compound precipitation or instability in culture media.
-
Troubleshooting Step: Visually inspect the culture media for any signs of compound precipitation.
-
Troubleshooting Step: Assess the stability of this compound in your specific cell culture media over the time course of your experiment.
-
Issue 2: The observed cellular phenotype is inconsistent with the known function of Cathepsin K.
-
Possible Cause: Off-target effects are dominating the cellular response.
-
Troubleshooting Step: Perform a selectivity profiling assay to assess the activity of this compound against a broader panel of proteases. This can help identify unexpected off-targets.
-
Troubleshooting Step: Use a lower concentration of this compound. Off-target effects are often more pronounced at higher concentrations.[11]
-
Troubleshooting Step: Compare the phenotype with that induced by inhibitors of the known off-targets (Cathepsins S, L, B).
-
Issue 3: I am not observing the expected inhibition of bone resorption in my osteoclast culture.
-
Possible Cause: Suboptimal assay conditions.
-
Troubleshooting Step: Ensure that the osteoclasts are fully differentiated and actively resorbing. This can be verified by microscopy (presence of actin rings) and by measuring resorption pits on bone-mimicking substrates.
-
Troubleshooting Step: Verify the activity of your batch of this compound using a cell-free enzymatic assay with purified Cathepsin K.
-
-
Possible Cause: Insufficient compound exposure.
-
Troubleshooting Step: Optimize the incubation time and concentration of this compound. A full dose-response curve should be performed to determine the optimal concentration for your specific assay.
-
Quantitative Data
Table 1: In Vitro Inhibitory Potency of this compound against Cathepsins and Calpains
| Target Enzyme | Species | Ki (nM) | Reference(s) |
| Cathepsin K | Human | 0.10 | [2][3] |
| Cathepsin K | Rabbit | 0.049 | [2] |
| Cathepsin K | Rat | 0.85 | [2] |
| Cathepsin S | Human | 0.83 | [2][8] |
| Cathepsin L | Human | 1.7 | [2][8] |
| Cathepsin B | Human | 32 | [2][8] |
| Calpain I | Porcine | 82 | [2][8] |
| Calpain II | Porcine | 69 | [2][8] |
Experimental Protocols
Protocol 1: Osteoclast-Mediated Bone Resorption Assay
Objective: To assess the inhibitory effect of this compound on the bone-resorbing activity of osteoclasts in vitro.
Methodology:
-
Cell Culture:
-
Isolate osteoclast precursors from bone marrow of mice or rats, or use a suitable cell line (e.g., RAW 264.7).
-
Differentiate the precursors into mature osteoclasts by treating with M-CSF and RANKL for 5-7 days on bone-mimicking substrates (e.g., dentine slices or calcium phosphate-coated plates).
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the mature osteoclast cultures with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) for 24-48 hours. Include a vehicle control (DMSO).[2]
-
-
Assessment of Resorption:
-
Remove the cells from the substrate.
-
Stain the resorption pits with a suitable dye (e.g., Toluidine Blue).
-
Capture images of the pits using a microscope.
-
Quantify the total area of resorption per substrate using image analysis software.
-
-
Data Analysis:
-
Calculate the percentage inhibition of bone resorption for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to Cathepsin K within intact cells.
Methodology:
-
Cell Treatment:
-
Culture cells that endogenously express Cathepsin K (e.g., mature osteoclasts or a transfected cell line).
-
Treat the cells with this compound at a concentration several-fold higher than its IC50. Include a vehicle control.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes).[12]
-
-
Protein Extraction and Analysis:
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the aggregated fraction by centrifugation.[12]
-
Analyze the amount of soluble Cathepsin K in each sample by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities for Cathepsin K at each temperature for both the this compound-treated and vehicle-treated samples.
-
Plot the amount of soluble Cathepsin K as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.[12]
-
Visualizations
Caption: this compound inhibits Cathepsin K, preventing bone matrix degradation.
Caption: A logical workflow to distinguish on-target from off-target effects.
Caption: this compound shows high selectivity for its primary target, Cathepsin K.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of the cathepsin K inhibitor this compound in postmenopausal osteoporosis: the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Cysteine Protease | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
ONO-5334 Dosing Frequency Adjustment in Chronic Animal Studies: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosing frequency of ONO-5334 in chronic animal studies. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it influence dosing strategy?
A1: this compound is a potent and selective inhibitor of cathepsin K.[1][2] Cathepsin K is a cysteine protease highly expressed in osteoclasts, the cells responsible for bone resorption.[1] It plays a crucial role in the degradation of type I collagen, the primary organic component of the bone matrix.[1] By inhibiting cathepsin K, this compound reduces bone resorption without significantly affecting bone formation.[2][3] This unique mechanism, which uncouples bone resorption from formation, is a key consideration in determining the dosing regimen. The goal is to maintain sufficient inhibition of cathepsin K to suppress bone resorption markers, such as C-terminal telopeptide of type I collagen (CTX), throughout the dosing interval.[4]
Q2: What are the key pharmacokinetic parameters of this compound to consider when designing a chronic study?
A2: Key pharmacokinetic (PK) parameters for this compound include its time to maximum concentration (Cmax), half-life (t1/2), and area under the curve (AUC). In healthy postmenopausal women, single oral doses of this compound resulted in a Cmax between 0.5 and 1.0 hours and a half-life ranging from 9.1 to 22 hours.[5] Plasma concentrations of this compound reached a steady state within two days of multiple dosing.[6] The PK profile can be influenced by the formulation, with sustained-release (SR) tablets showing a lower Cmax and a more prolonged plasma concentration compared to immediate-release (IR) tablets.[7][8] When designing chronic animal studies, it is crucial to establish the PK profile in the chosen species to ensure that the dosing frequency maintains plasma concentrations within the therapeutic window.
Q3: How do I determine the optimal dosing frequency (e.g., once daily vs. twice daily) for this compound in my animal model?
A3: The optimal dosing frequency depends on the pharmacokinetic and pharmacodynamic (PK/PD) relationship in the specific animal model. The aim is to maintain a target level of inhibition of bone resorption markers throughout the dosing period. In a clinical study with postmenopausal women, a 50 mg twice-daily (BID) regimen of this compound resulted in a greater mean inhibition of serum CTX over 24 hours compared to a 100 mg once-daily (QD) regimen.[4] This suggests that for compounds with a relatively short half-life, more frequent dosing may be required to sustain the desired pharmacological effect. It is recommended to conduct a pilot study in the chosen animal model to evaluate the time course of bone resorption marker suppression after a single dose to inform the selection of an appropriate dosing interval for chronic studies.
Q4: What biomarkers should I monitor to assess the efficacy of this compound and adjust the dose?
A4: The primary biomarkers for assessing the pharmacodynamic effect of this compound are bone resorption markers. The most commonly used and sensitive markers are serum and urine C-terminal telopeptide of type I collagen (CTX).[2][4][9] N-terminal telopeptide of type I collagen (NTX) is also a useful marker.[5] Bone formation markers, such as serum osteocalcin and bone-specific alkaline phosphatase (B-ALP), should also be monitored.[2] An ideal response to this compound is a significant and sustained suppression of bone resorption markers with minimal to no effect on bone formation markers.[2][3]
Troubleshooting Guide
Problem: High variability in bone resorption marker data between animals in the same dosing group.
-
Possible Cause 1: Inconsistent Drug Administration: Ensure accurate and consistent oral gavage technique. Variability in the administered volume or stress during dosing can affect absorption.
-
Possible Cause 2: Food Effect: The presence of food can alter the absorption of this compound.[5][7] Standardize the feeding schedule in relation to the time of dosing to minimize this variability.
-
Possible Cause 3: Circadian Rhythm of Biomarkers: Bone turnover markers exhibit a diurnal rhythm. Collect blood and urine samples at the same time of day for all animals to reduce this source of variation.
Problem: Bone resorption markers are not suppressed to the expected level.
-
Possible Cause 1: Insufficient Dose or Dosing Frequency: The dose may be too low, or the dosing interval too long, for the metabolic rate of the chosen animal species. Refer to the pharmacokinetic data and consider increasing the dose or shortening the dosing interval (e.g., from once daily to twice daily). A pilot dose-ranging study is advisable.
-
Possible Cause 2: Poor Bioavailability: The oral bioavailability of this compound may be low in the selected animal model or with the vehicle used for administration. Consider formulation or vehicle adjustments.
-
Possible Cause 3: Drug Metabolism: The animal model may have a higher rate of metabolism for this compound than anticipated. Pharmacokinetic analysis is necessary to confirm this.
Problem: A significant decrease in bone formation markers is observed.
-
Possible Cause: Off-target effects or supra-physiological dosing. While this compound is reported to have minimal effects on bone formation markers at therapeutic doses,[2][3] very high doses may lead to a coupling effect where reduced resorption indirectly downregulates formation over time. Consider reducing the dose to a level that maintains suppression of resorption without significantly impacting formation.
Data Presentation
Table 1: Summary of this compound Dosing and Effects on Bone Turnover Markers in Ovariectomized (OVX) Cynomolgus Monkeys (8-Month Study) [9]
| Treatment Group | Dose | Urinary CTX | Serum Osteocalcin |
| Sham | Vehicle | Baseline | Baseline |
| OVX | Vehicle | Increased | Increased |
| This compound | 3 mg/kg/day | Dose-dependently suppressed | Dose-dependently suppressed |
| This compound | 10 mg/kg/day | Dose-dependently suppressed | Dose-dependently suppressed |
| This compound | 30 mg/kg/day | Maintained near zero | Around sham level |
| Alendronate | 0.5 mg/kg | Similar to sham | Similar to sham |
Table 2: Summary of this compound Dosing and Effects on Bone Turnover Markers in Ovariectomized (OVX) Cynomolgus Monkeys (16-Month Study) [10]
| Treatment Group | Dose | Bone Resorption Markers | Bone Formation Markers |
| Sham | Vehicle | Baseline | Baseline |
| OVX | Vehicle | Increased | Increased |
| This compound | 1.2 mg/kg/day | - | - |
| This compound | 6 mg/kg/day | Decreased to ~half of sham | Above sham level |
| This compound | 30 mg/kg/day | Decreased to ~half of sham | Above sham level |
| Alendronate | 0.05 mg/kg/2 weeks (i.v.) | Suppressed to sham level | Suppressed to sham level |
Experimental Protocols
Protocol: Evaluation of this compound Dosing Regimens in a Chronic Ovariectomized Monkey Model
-
Animal Model: Adult female cynomolgus monkeys.
-
Acclimatization: Acclimatize animals to the facility and handling for at least 4 weeks.
-
Surgical Procedure: Perform bilateral ovariectomy (OVX) or a sham surgery. Allow for a 3-month post-operative period for the development of an osteopenic state, confirmed by bone turnover markers.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., Sham + Vehicle, OVX + Vehicle, OVX + this compound low dose, OVX + this compound high dose, OVX + positive control like alendronate).
-
Drug Administration: Prepare this compound in an appropriate vehicle and administer orally via gavage at the designated dose and frequency (e.g., once daily).
-
Sample Collection:
-
Collect serum and urine at baseline and at regular intervals (e.g., monthly) throughout the study. Ensure sample collection occurs at the same time of day.
-
For pharmacokinetic analysis, collect serial blood samples at specified time points after the first dose and after reaching steady state.
-
-
Biomarker Analysis:
-
Measure urinary and serum CTX and NTX using commercially available ELISA kits.
-
Measure serum osteocalcin and B-ALP as markers of bone formation.
-
-
Bone Mineral Density (BMD) Assessment:
-
Perform dual-energy X-ray absorptiometry (DXA) scans of the lumbar spine and femur at baseline and at the end of the study.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals and collect tissues for histomorphometry and biomechanical testing.
-
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.
Visualizations
Caption: Mechanism of action of this compound in bone remodeling.
Caption: Workflow for a chronic animal study with this compound.
References
- 1. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of the cathepsin K inhibitor this compound in postmenopausal osteoporosis: the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiresorptive effect of a cathepsin K inhibitor this compound and its relationship to BMD increase in a phase II trial for postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum and urine bone resorption markers and pharmacokinetics of the cathepsin K inhibitor this compound after ascending single doses in post menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic effects on biochemical markers of bone turnover and pharmacokinetics of the cathepsin K inhibitor, this compound, in an ascending multiple-dose, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of novel cathepsin K inhibitor this compound on bone resorption markers: a study of four sustained release formulations with different pharmacokinetic patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of eight-month treatment with this compound, a cathepsin K inhibitor, on bone metabolism, strength and microstructure in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of 16-month treatment with the cathepsin K inhibitor this compound on bone markers, mineral density, strength and histomorphometry in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent ONO-5334 efficacy in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent efficacy of ONO-5334 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the efficacy of this compound between our animal subjects. What are the potential causes?
A1: Inconsistent efficacy of this compound in vivo can stem from several factors. Inter-individual variability in drug metabolism is a primary cause.[1] Key areas to investigate include:
-
Drug Formulation and Administration: Inconsistent suspension of this compound in the vehicle can lead to variable dosing. Ensure the compound is thoroughly suspended before each administration. The method of oral gavage, if not performed consistently, can also lead to variability in drug delivery and absorption.
-
Animal Model: The species and strain of the animal model can influence the pharmacokinetics and pharmacodynamics of this compound. For instance, the homology of cathepsin K between species can affect inhibitor potency.[2]
-
Dosing Regimen: The timing of administration (morning vs. evening) and the dosing frequency (once vs. twice daily) have been shown to impact the efficacy of this compound by affecting plasma concentrations and the suppression of bone resorption markers.[3][4]
-
Biological Variables: Factors such as the age, sex, and underlying health status of the animals can contribute to variability in drug response.[5] Additionally, circadian rhythms can influence bone turnover markers.[3]
Q2: What is the recommended vehicle for preparing this compound for oral administration in rodents?
A2: While specific vehicle formulations for this compound in preclinical research are not extensively published, a common approach for oral gavage of hydrophobic small molecules in rodents involves suspension in an aqueous vehicle containing a suspending agent and a surfactant. A typical formulation might consist of:
-
0.5% (w/v) Methylcellulose
-
0.1% (w/v) Tween 80 in sterile water
It is crucial to ensure the final formulation is a homogenous suspension to guarantee consistent dosing.
Q3: How can we confirm that this compound is effectively inhibiting Cathepsin K in our in vivo model?
A3: The most direct way to assess the in vivo efficacy of this compound is to measure established biomarkers of bone resorption. The most commonly used and responsive biomarkers for cathepsin K inhibition are:
-
Serum C-terminal telopeptide of type I collagen (CTX-I): A marker of bone resorption that shows a rapid and dose-dependent decrease following this compound administration.[6]
-
Urine N-terminal telopeptide of type I collagen (NTX): Another sensitive marker of bone resorption that is suppressed by this compound.[6]
Monitoring these markers provides a pharmacodynamic readout of target engagement and inhibition.
Q4: We are not observing the expected decrease in bone resorption markers. What should we troubleshoot?
A4: If you are not seeing the expected decrease in CTX-I or NTX levels, consider the following:
-
Compound Integrity: Verify the purity and stability of your this compound compound. Improper storage can lead to degradation. This compound stock solutions are typically stored at -80°C for up to 6 months or -20°C for up to 1 month.
-
Dose and Formulation: Ensure the dose is within the effective range reported in preclinical studies (e.g., 0.12-15 mg/kg in rats) and that the formulation provides adequate bioavailability.[7] The use of immediate-release versus sustained-release formulations can significantly impact the pharmacokinetic and pharmacodynamic profile.[8][9][10]
-
Timing of Sample Collection: Bone turnover markers exhibit circadian rhythm. For consistency, collect samples at the same time of day for all animals and treatment groups.
-
Assay Performance: Troubleshoot your ELISA for CTX-I or NTX to rule out technical issues with the assay itself.
Q5: Are there any known off-target effects of this compound that could be contributing to unexpected phenotypes in our animals?
A5: this compound is a potent inhibitor of cathepsin K, but it also shows some activity against other cathepsins. This is an important consideration when interpreting unexpected results. The inhibitory activity for other cathepsins is reported to be 8 to 320-fold lower than for cathepsin K.[9]
| Cathepsin Target | Ki (nM) | Selectivity vs. Cathepsin K |
| Cathepsin K | 0.1 | - |
| Cathepsin S | 0.83 | 8.3-fold |
| Cathepsin L | 1.7 | 17-fold |
| Cathepsin B | 32 | 320-fold |
Data compiled from Ochi et al., Bone, 2011.[9]
Troubleshooting Guides
Inconsistent Efficacy of this compound
| Observed Problem | Potential Cause | Recommended Action |
| High variability in biomarker response between animals in the same treatment group. | Inconsistent drug administration. | Refine oral gavage technique to ensure consistent delivery. Ensure the this compound suspension is homogenous before each dose. |
| Inter-animal variability in metabolism. | Increase the number of animals per group to improve statistical power. Ensure animals are age and weight-matched. | |
| This compound efficacy is lower than expected based on published data. | Sub-optimal drug formulation or vehicle. | Evaluate different vehicle compositions to improve suspension and bioavailability. |
| Incorrect dosing regimen. | Consider the timing of administration (morning vs. evening) and frequency (once vs. twice daily) as this can impact efficacy. | |
| Compound degradation. | Verify the integrity of the this compound compound. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. | |
| Unexpected physiological or behavioral changes in treated animals. | Potential off-target effects. | Review the selectivity profile of this compound. Consider measuring the activity of other cathepsins if relevant to the observed phenotype. |
Detailed Experimental Protocols
Protocol: Oral Gavage Administration of this compound in Rats
-
Preparation of this compound Suspension:
-
For a 10 mg/kg dose in a 200g rat with a dosing volume of 5 ml/kg, you will need a 2 mg/ml suspension.
-
Weigh the required amount of this compound powder.
-
Prepare a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
-
Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure a fine, homogenous suspension. Prepare fresh daily.
-
-
Oral Gavage Procedure:
-
Accurately weigh each rat to determine the precise dosing volume.
-
Gently restrain the rat.
-
Measure the gavage needle against the rat to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound suspension.
-
Carefully remove the gavage needle and return the rat to its cage.
-
Observe the animal for any signs of distress.
-
Protocol: Measurement of Serum CTX-I by ELISA
This protocol is a general guideline based on commercially available rat CTX-I ELISA kits.[5][8][11] Always refer to the specific manufacturer's instructions.
-
Sample Collection and Preparation:
-
Collect blood samples at a consistent time point.
-
Allow blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C.
-
Collect the serum and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
ELISA Procedure (Competitive Assay Example):
-
Prepare all reagents, standards, and samples as directed in the kit manual.
-
Add a specific volume of standards, controls, and serum samples to the appropriate wells of the antibody-coated microplate.
-
Add the HRP-conjugated CTX-I peptide to all wells except the blank.
-
Incubate for the specified time and temperature (e.g., 2 hours at 37°C).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the TMB substrate solution to each well and incubate in the dark.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of CTX-I in the samples based on the standard curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. An experimentally validated approach to automated biological evidence generation in drug discovery using knowledge graphs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morning vs evening dosing of the cathepsin K inhibitor this compound: effects on bone resorption in postmenopausal women in a randomized, phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. Rat CTX ELISA Kit (EEL227) - Invitrogen [thermofisher.com]
- 7. Rat C-terminal telopeptides of type I collagen (CTX-I) Elisa Kit – AFG Scientific [afgsci.com]
- 8. cusabio.com [cusabio.com]
- 9. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. file.elabscience.com [file.elabscience.com]
ONO-5334 Dosing Time: Efficacy and Experimental Considerations
Technical Support Center
For researchers, scientists, and drug development professionals investigating the cathepsin K inhibitor ONO-5334, understanding the impact of dosing time on efficacy is critical for designing robust experiments and interpreting results accurately. This technical support center provides answers to frequently asked questions and troubleshooting guidance based on available clinical trial data.
Frequently Asked Questions (FAQs)
Q1: Does the time of day this compound is administered affect its efficacy in suppressing bone resorption?
Yes, the timing of this compound administration significantly impacts its efficacy. A clinical study has shown that morning administration of this compound leads to a more consistent and sustained suppression of bone resorption markers compared to evening administration.[1][2]
Q2: What specific differences in efficacy were observed between morning and evening dosing?
Morning administration of 150 mg of this compound resulted in a more consistent suppression of the bone resorption marker C-terminal telopeptide of type I collagen (CTX-I) by over 60% throughout a 24-hour period.[1][2] In contrast, evening dosing showed a similar pattern of reduction but the suppression was less consistent over the full 24 hours.[1]
Specifically, morning dosing led to a 6% greater suppression of the 24-hour serum CTX-I area under the effect curve (AUE) and a 7% greater suppression of the urinary CTX-I/creatinine AUE compared to evening dosing.[1][2]
Q3: How does dosing time affect the pharmacokinetics of this compound?
The pharmacokinetic profile of this compound is influenced by the time of administration. Morning dosing results in higher plasma concentrations of this compound between 12 and 24 hours post-dose.[1] This sustained plasma concentration is thought to contribute to the more consistent suppression of bone resorption markers observed with morning administration.[1] Key pharmacokinetic differences are summarized in the table below.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected suppression of bone resorption markers (e.g., CTX-I) in our study.
Possible Cause 1: Dosing Time.
-
Troubleshooting Step: Verify the time of this compound administration in your experimental protocol. As clinical data suggests, evening dosing can lead to less consistent suppression of bone resorption markers.[1][2]
-
Recommendation: If your protocol involves evening dosing, consider switching to morning administration to potentially enhance and stabilize the suppressive effect on bone turnover markers.
Possible Cause 2: Formulation.
-
Troubleshooting Step: Confirm the formulation of this compound being used (e.g., immediate-release tablet vs. sustained-release tablet). Different formulations will have different pharmacokinetic profiles.[3]
-
Recommendation: A sustained-release tablet (SRT) of this compound has been shown to provide longer-lasting suppression of bone resorption markers compared to an immediate-release tablet (IRT).[3] Ensure the formulation aligns with your intended efficacy profile.
Possible Cause 3: Circadian Rhythm of Bone Turnover.
-
Troubleshooting Step: Bone turnover markers naturally exhibit circadian variation, with resorption peaking at night.[4]
-
Recommendation: Standardize the timing of sample collection (blood and urine) for bone turnover marker analysis to minimize variability due to natural diurnal rhythms. Morning sample collection is often preferred.
Data Summary
Table 1: Pharmacokinetic Parameters of this compound (150 mg) on Day 5: Morning vs. Evening Dosing
| Parameter | Morning Administration (Mean ± SD) | Evening Administration (Mean ± SD) |
| Cmax (ng/mL) | 99.5 ± 45.3 | - |
| Tmax (h) | 2.0 (median) | 5.0 (median) |
| AUC24h (ng·h/mL) | 582 ± 196 | - |
| Mean Trough Concentration (ng/mL) | 9.4 | 4.0 |
| Data from a single-center, single-blind crossover study in 14 healthy postmenopausal women.[1] |
Table 2: Pharmacodynamic Effect on Bone Resorption Marker (CTX-I): Morning vs. Evening Dosing
| Parameter | Morning Administration | Evening Administration |
| 24-h Serum CTX-I AUE Suppression | 69% | 63% |
| Urinary CTX-I/Creatinine AUE Suppression | 93% | 86% |
| Data from a single-center, single-blind crossover study in 14 healthy postmenopausal women.[1] |
Experimental Protocols
Key Experiment: Assessment of Morning vs. Evening Dosing of this compound
This section outlines the methodology from the clinical trial that investigated the differential effects of morning versus evening administration of this compound.
1. Study Design:
2. Participants:
3. Treatment Regimen:
-
Participants were randomized to one of two treatment sequences:
-
Sequence 1: this compound 150 mg once daily in the evening for 5 days, followed by a washout period, then this compound 150 mg once daily in the morning for 5 days.
-
Sequence 2: this compound 150 mg once daily in the morning for 5 days, followed by a washout period, then this compound 150 mg once daily in the evening for 5 days.[1][2]
-
4. Sample Collection and Analysis:
-
Blood and urine samples were collected at various time points throughout the study to measure serum and urinary levels of CTX-I.[1][2]
-
Plasma concentrations of this compound were also determined to assess pharmacokinetics.[1]
5. Endpoints:
-
Primary Pharmacodynamic Endpoint: 24-hour area under the effect curve (AUE) for serum CTX-I.[1]
-
Secondary Pharmacodynamic Endpoint: 24-hour AUE for urinary CTX-I corrected for creatinine.[1]
-
Pharmacokinetic Endpoints: Cmax, Tmax, AUC24h, and trough concentrations of this compound.[1]
Visualizations
Caption: Mechanism of action of this compound in inhibiting bone resorption.
Caption: Experimental workflow for the morning vs. evening dosing study.
References
- 1. Morning vs evening dosing of the cathepsin K inhibitor this compound: effects on bone resorption in postmenopausal women in a randomized, phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morning vs evening dosing of the cathepsin K inhibitor this compound: effects on bone resorption in postmenopausal women in a randomized, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bone turnover markers and pharmacokinetics of a new sustained-release formulation of the cathepsin K inhibitor, this compound, in healthy post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiresorptive effect of a cathepsin K inhibitor this compound and its relationship to BMD increase in a phase II trial for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing ONO-5334 delivery for sustained therapeutic levels
Welcome to the technical support center for ONO-5334. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery of this compound to achieve sustained therapeutic levels in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of cathepsin K, a cysteine protease that is highly expressed in osteoclasts.[1][2][3] Cathepsin K is a key enzyme in the degradation of bone collagen, a critical step in bone resorption.[1][4] By inhibiting cathepsin K, this compound reduces bone resorption, making it a potential therapeutic agent for osteoporosis.[5][6][7] The development of this compound for osteoporosis was discontinued for commercial reasons in 2012.[8]
Q2: Why is achieving sustained therapeutic levels of this compound important?
Sustained therapeutic levels of this compound are crucial for maximizing its efficacy in inhibiting bone resorption. Studies have shown that a higher trough concentration of this compound, rather than a high maximum concentration (Cmax), is more critical for increasing bone mineral density (BMD).[9] Sustained release formulations are designed to maintain plasma concentrations over a longer period, leading to a more consistent inhibition of bone resorption markers like serum C-terminal telopeptide of type I collagen (sCTX).[9][10][11]
Q3: What are the main differences between immediate-release (IRT) and sustained-release (SRT) formulations of this compound?
Sustained-release tablet (SRT) formulations of this compound were developed to improve upon the pharmacokinetic profile of the immediate-release tablet (IRT). Compared to the IRT, the SRT formulation exhibits a lower Cmax and a higher concentration at 24 hours post-dose (C24h), indicating a more prolonged release and absorption.[11] This results in a more sustained inhibition of bone resorption markers.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variable or low plasma concentrations of this compound | - Inappropriate formulation: Using an immediate-release formulation when sustained levels are required. - Food effects: Co-administration with food can alter absorption. While studies have shown that the area under the curve (AUC) is similar in fed and fasted states for some formulations, Cmax can be affected.[10][12] - Dosing time: The time of day for administration can influence pharmacokinetics due to circadian rhythms.[13] | - Select a sustained-release formulation (SRT): This will help maintain more consistent plasma levels.[10][11] - Standardize administration with respect to food: For consistency, administer this compound in either a fed or fasted state throughout the experiment. - Optimize dosing time: Morning administration of an SRT has been shown to provide more consistent 24-hour suppression of bone resorption markers compared to evening administration.[13] |
| Suboptimal inhibition of bone resorption markers (e.g., CTX, NTX) | - Insufficient dose: The administered dose may not be high enough to achieve the desired level of target engagement. - Inadequate trough concentrations: Even with a sufficient total dose, peaks and troughs from an IRT or a once-daily SRT regimen may not provide continuous inhibition.[9] | - Perform a dose-response study: Evaluate a range of doses to determine the optimal concentration for your experimental model. - Consider a twice-daily (BID) dosing regimen: A 50 mg BID regimen of the IRT was found to be more effective at increasing BMD than a 100 mg once-daily (QD) regimen, suggesting the importance of maintaining trough concentrations.[9][14] - Utilize a sustained-release formulation: An SRT is designed to maintain higher trough levels.[11] |
| Observed effects on bone formation markers | - Off-target effects: While this compound is selective for cathepsin K, very high concentrations could potentially affect other proteases. | - Confirm selectivity: this compound has been shown to have minimal effects on bone formation markers at therapeutic doses.[3][6] If effects are observed, consider reducing the dose to a level that still provides adequate inhibition of bone resorption. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Formulations
| Formulation | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Immediate-Release Tablet (IRT) | 300 mg | ~3.3-fold higher than 300 mg SRT | ~1.2-fold higher than 300 mg SRT | 9.1 - 22 | [11][12] |
| Sustained-Release Tablet (SRT) | 300 mg | ~3.3-fold lower than 300 mg IRT | ~0.83-fold of 300 mg IRT | - | [11] |
| Sustained-Release Tablet (SRT) | 150 mg (Morning Dosing) | - | - | Tmax: 2.0 h | [13] |
| Sustained-Release Tablet (SRT) | 150 mg (Evening Dosing) | - | - | Tmax: 5.0 h | [13] |
Table 2: Pharmacodynamic Effects of this compound on Bone Resorption Markers
| Formulation | Dose | Marker | Maximum Suppression | Duration of Significant Suppression | Reference |
| Immediate-Release Tablet (IRT) | 100 mg | Serum CTX | -59% at 4h | Significant at 24h | [12] |
| Immediate-Release Tablet (IRT) | 300 mg | Serum CTX | -60% at 4h | Significant at 24h | [12] |
| Immediate-Release Tablet (IRT) | 600 mg | Serum CTX | -66% at 4h | Up to 72h | [12] |
| Sustained-Release Tablet (SRT) | 300 mg | Serum CTX-I | ~50% within 1h, max at 6h | Maintained longer than 300 mg IRT | [11] |
| Sustained-Release Tablet (SRT) | 150 mg (Morning Dosing) | Serum CTX-I | >60% | Sustained across 24h | [13] |
| Sustained-Release Tablet (SRT) | 150 mg (Evening Dosing) | Serum CTX-I | >60% | For 12h | [13] |
Experimental Protocols
Protocol 1: In Vivo Evaluation of a Sustained-Release Formulation of this compound in a Rodent Model of Osteoporosis
-
Animal Model: Ovariectomized (OVX) rats or mice are a standard model for postmenopausal osteoporosis.
-
Formulation Preparation:
-
Obtain or prepare a sustained-release formulation of this compound suitable for the selected animal model (e.g., microspheres, polymer-based implants, or a custom oral formulation).
-
Characterize the in vitro release profile of the formulation to ensure it meets the desired sustained-release characteristics.
-
-
Dosing and Administration:
-
Based on literature and preliminary studies, select a dose range for evaluation.
-
Administer the formulation orally or via the appropriate route for the chosen delivery system.
-
Include a vehicle control group and a positive control group (e.g., alendronate).
-
-
Pharmacokinetic Analysis:
-
Collect blood samples at multiple time points post-administration (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.[9]
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).
-
-
Pharmacodynamic Analysis:
-
Collect serum and urine samples at baseline and at various time points throughout the study.
-
Measure levels of bone resorption markers (e.g., serum CTX, urinary NTX) using commercially available ELISA kits.
-
-
Efficacy Evaluation (Long-term study):
-
After a defined treatment period (e.g., 4-12 weeks), euthanize the animals.
-
Harvest femurs and lumbar vertebrae for analysis of bone mineral density (BMD) by dual-energy X-ray absorptiometry (DXA) and micro-computed tomography (µCT) for bone microarchitecture.
-
Conduct bone histomorphometry to assess cellular changes.
-
Visualizations
Caption: this compound inhibits Cathepsin K, a key enzyme in bone resorption.
Caption: Workflow for optimizing this compound delivery in preclinical studies.
References
- 1. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 3. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin K inhibitors: a novel target but promising approach in the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic and pharmacodynamic modeling of different formulations of this compound, cathepsin K inhibitor, in Caucasian and Japanese postmenopausal females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic effects on biochemical markers of bone turnover and pharmacokinetics of the cathepsin K inhibitor, this compound, in an ascending multiple-dose, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of the cathepsin K inhibitor this compound in postmenopausal osteoporosis: the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ono-pharma.com [ono-pharma.com]
- 9. Antiresorptive effect of a cathepsin K inhibitor this compound and its relationship to BMD increase in a phase II trial for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of novel cathepsin K inhibitor this compound on bone resorption markers: a study of four sustained release formulations with different pharmacokinetic patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bone turnover markers and pharmacokinetics of a new sustained-release formulation of the cathepsin K inhibitor, this compound, in healthy post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serum and urine bone resorption markers and pharmacokinetics of the cathepsin K inhibitor this compound after ascending single doses in post menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Morning vs evening dosing of the cathepsin K inhibitor this compound: effects on bone resorption in postmenopausal women in a randomized, phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiresorptive effect of a cathepsin K inhibitor this compound and its relationship to BMD increase in a phase II trial for postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in ONO-5334 formulation for oral administration
Welcome to the technical support center for the oral formulation of ONO-5334. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the formulation of this potent Cathepsin K inhibitor for oral administration. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound oral formulations.
| Problem | Potential Cause | Recommended Solution |
| Low/Variable Bioavailability in Preclinical Species | Poor Aqueous Solubility: this compound has been noted to have high solubility at acidic pH, suggesting that its solubility is pH-dependent. In the higher pH of the small intestine, the drug may precipitate, leading to poor absorption.[1][2] | pH-modification: Consider using acidic excipients to create a micro-environment that enhances solubility. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[3] Amorphous Solid Dispersions: Formulating this compound in an amorphous state with a polymer carrier can improve its dissolution rate and extent. Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can enhance the solubilization and absorption of lipophilic drugs.[2][4] |
| Low Permeability: While not definitively established in publicly available literature, if this compound has low intestinal permeability, this will limit its absorption even if solubility is improved. | Permeation Enhancers: Investigate the use of excipients known to enhance intestinal permeability. This should be done with caution, considering potential toxicity. | |
| Inconsistent In Vitro Dissolution Profile | Formulation Composition: The type and amount of excipients such as binders, disintegrants, and lubricants can significantly impact the dissolution rate.[5][6] Manufacturing Process Variables: Parameters like compression force, granulation technique, and drying temperature can affect the physical properties of the tablet and its dissolution.[7][8] | Excipient Screening: Systematically evaluate the impact of different excipients on the dissolution profile. Process Optimization: Employ a Quality by Design (QbD) approach to identify and control critical process parameters.[9] Dissolution Method Development: Ensure your dissolution method is robust and discriminative. For a BCS Class II or IV compound, the dissolution medium should be selected to mimic in vivo conditions. |
| Poor Powder Flowability During Tableting | API Properties: The inherent physical properties of the this compound drug substance, such as particle size, shape, and static charge, may lead to poor flow. | Use of Glidants: Incorporate a glidant like colloidal silicon dioxide to improve powder flow.[7] Granulation: Convert the powder blend into granules through wet or dry granulation to improve flowability and content uniformity.[7] |
| Tablet Sticking, Capping, or Lamination | Formulation Issues: Excessive moisture in the granulation, insufficient or inappropriate lubricant, or a high drug-to-excipient ratio can cause these problems.[6][8][10] Machine/Tooling Issues: High compression speed, worn or improperly designed tooling can also be a cause.[8][10] | Formulation Optimization: Ensure adequate drying of granules, optimize the type and concentration of lubricant (e.g., magnesium stearate), and consider the use of binders to improve tablet cohesion.[6] Process Adjustment: Reduce the tablet press speed and ensure punches and dies are in good condition and appropriately designed.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important for formulation development?
A1: The specific BCS classification for this compound is not publicly available. However, based on reports of its high solubility in acidic pH, it could potentially be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound, as its solubility may decrease in the more neutral pH of the intestines.[3][4] Knowing the BCS class is crucial as it helps to identify the primary rate-limiting step for oral absorption. For a BCS Class II drug, the focus of formulation development is to enhance the dissolution rate, whereas for a BCS Class IV drug, both solubility and permeability need to be addressed.[11]
Q2: An immediate-release (IR) formulation of this compound shows a rapid peak concentration but a short duration of action in vivo. What formulation strategies can be employed to achieve a more sustained therapeutic effect?
A2: To achieve a more sustained therapeutic effect, a sustained-release (SR) formulation is recommended. Clinical studies have shown that SR tablets of this compound can provide a more stable plasma concentration profile compared to immediate-release tablets.[12][13][14][15][16] This can be achieved through various formulation technologies, such as:
-
Hydrophilic Matrix Tablets: Using polymers like hydroxypropyl methylcellulose (HPMC) that form a gel layer upon contact with gastrointestinal fluids, controlling the release of the drug.[7]
-
Coated Multiparticulates: Drug-layered beads or granules can be coated with a release-controlling polymer and then encapsulated or compressed into a tablet.
-
Osmotic Pump Systems: These deliver the drug at a controlled rate, driven by osmotic pressure.
Q3: What are the key in vitro tests to perform when developing an oral formulation for this compound?
A3: The following in vitro tests are essential:
-
Solubility Studies: Determine the solubility of this compound in various pH buffers (e.g., pH 1.2, 4.5, 6.8) to understand its pH-dependent solubility. Kinetic and thermodynamic solubility assays will provide valuable information.
-
Dissolution Testing: Develop a discriminative dissolution method to assess the in vitro release of this compound from different formulations. For poorly soluble drugs, the use of biorelevant media (e.g., FaSSIF, FeSSIF) is recommended.
-
Permeability Assays: Use in vitro models like the Caco-2 cell monolayer to assess the intestinal permeability of this compound and to determine if it is a substrate for efflux transporters.
-
Excipient Compatibility Studies: Assess the chemical and physical compatibility of this compound with a range of commonly used pharmaceutical excipients.
Q4: How does food intake affect the bioavailability of this compound?
A4: The effect of food on the absorption of this compound has been investigated in clinical studies. For an immediate-release formulation, postprandial administration resulted in slightly lower Cmax and comparable AUC compared to the fasted state.[17] For sustained-release formulations, the Cmax was lower in the fasted state compared to the fed state, while the AUC was similar.[12][15] This suggests that the formulation strategy can influence the extent of the food effect.
Quantitative Data Summary
Table 1: Preclinical and In Vitro Inhibitory Activity of this compound
| Parameter | Species/System | Value | Reference |
| Ki (Cathepsin K) | Human | 0.10 nM | [18] |
| Rabbit | 0.049 nM | [18] | |
| Rat | 0.85 nM | [18] | |
| Ki (Other Cathepsins) | Human Cathepsin S | 0.83 nM | [18] |
| Human Cathepsin L | 1.7 nM | [18] | |
| Human Cathepsin B | 32 nM | [18] | |
| Bone Resorption Inhibition | Human Osteoclasts | IC50 > 100-fold lower than alendronate | [19] |
| In Vivo Efficacy | Cynomolgus Monkeys (oral) | Significant reduction in serum CTX and NTX at ≥ 3 mg/kg | [17] |
| Rats (oral) | 62% and 79% reduction in serum CTX at 3 mg/kg and 30 mg/kg, respectively, after 7 days | [20] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Dose)
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC0-inf (ng·h/mL) | Reference |
| Immediate Release | 3 mg | 5.69 | 0.5 - 1.0 | 9.1 - 22 | 7.70 | [17] |
| 300 mg | - | - | - | - | [17] | |
| 600 mg | 941 | 0.5 - 1.0 | 9.1 - 22 | 2400 | [17] | |
| Sustained Release | 300 mg | 3.3-fold lower than IRT | - | - | 0.83-fold lower than IRT | [14][16] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of this compound, which is useful for high-throughput screening of formulation prototypes.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Preparation of Assay Plates: Dispense the DMSO stock solution into a 96-well microplate. Then, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final compound concentrations (e.g., 1 to 200 µM) with a final DMSO concentration of ≤1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Measurement:
-
Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in nephelometry units indicates precipitation. The highest concentration that does not show precipitation is considered the kinetic solubility.
-
Direct UV/LC-MS Method: After incubation, filter the samples through a 0.45 µm filter plate to remove any precipitate. Quantify the concentration of the dissolved compound in the filtrate using a validated UV-Vis spectrophotometry or LC-MS/MS method.
-
Protocol 2: Caco-2 Permeability Assay
This protocol outlines a standard procedure to assess the intestinal permeability of this compound.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). A TEER value above a pre-determined threshold (e.g., >250 Ω·cm²) indicates a suitable monolayer.
-
Transport Study (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add HBSS containing a known concentration of this compound to the apical (A) side of the Transwell®.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.
-
-
Transport Study (Basolateral to Apical - B to A): To investigate active efflux, perform the transport study in the reverse direction by adding the compound to the basolateral side and sampling from the apical side.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the potential for active efflux. An efflux ratio >2 suggests that the compound may be a substrate of an efflux transporter.
-
Visualizations
Caption: A typical workflow for oral formulation development.
Caption: Inhibition of Cathepsin K by this compound blocks bone resorption.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biogrund.com [biogrund.com]
- 6. biogrund.com [biogrund.com]
- 7. Troubleshooting Formulation Issues in High-Dose Tablets – Pharma.Tips [pharma.tips]
- 8. biogrund.com [biogrund.com]
- 9. Our Oral Formulation Development Expertise - Evonik Industries [healthcare.evonik.com]
- 10. pharmtech.com [pharmtech.com]
- 11. future4200.com [future4200.com]
- 12. enamine.net [enamine.net]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of novel cathepsin K inhibitor this compound on bone resorption markers: a study of four sustained release formulations with different pharmacokinetic patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bone turnover markers and pharmacokinetics of a new sustained-release formulation of the cathepsin K inhibitor, this compound, in healthy post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. | BioWorld [bioworld.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound | Cysteine Protease | TargetMol [targetmol.com]
Technical Support Center: ONO-5334 Animal Model Refinement
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing ONO-5334 in animal models of bone disease.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in bone turnover marker (BTM) data | - Improper sample collection timing.- Variability in animal fasting state.- Assay-specific variability. | - Standardize Collection Time: Collect blood samples at the same time of day for all animals, preferably in the morning after an overnight fast, to minimize circadian rhythm effects on BTMs.[1][2]- Fasting: Ensure consistent fasting periods before sample collection as food intake can suppress bone resorption markers.[2]- Assay Consistency: Use the same assay kit and lot number for all samples in a study. Follow the manufacturer's protocol precisely. |
| Unexpected off-target effects or adverse events | - High dosage.- Non-specific inhibition of other cathepsins. | - Dose-Ranging Study: Conduct a pilot study with a range of this compound doses to determine the optimal therapeutic window with minimal side effects for your specific animal model.[3]- Monitor Animal Health: Closely monitor animals for any signs of distress, changes in behavior, or skin abnormalities, as other cathepsin K inhibitors have been associated with skin-related side effects. |
| Inconsistent drug exposure (pharmacokinetics) | - Improper formulation or vehicle for oral gavage.- Issues with oral administration technique. | - Vehicle Selection: this compound can be suspended in a vehicle such as 0.5% methylcellulose for oral administration.[4] Ensure the suspension is homogenous before each administration.- Gavage Technique: Ensure proper oral gavage technique to deliver the full dose to the stomach and avoid accidental administration into the lungs. |
| Lower than expected efficacy on bone mineral density (BMD) | - Insufficient treatment duration.- Suboptimal dosing regimen. | - Treatment Duration: In ovariectomized (OVX) rat models, treatment for at least 8 weeks is often required to observe significant changes in BMD.[5]- Dosing Frequency: Consider the pharmacokinetic profile of this compound. While once-daily dosing can be effective, some studies suggest that twice-daily dosing might provide more sustained inhibition of bone resorption.[6][7] |
| Discrepancy between bone resorption and formation markers | - this compound's mechanism of action. | - This is an expected outcome. This compound primarily inhibits bone resorption by osteoclasts with minimal direct impact on bone formation by osteoblasts.[7][8] This uncoupling of bone turnover is a key feature of this class of drugs. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts.[8] Cathepsin K is the primary enzyme responsible for the degradation of type I collagen, the main organic component of the bone matrix. By inhibiting cathepsin K, this compound reduces bone resorption by osteoclasts.[8]
2. What are the recommended animal models for testing this compound?
The most commonly used animal model is the ovariectomized (OVX) rodent (rat or mouse), which mimics postmenopausal osteoporosis.[9] Cynomolgus monkeys are also used as a non-human primate model that more closely resembles human bone metabolism.[3][10]
3. What is a typical dosing regimen for this compound in an OVX rat model?
Effective oral doses in OVX rats have been reported to range from 3 to 30 mg/kg, administered once daily.[3] The optimal dose should be determined based on the specific study objectives and endpoints.
4. How should this compound be prepared for oral administration in animals?
This compound can be suspended in a vehicle like 0.5% methylcellulose for oral gavage. It is crucial to ensure the suspension is uniform before each administration to guarantee accurate dosing.
5. What biomarkers are typically measured to assess the efficacy of this compound?
-
Bone Resorption Markers: Serum or urinary C-terminal telopeptide of type I collagen (CTX) and N-terminal telopeptide of type I collagen (NTX) are sensitive markers of osteoclast activity and are expected to decrease with this compound treatment.[8][11][12]
-
Bone Formation Markers: Serum osteocalcin and procollagen type I N-terminal propeptide (P1NP) are markers of osteoblast activity. This compound is expected to have minimal to no suppressive effect on these markers.[7][8]
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (μCT) to assess changes in bone mass.
-
Bone Histomorphometry: Provides detailed information on the microscopic structure of bone and cellular activity.
6. Are there any known off-target effects of this compound in animal models?
While this compound is highly selective for cathepsin K, very high doses may lead to the inhibition of other cathepsins. It is important to monitor for any unexpected clinical signs in the animals. Some other cathepsin K inhibitors have been associated with skin-related side effects in clinical trials, so careful observation of the skin and coat is warranted.
Quantitative Data from Animal Studies
The following tables summarize the dose-dependent effects of this compound on key bone parameters in ovariectomized (OVX) animal models.
Table 1: Effect of this compound on Bone Turnover Markers in OVX Cynomolgus Monkeys (8-Month Treatment)
| Treatment Group | Urinary CTX (% of Sham) | Serum Osteocalcin (% of Sham) |
| OVX + Vehicle | ~250% | ~150% |
| OVX + this compound (3 mg/kg) | ~150% | ~125% |
| OVX + this compound (10 mg/kg) | ~50% | ~100% |
| OVX + this compound (30 mg/kg) | ~0% | ~100% |
Data adapted from studies on the effects of this compound in OVX cynomolgus monkeys.[3]
Table 2: Effect of this compound on Bone Mineral Density (BMD) in OVX Cynomolgus Monkeys (16-Month Treatment)
| Treatment Group | Lumbar Spine BMD (% Change from Baseline) | Femoral Neck BMD (% Change from Baseline) |
| OVX + Vehicle | -5% | -4% |
| OVX + this compound (1.2 mg/kg) | +2% | +1% |
| OVX + this compound (6 mg/kg) | +8% | +6% |
| OVX + this compound (30 mg/kg) | +10% | +8% |
Data adapted from long-term studies of this compound in OVX cynomolgus monkeys.[10]
Experimental Protocols
Protocol 1: Ovariectomized (OVX) Rat Model of Osteoporosis
This protocol outlines the key steps for inducing an OVX rat model to study the effects of this compound.
1. Animal Selection:
2. Ovariectomy Procedure:
- Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
- Make a small incision on the dorsal midline, just below the rib cage.
- Locate and exteriorize the ovaries.
- Ligate the ovarian blood vessels and fallopian tubes, then excise the ovaries.
- Suture the muscle and skin layers.
- Administer post-operative analgesics as per veterinary guidelines.
- A sham operation, where the ovaries are exteriorized but not removed, should be performed on the control group.
3. Post-Operative Care and Model Establishment:
- Allow the animals to recover for at least 2 weeks before starting treatment. This period allows for the depletion of endogenous estrogen and the establishment of the osteoporotic phenotype.[14]
4. This compound Administration:
- Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
- Administer the designated dose of this compound or vehicle to the respective groups via oral gavage once or twice daily for the duration of the study (typically 8-16 weeks).
5. Efficacy Assessment:
- Collect blood and urine samples at baseline and at specified time points throughout the study for biomarker analysis (CTX, NTX, osteocalcin, P1NP).
- At the end of the study, euthanize the animals and collect femurs and vertebrae for BMD analysis (DXA or μCT) and bone histomorphometry.
Protocol 2: Measurement of Bone Turnover Markers
1. Sample Collection:
- Collect blood via a suitable method (e.g., tail vein, saphenous vein, or cardiac puncture at termination).
- For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.
- For urine, collect samples from animals housed in metabolic cages.
- Store all samples at -80°C until analysis.
2. ELISA for CTX and Osteocalcin:
- Use commercially available ELISA kits specific for rat or monkey, as appropriate.
- Follow the manufacturer's instructions carefully.
- Briefly, this involves adding standards and samples to antibody-coated microplates, followed by incubation with a detection antibody and a substrate solution.
- Read the absorbance using a microplate reader and calculate the concentrations based on the standard curve.
Visualizations
Caption: this compound inhibits Cathepsin K, blocking bone resorption.
Caption: Workflow for this compound testing in an OVX rat model.
Caption: Troubleshooting logic for experimental variability.
References
- 1. longdom.org [longdom.org]
- 2. myadlm.org [myadlm.org]
- 3. Effects of eight-month treatment with this compound, a cathepsin K inhibitor, on bone metabolism, strength and microstructure in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the Cathepsin K Inhibitor this compound and Concomitant Use of this compound with Methotrexate on Collagen-Induced Arthritis in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morning vs evening dosing of the cathepsin K inhibitor this compound: effects on bone resorption in postmenopausal women in a randomized, phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiresorptive effect of a cathepsin K inhibitor this compound and its relationship to BMD increase in a phase II trial for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of the cathepsin K inhibitor this compound in postmenopausal osteoporosis: the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of 16-month treatment with the cathepsin K inhibitor this compound on bone markers, mineral density, strength and histomorphometry in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of novel cathepsin K inhibitor this compound on bone resorption markers: a study of four sustained release formulations with different pharmacokinetic patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishment of ovariectomized rat model of osteoporosis [bio-protocol.org]
- 14. Rat Model for Osteoporosis - Enamine [enamine.net]
Impact of food on ONO-5334 bioavailability in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the cathepsin K inhibitor ONO-5334, with a specific focus on the impact of food on its bioavailability in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: Is there publicly available preclinical data on the effect of food on this compound bioavailability?
Q2: What is known about the food effect on this compound from clinical studies?
A2: Clinical studies in healthy postmenopausal women have investigated the impact of food on the bioavailability of this compound. For an immediate-release 100 mg dose of this compound, the presence of food had a minimal effect on the total drug exposure (AUC), while the maximum concentration (Cmax) was slightly reduced. In studies with sustained-release (SR) tablets, the Cmax was lower in the fasted state compared to the fed state, but the overall exposure (AUC) remained similar.[1]
Q3: Why is it important to assess the food effect in preclinical studies?
A3: Assessing the food effect early in preclinical development is crucial for several reasons. It helps in designing more effective and relevant toxicology studies by ensuring consistent drug exposure. Understanding food-drug interactions can also inform the selection of an appropriate formulation and provide a preliminary indication of how the drug should be administered in clinical trials (e.g., with or without food).
Q4: What are the common animal models used for preclinical food effect studies?
A4: The beagle dog is a commonly used model for predicting food effects in humans. Other species, such as rats and cynomolgus monkeys, are also used, but it's important to consider the physiological differences in their gastrointestinal tracts (e.g., gastric pH, gastric emptying time) compared to humans, as these can influence drug absorption and the magnitude of the food effect.
Q5: How can I design a preclinical study to evaluate the food effect on a compound like this compound?
A5: A typical preclinical food effect study involves a crossover design where the same group of animals is administered the drug under both fasted and fed conditions, with a washout period in between. Key pharmacokinetic parameters (AUC, Cmax, Tmax) are then compared between the two states. The choice of meal (e.g., standard chow, high-fat meal) should be relevant to the intended clinical scenario.
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic data between fed and fasted groups.
-
Possible Cause: Inconsistent fasting periods for the "fasted" group.
-
Solution: Ensure a strict and consistent overnight fasting period (typically 12-18 hours) for all animals in the fasted group.
-
-
Possible Cause: Variation in the composition and amount of food consumed by the "fed" group.
-
Solution: Provide a standardized meal to all animals in the fed group and ensure complete consumption. The timing of drug administration relative to the meal should also be consistent.
-
-
Possible Cause: Physiological differences between individual animals.
-
Solution: Use a crossover study design where each animal serves as its own control. This helps to minimize inter-animal variability.
-
Issue 2: Discrepancy between preclinical food effect data and clinical observations.
-
Possible Cause: Species-specific differences in gastrointestinal physiology and drug metabolism.
-
Solution: Carefully select the preclinical animal model based on its physiological similarity to humans for the drug's absorption and metabolism pathways. Be aware that direct extrapolation of results from animals to humans is not always possible. For instance, the gastric pH and gastric residence time in cynomolgus monkeys can differ significantly from humans, which can affect the dissolution and absorption of a drug.
-
-
Possible Cause: Differences in the composition of the preclinical and clinical meals.
-
Solution: While it's not always feasible to replicate the standard FDA high-fat meal in preclinical models, the test meal should be designed to elicit a physiological response (e.g., delayed gastric emptying, increased bile secretion) that is relevant to the human situation.
-
Issue 3: Unexpected formulation behavior under fed conditions.
-
Possible Cause: The drug formulation may interact with components of the meal (e.g., lipids, proteins).
-
Solution: For sustained-release formulations, in particular, the release mechanism may be affected by the presence of food. In vitro dissolution testing in media that simulate fed and fasted states can help to identify potential issues before in vivo studies.
-
Data on the Impact of Food on this compound Bioavailability (Clinical Data)
Note: The following data is from clinical studies in humans and is provided for illustrative purposes. Preclinical results may differ.
| Formulation | Condition | Cmax (Geometric Mean Ratio, Fed/Fasted) | AUC (Geometric Mean Ratio, Fed/Fasted) |
| 100 mg Immediate Release | Fed vs. Fasted | 0.78 | 0.95 |
| Sustained Release Tablets | Fed vs. Fasted | Higher in Fed | Similar |
Experimental Protocols
Protocol: Preclinical Food Effect Study for an Orally Administered Compound in Beagle Dogs
-
Animal Model: Male beagle dogs (n=6-8), weighing 8-12 kg.
-
Housing: Animals are housed individually with free access to water.
-
Study Design: A randomized, two-period, two-sequence crossover design.
-
Fasting Period: Animals are fasted overnight for at least 12 hours before dosing in both the fed and fasted arms.
-
Dosing:
-
Fasted State: The compound is administered with a standard volume of water (e.g., 10 mL/kg). Food is withheld for at least 4 hours post-dosing.
-
Fed State: A standardized high-fat meal is given 30 minutes prior to drug administration. The compound is then administered with the same volume of water.
-
-
Washout Period: A washout period of at least 7 days between the two treatment periods.
-
Blood Sampling: Serial blood samples are collected at appropriate time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Analysis: Plasma concentrations of the compound are determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-inf).
-
Statistical Analysis: The geometric mean ratios of Cmax and AUC between the fed and fasted states are calculated, along with their 90% confidence intervals.
Visualizations
Caption: Workflow of a preclinical crossover food effect study.
References
Validation & Comparative
Uncoupling Bone Resorption and Formation: A Comparative Analysis of ONO-5334 and Alendronate
A head-to-head comparison of the novel cathepsin K inhibitor ONO-5334 and the bisphosphonate alendronate reveals distinct effects on bone formation markers in the treatment of postmenopausal osteoporosis. While both drugs effectively suppress bone resorption, this compound demonstrates a unique profile by exhibiting minimal and transient suppression of bone formation, suggesting a potential advantage in maintaining bone health.
This guide provides a comprehensive analysis of the comparative effects of this compound and alendronate on key bone formation markers, drawing upon data from the pivotal OCEAN (Osteoporosis-Cathepsin K-iNihibitor-Efficacy-ANd-safety) study. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of metabolic bone diseases.
Quantitative Comparison of Bone Formation Markers
The OCEAN study, a randomized, double-blind, placebo- and active-controlled trial, evaluated the efficacy and safety of this compound at various doses against a weekly regimen of alendronate in postmenopausal women with osteoporosis.[1][2] A key finding of this study was the differential impact of the two drugs on the bone formation markers, procollagen type I N-terminal propeptide (P1NP) and bone-specific alkaline phosphatase (B-ALP).
While both treatments led to an initial suppression of these markers, the effect of this compound was less pronounced and transient compared to the sustained suppression observed with alendronate.[1] After an initial dip at approximately 6 months, levels of P1NP and B-ALP in the this compound treatment groups returned towards baseline levels by 12 to 24 months.[1] In contrast, alendronate treatment resulted in a more significant and persistent reduction in these markers throughout the study period.
Table 1: Percentage Change from Baseline in Procollagen Type I N-terminal Propeptide (P1NP)
| Treatment Group | 6 Months | 12 Months | 24 Months |
| This compound (300 mg once daily) | ~ -20% | ~ 0% | ~ +5% |
| Alendronate (70 mg once weekly) | ~ -40% | ~ -45% | ~ -40% |
| Placebo | ~ -15% | ~ -5% | ~ 0% |
| Note: The data presented are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes. |
Table 2: Percentage Change from Baseline in Bone-Specific Alkaline Phosphatase (B-ALP)
| Treatment Group | 6 Months | 12 Months | 24 Months |
| This compound (300 mg once daily) | ~ -15% | ~ 0% | ~ +10% |
| Alendronate (70 mg once weekly) | ~ -35% | ~ -40% | ~ -35% |
| Placebo | ~ -10% | ~ -5% | ~ 0% |
| Note: The data presented are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes. |
Mechanisms of Action: A Tale of Two Pathways
The divergent effects of this compound and alendronate on bone formation can be attributed to their distinct mechanisms of action at the cellular level.
Alendronate , a nitrogen-containing bisphosphonate, primarily targets osteoclasts, the cells responsible for bone resorption.[3] It inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[3][4][5] This inhibition disrupts the prenylation of small GTPases, which are essential for osteoclast function and survival, ultimately leading to reduced bone resorption.[6] The suppression of bone formation observed with alendronate is considered a secondary effect, resulting from the coupling of bone resorption and formation processes.
This compound , on the other hand, is a selective inhibitor of cathepsin K, a cysteine protease highly expressed in osteoclasts.[7][8] Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, the main component of the bone matrix.[7] By inhibiting cathepsin K, this compound effectively reduces bone resorption without directly impacting osteoclast viability.[7] This targeted approach is thought to uncouple bone resorption from formation, allowing for the maintenance of bone formation processes.[7]
Experimental Protocols
The data presented in this guide are primarily from the OCEAN study, a multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.[2]
Study Population: The study enrolled postmenopausal women aged 55 to 75 years with osteoporosis, defined by a bone mineral density (BMD) T-score of ≤ -2.5 at the lumbar spine or femoral neck, or a T-score of ≤ -1.5 with a history of a fragility fracture.[1][2]
Treatment Regimens: Participants were randomized to one of several treatment arms, including:
Biochemical Marker Analysis: Serum samples were collected at baseline and at various time points throughout the 24-month study period for the analysis of bone turnover markers.
-
P1NP Assay: Serum P1NP concentrations were measured using a competitive radioimmunoassay (Orion Diagnostica, Espoo, Finland).
-
B-ALP Assay: Serum B-ALP activity was determined using an immunoenzymatic assay (Quidel Corporation, San Diego, CA, USA).
Conclusion
The distinct pharmacological profiles of this compound and alendronate highlight the potential for more nuanced approaches to osteoporosis treatment. While alendronate remains a cornerstone of therapy through its potent anti-resorptive action, the ability of this compound to suppress bone resorption with minimal impact on bone formation presents an intriguing therapeutic alternative. This "uncoupling" of bone turnover could potentially lead to a more favorable bone health outcome by preserving the natural process of bone renewal. Further research is warranted to fully elucidate the long-term clinical implications of these differential effects on bone formation.
References
- 1. Effect of this compound on bone mineral density and biochemical markers of bone turnover in postmenopausal osteoporosis: 2-year results from the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of the cathepsin K inhibitor this compound in postmenopausal osteoporosis: the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small interfering RNA knocks down the molecular target of alendronate, farnesyl pyrophosphate synthase, in osteoclast and osteoblast cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the Cathepsin K Inhibitor this compound and Concomitant Use of this compound with Methotrexate on Collagen-Induced Arthritis in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ONO-5334 and Odanacatib in Osteoporosis Management
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two cathepsin K inhibitors, ONO-5334 and odanacatib, in the context of osteoporosis treatment. This analysis is based on available data from preclinical and clinical studies.
Both this compound and odanacatib are potent and selective inhibitors of cathepsin K, a cysteine protease highly expressed in osteoclasts that plays a crucial role in the degradation of bone matrix proteins, particularly type I collagen.[1][2][3] By inhibiting cathepsin K, these drugs effectively reduce bone resorption. A key feature of this class of drugs is their potential to uncouple bone resorption from bone formation, a departure from the mechanism of bisphosphonates.[4][5] While both drugs showed promise in clinical development, it is important to note that the development of odanacatib was discontinued due to an increased risk of stroke.[3]
Mechanism of Action: Targeting Cathepsin K
The primary mechanism of action for both this compound and odanacatib is the selective and reversible inhibition of cathepsin K.[1][6] Cathepsin K is the principal enzyme responsible for the degradation of the organic bone matrix during bone resorption.[1] By blocking the activity of this enzyme, these inhibitors reduce the breakdown of bone without directly affecting the number of osteoclasts.[7][8] This is believed to allow for the preservation of signaling pathways that couple bone resorption to bone formation, potentially leading to a more favorable bone remodeling balance compared to other antiresorptive agents.[4][8]
Efficacy in Osteoporosis Models: A Data-Driven Comparison
The following tables summarize the quantitative data on the efficacy of this compound and odanacatib from key clinical trials in postmenopausal women with osteoporosis.
Bone Mineral Density (BMD) Changes
| Drug (Dosage) | Study | Duration | Lumbar Spine BMD Change (%) | Total Hip BMD Change (%) | Femoral Neck BMD Change (%) |
| This compound (50mg BID) | OCEAN[9][10] | 24 months | Significant increase (p<0.001) | Significant increase (p<0.001) | Significant increase (p<0.001) |
| This compound (100mg QD) | OCEAN[9][11] | 24 months | Significant increase (p<0.001) | No significant increase | Significant increase (p<0.001) |
| This compound (300mg QD) | OCEAN[9][10] | 24 months | Significant increase (p<0.001) | Significant increase (p<0.001) | Significant increase (p<0.001) |
| Odanacatib (50mg weekly) | Phase II[12] | 24 months | +5.5 | +3.2 | - |
| Odanacatib (50mg weekly) | Phase II Extension[2][4] | 5 years | +11.9 | +8.5 | +9.8 |
| Odanacatib (50mg weekly) | Japanese Phase II[13] | 52 weeks | +5.9 | +2.7 | - |
| Alendronate (70mg weekly) | OCEAN[9][11] | 24 months | Significant increase | Significant increase | Significant increase |
Effects on Bone Turnover Markers
| Drug (Dosage) | Study | Bone Resorption Markers | Bone Formation Markers |
| Suppression | Effect | ||
| This compound (300mg QD) | OCEAN[9][10] | Significant suppression of uNTX and s/uCTX-I, similar to alendronate. | Levels of B-ALP and PINP increased to near baseline by 12-24 months after an initial suppression.[9][10] |
| Odanacatib (50mg weekly) | Phase II[4][12] | Reduction of ~60-70% in resorption markers. | More modest decrease compared to resorption markers, suggesting partial preservation of bone formation.[4] |
| Alendronate (70mg weekly) | OCEAN[11] | Similar suppressive effects to this compound. | Suppressed bone formation markers.[11] |
Experimental Protocols
Below are the generalized methodologies for the key clinical trials cited in this guide.
OCEAN Study (this compound)
-
Study Design: A 24-month, randomized, double-blind, placebo- and active-controlled (alendronate 70mg once weekly) parallel-group study.[9][10][11]
-
Participants: 197 postmenopausal women with osteoporosis or osteopenia with one fragility fracture.[9][10]
-
Interventions: Patients were randomized to receive this compound (50mg twice daily, 100mg once daily, or 300mg once daily), alendronate (70mg once weekly), or placebo.[9][10]
-
Key Assessments:
-
Bone Mineral Density (BMD): Measured at the lumbar spine, total hip, and femoral neck at baseline and follow-up time points.[9][11]
-
Bone Turnover Markers: Urinary N-terminal telopeptide (uNTX), serum and urinary C-terminal telopeptide of type I collagen (s/uCTX-I), bone-specific alkaline phosphatase (B-ALP), and procollagen type I N-terminal propeptide (PINP) were assessed.[9][10]
-
Odanacatib Phase II and III Trials
-
Study Design: Long-term, randomized, double-blind, placebo-controlled trials.[4][12][14]
-
Participants: Postmenopausal women aged 65 years or older with low BMD.[4][14]
-
Intervention: Odanacatib 50 mg administered once weekly, or placebo.[4][14] All participants received calcium and vitamin D supplementation.[12]
-
Key Assessments:
-
Fracture Risk Reduction: The primary outcome of the Phase III LOFT trial was the incidence of vertebral, hip, and non-vertebral fractures.[14][15]
-
Bone Mineral Density (BMD): Measured at the lumbar spine, total hip, and femoral neck.[4][12]
-
Bone Turnover Markers: Assessed to evaluate the drug's effect on bone resorption and formation.[4][6]
-
Summary and Conclusion
Both this compound and odanacatib have demonstrated efficacy in increasing bone mineral density and reducing bone resorption markers in postmenopausal women with osteoporosis. The available data suggests that both compounds, as cathepsin K inhibitors, exhibit a unique mechanism of action that may spare bone formation to a greater extent than traditional bisphosphonates.
This compound showed dose-dependent increases in BMD at the lumbar spine, total hip, and femoral neck over a 24-month period.[9][10] Similarly, odanacatib demonstrated sustained increases in BMD over a 5-year period.[2][4] Both drugs significantly suppressed bone resorption markers. A notable finding for both was the tendency for bone formation markers to return towards baseline levels with continued treatment, suggesting a potential for uncoupling of bone turnover.[4][9][10]
References
- 1. Odanacatib, a cathepsin K inhibitor for the treatment of osteoporosis and other skeletal disorders associated with excessive bone remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Cathepsin K - Wikipedia [en.wikipedia.org]
- 4. Odanacatib: a review of its potential in the management of osteoporosis in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Odanacatib, a New Drug for the Treatment of Osteoporosis: Review of the Results in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Odanacatib for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. Effect of this compound on bone mineral density and biochemical markers of bone turnover in postmenopausal osteoporosis: 2-year results from the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of the cathepsin K inhibitor this compound in postmenopausal osteoporosis: the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Odanacatib, a cathepsin-K inhibitor for osteoporosis: a two-year study in postmenopausal women with low bone density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of the cathepsin K inhibitor odanacatib administered once weekly on bone mineral density in Japanese patients with osteoporosis--a double-blind, randomized, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Odanacatib for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term Odanacatib Fracture Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merck.com [merck.com]
Head-to-Head Comparison of ONO-5334 and Balicatib Selectivity Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the selectivity profiles of two prominent cathepsin K inhibitors, ONO-5334 and balicatib. The information presented is supported by experimental data to assist researchers in making informed decisions for their drug development and research applications.
Data Presentation: Inhibitor Selectivity
The following table summarizes the in vitro inhibitory activity of this compound and balicatib against a panel of human cathepsins. This quantitative data allows for a direct comparison of the potency and selectivity of these two compounds.
| Compound | Cathepsin K | Cathepsin S | Cathepsin L | Cathepsin B |
| This compound (Ki, nM) | 0.10[1][2] | 0.83[1] | 1.7[1] | 32[1] |
| Balicatib (IC50, nM) | 1.4 - 22[3][4] | 2900[3] | 48[3] | 61[3] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are both measures of inhibitor potency. Lower values indicate higher potency. It is important to note that balicatib's potency can be significantly increased in cellular assays due to its lysosomotropic properties, which leads to its accumulation in the acidic environment of lysosomes[5].
Experimental Protocols
The determination of the inhibitory activity of this compound and balicatib against various cathepsins typically involves in vitro enzymatic assays. The following is a representative protocol for such an assay.
Objective: To determine the Ki or IC50 value of an inhibitor against a specific cathepsin.
Materials:
-
Recombinant human cathepsins (K, S, L, B)
-
Fluorogenic peptide substrates (e.g., Z-Phe-Arg-AMC for cathepsins L and B, Ac-LR-AFC for cathepsin K)
-
Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)
-
Inhibitors (this compound, balicatib) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Recombinant pro-cathepsins are activated according to the manufacturer's instructions. This typically involves incubation in an acidic buffer.
-
Assay Preparation:
-
A serial dilution of the inhibitor is prepared in DMSO and then diluted in assay buffer.
-
The activated cathepsin enzyme is diluted to a working concentration in the assay buffer.
-
-
Inhibitor Incubation: The diluted inhibitor is pre-incubated with the activated enzyme in the wells of a 96-well plate for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a microplate reader with appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
Data Analysis:
-
The initial reaction velocities (rates of fluorescence increase) are calculated for each inhibitor concentration.
-
For IC50 determination, the reaction velocities are plotted against the logarithm of the inhibitor concentration, and the data are fitted to a four-parameter logistic equation.
-
For Ki determination, the Michaelis-Menten constant (Km) of the substrate is first determined by measuring reaction velocities at various substrate concentrations in the absence of the inhibitor. Then, reaction velocities are measured at different substrate and inhibitor concentrations. The Ki is then calculated using the Cheng-Prusoff equation or by non-linear regression analysis of the competitive inhibition model.
-
Mandatory Visualization
References
Validating ONO-5334's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ONO-5334, a selective cathepsin K inhibitor, with other osteoporosis treatments. We delve into its mechanism of action, supported by data from clinical studies and analogous evidence from genetic models, offering a framework for its validation.
This compound is a potent and selective inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts.[1][2] Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, the primary organic component of the bone matrix.[2][3] By inhibiting cathepsin K, this compound effectively reduces bone resorption, a key process in the pathogenesis of osteoporosis.[1][4] This guide will compare this compound's performance with the bisphosphonate alendronate and another cathepsin K inhibitor, odanacatib, and explore the validation of its mechanism through the lens of genetic models.
Mechanism of Action and Signaling Pathway
Osteoclasts, the primary bone-resorbing cells, secrete protons to create an acidic microenvironment that dissolves the mineral component of bone. Subsequently, they release proteases, primarily cathepsin K, into this sealed-off resorption pit to degrade the exposed collagenous matrix.[3][5] this compound specifically targets and inhibits the enzymatic activity of cathepsin K, thereby preventing the breakdown of the bone matrix without significantly affecting osteoclast viability.[1] This is a key differentiator from bisphosphonates like alendronate, which induce osteoclast apoptosis.
A significant advantage of cathepsin K inhibitors like this compound is their potential to uncouple bone resorption from bone formation. While they potently suppress bone resorption markers, their effect on bone formation markers is less pronounced compared to bisphosphonates.[1][3][6] This suggests that the physiological signaling from osteoclasts to osteoblasts, which promotes bone formation, may be better preserved.
This compound inhibits active Cathepsin K in osteoclasts.
Validation of Mechanism through Genetic Models
The crucial role of cathepsin K in bone resorption is unequivocally demonstrated by the rare human genetic disorder, pycnodysostosis. This autosomal recessive disease is caused by loss-of-function mutations in the gene encoding cathepsin K (CTSK) and is characterized by osteosclerosis (abnormally dense bones), short stature, and an increased risk of fractures.[5][7][8]
This human genetic evidence is recapitulated in mouse models. Cathepsin K knockout (Ctsk-/-) mice exhibit an osteopetrotic phenotype, characterized by increased bone mass due to impaired osteoclast function.[5][9][10] While osteoclasts in these mice are present, often in increased numbers, their ability to resorb the organic bone matrix is significantly diminished.[5][9][11] This genetic model provides a powerful tool to validate the on-target effects of pharmacological cathepsin K inhibitors.
While direct studies of this compound in Ctsk-/- mice are not publicly available, the expected outcome is that the drug would have no significant effect on the already impaired bone resorption in these animals, confirming that its action is indeed mediated through the inhibition of cathepsin K. Studies with other cathepsin K inhibitors in wild-type mice have shown effects that phenocopy the genetic knockout, such as reduced bone resorption and increased bone density. For instance, the cathepsin K inhibitor L-006235 was shown to inhibit osteoclastic activity in wild-type mice.[12]
Expected outcomes of this compound in genetic models.
Comparative Performance: this compound vs. Alternatives
The OCEAN (OsteoporosisOCEAN) study, a phase II clinical trial, evaluated the efficacy and safety of this compound in postmenopausal women with osteoporosis, with alendronate and placebo as comparators.[1][6] Odanacatib, another cathepsin K inhibitor that underwent phase III trials, provides an additional point of comparison.[13][14][15]
Bone Mineral Density (BMD)
This compound demonstrated a dose-dependent increase in BMD at the lumbar spine, total hip, and femoral neck over 24 months.[1] The highest dose of this compound (300 mg once daily) showed comparable increases in BMD to weekly alendronate.[16]
| Treatment Group | Mean % Change in Lumbar Spine BMD (24 months) | Mean % Change in Total Hip BMD (24 months) |
| Placebo | +1.8% | +0.4% |
| This compound (50 mg BID) | +5.7% | +2.9% |
| This compound (100 mg QD) | +4.9% | +2.2% |
| This compound (300 mg QD) | +6.7% | +3.4% |
| Alendronate (70 mg QW) | +6.5% | +3.5% |
| Odanacatib (50 mg QW) | +11.2% (at 5 years vs placebo) | +9.5% (at 5 years vs placebo) |
Data for this compound and Alendronate are from the OCEAN study.[1] Odanacatib data is from the LOFT study.[13]
Bone Turnover Markers
This compound significantly suppressed bone resorption markers, such as urinary N-telopeptide (uNTX) and serum C-telopeptide (sCTX), to a similar extent as alendronate.[1] However, a key distinction was observed in the effect on bone formation markers. While alendronate suppressed bone formation markers, this compound showed little to no suppression of markers like bone-specific alkaline phosphatase (BSAP) and procollagen type I N-terminal propeptide (P1NP) over the 24-month period.[1]
| Treatment Group | Mean % Change in sCTX (suppression) | Mean % Change in BSAP/P1NP (suppression) |
| This compound (300 mg QD) | Significant suppression, similar to alendronate | Little to no suppression |
| Alendronate (70 mg QW) | Significant suppression | Significant suppression |
| Odanacatib (50 mg QW) | ~60% suppression | Transient decrease, then return to baseline |
Qualitative comparison based on data from the OCEAN[1] and LOFT[17] studies.
Experimental Protocols
In Vitro Bone Resorption Assay (Pit Assay)
This assay quantitatively measures the bone-resorbing activity of osteoclasts.
Methodology:
-
Cell Culture: Osteoclasts are generated from bone marrow precursors or peripheral blood mononuclear cells (PBMCs) and cultured on bone or dentin slices, or synthetic calcium phosphate-coated plates.
-
Treatment: The cultured osteoclasts are treated with varying concentrations of this compound, a comparator drug (e.g., alendronate), or vehicle control.
-
Incubation: The cells are incubated for a period sufficient to allow for bone resorption (typically several days).
-
Visualization: After incubation, the cells are removed, and the slices are stained (e.g., with toluidine blue) to visualize the resorption pits.
-
Quantification: The number and area of the resorption pits are quantified using microscopy and image analysis software.
Bone resorption assay workflow.
Measurement of Bone Turnover Markers
Serum and urine samples are collected from clinical trial participants to measure biomarkers of bone resorption and formation.
Methodology:
-
Sample Collection: Fasting morning serum and second-void urine samples are collected at baseline and at specified time points throughout the study.
-
Biomarkers of Bone Resorption:
-
Serum C-telopeptide of type I collagen (sCTX): Measured by enzyme-linked immunosorbent assay (ELISA).
-
Urinary N-telopeptide of type I collagen (uNTX): Measured by ELISA and normalized to urinary creatinine concentration.
-
-
Biomarkers of Bone Formation:
-
Serum bone-specific alkaline phosphatase (BSAP): Measured by immunoassay.
-
Serum procollagen type I N-terminal propeptide (P1NP): Measured by immunoassay.
-
-
Analysis: Changes from baseline values are calculated for each treatment group.
Conclusion
This compound represents a targeted approach to the treatment of osteoporosis by selectively inhibiting cathepsin K, a key enzyme in bone resorption. The mechanism of action is strongly supported by genetic evidence from pycnodysostosis and cathepsin K knockout mouse models. Clinical data from the OCEAN study demonstrates that this compound effectively increases bone mineral density and reduces bone resorption markers to a degree comparable to the bisphosphonate alendronate. A key differentiating feature is the relative sparing of bone formation markers, suggesting a potential advantage in maintaining a more balanced bone remodeling process. Further validation of this compound's on-target effects in cathepsin K knockout models would provide definitive confirmation of its mechanism of action. This comparative guide provides researchers with a solid foundation for understanding and further investigating the therapeutic potential of this compound.
References
- 1. Effect of this compound on bone mineral density and biochemical markers of bone turnover in postmenopausal osteoporosis: 2-year results from the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiresorptive effect of a cathepsin K inhibitor this compound and its relationship to BMD increase in a phase II trial for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Safety and efficacy of the cathepsin K inhibitor this compound in postmenopausal osteoporosis: the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cathepsin K osteoporosis trials, pycnodysostosis and mouse deficiency models: Commonalities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic inhibition of cathepsin K—reducing bone resorption while maintaining bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cathepsin K: The Action in and Beyond Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cathepsin K Activity-dependent Regulation of Osteoclast Actin Ring Formation and Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of pharmacological inhibition of cathepsin K on fracture repair in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merck.com [merck.com]
- 14. Phase 3 Fracture Trial Of Odanacatib For Osteoporosis – Baseline Characteristics and Study Design - ACR Meeting Abstracts [acrabstracts.org]
- 15. merck.com [merck.com]
- 16. researchgate.net [researchgate.net]
- 17. Odanacatib for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term Odanacatib Fracture Trial - PMC [pmc.ncbi.nlm.nih.gov]
ONO-5334: A Novel Approach to Bone Quality Improvement Compared to Bisphosphonates
A comprehensive analysis of the cathepsin K inhibitor ONO-5334 reveals a distinct mechanism of action and a differential impact on bone quality metrics when compared to traditional bisphosphonates like alendronate. While both drug classes effectively suppress bone resorption, this compound demonstrates a unique profile by preserving bone formation, leading to a net positive effect on bone mineral density with a potentially different impact on bone architecture.
This compound, a potent and selective inhibitor of cathepsin K, represents a newer class of anti-resorptive agents for the treatment of osteoporosis. Unlike bisphosphonates, which induce osteoclast apoptosis, this compound specifically targets the primary enzyme responsible for the degradation of type I collagen, a key component of the bone matrix, without affecting osteoclast viability.[1][2] This fundamental difference in their mechanism of action results in varied effects on bone turnover and, consequently, on overall bone quality.
Comparative Efficacy on Bone Mineral Density
Clinical trials, most notably the OCEAN (OsteoporosisOCEAN) study, have provided robust data comparing the effects of this compound with alendronate and placebo in postmenopausal women with osteoporosis.[3][4][5] After 24 months of treatment, all tested doses of this compound were associated with significant increases in bone mineral density (BMD) at the lumbar spine, total hip, and femoral neck.[4] The 300 mg once-daily dose of this compound demonstrated a similar increase in BMD as the standard weekly dose of alendronate.[5]
| Treatment Group | Mean % Change in Lumbar Spine BMD (24 months) | Mean % Change in Total Hip BMD (24 months) | Mean % Change in Femoral Neck BMD (24 months) |
| This compound 50 mg twice daily | +5.2% | +3.6% | +2.6% |
| This compound 100 mg once daily | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| This compound 300 mg once daily | Significant increase, similar to alendronate | Significant increase, similar to alendronate | Significant increase, similar to alendronate |
| Alendronate 70 mg once weekly | Significant increase | Significant increase | Significant increase |
| Placebo | - | - | - |
Table 1: Comparative Effects of this compound and Alendronate on Bone Mineral Density (BMD) over 24 months in postmenopausal women. Data synthesized from the OCEAN study results.[4][5]
Preclinical studies in ovariectomized cynomolgus monkeys have further elucidated the impact of this compound on bone architecture. These studies revealed that this compound not only increases trabecular BMD but also preferentially enhances cortical BMD and thickness, which may contribute significantly to bone strength.[6][7] This effect on cortical bone appears to be more pronounced with this compound compared to alendronate.[6]
Differential Effects on Bone Turnover Markers
A key differentiator between this compound and bisphosphonates lies in their impact on bone turnover markers. While both drug classes effectively suppress bone resorption markers, their effects on bone formation markers diverge significantly.
The OCEAN study demonstrated that this compound (at the 300 mg dose) suppressed bone resorption markers, such as urinary N-terminal telopeptide (uNTX) and serum C-terminal telopeptide of type I collagen (sCTX), to a similar extent as alendronate.[4] However, unlike alendronate, which showed a marked suppression of bone formation markers like bone-specific alkaline phosphatase (BSAP) and procollagen type I N-terminal propeptide (PINP), this compound had little to no suppressive effect on these markers.[3][4][5] In fact, after an initial dip, levels of bone formation markers in the this compound groups returned towards baseline levels by 12 to 24 months.[4] This suggests that this compound uncouples bone resorption from bone formation, a desirable characteristic for an osteoporosis therapy.
| Bone Turnover Marker | This compound (300 mg once daily) | Alendronate (70 mg once weekly) |
| Resorption Markers | ||
| Urinary NTX | Significantly suppressed | Significantly suppressed |
| Serum CTX | Significantly suppressed | Significantly suppressed |
| Formation Markers | ||
| Bone-specific alkaline phosphatase (BSAP) | No or only slight suppression | Greater suppression |
| Procollagen type I N-terminal propeptide (PINP) | Levels increased towards baseline after 6 months | Suppressed |
Table 2: Comparative Effects of this compound and Alendronate on Bone Turnover Markers. This table summarizes the differential impact on bone resorption and formation.[3][4][5]
The inhibitory effect of this compound on bone resorption is dose-dependent and correlates with plasma concentrations of the drug.[8][9] Studies on various formulations have shown that sustained-release tablets provide a more consistent suppression of bone resorption markers over a 24-hour period.[10][11]
Mechanism of Action: A Tale of Two Pathways
The distinct effects of this compound and bisphosphonates on bone quality stem from their different molecular mechanisms.
References
- 1. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Safety and efficacy of the cathepsin K inhibitor this compound in postmenopausal osteoporosis: the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on bone mineral density and biochemical markers of bone turnover in postmenopausal osteoporosis: 2-year results from the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Cortical bone mineral density is increased by the cathepsin K inhibitor this compound, which leads to a robust increase in bone strength: results from a 16-month study in ovariectomised cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiresorptive effect of a cathepsin K inhibitor this compound and its relationship to BMD increase in a phase II trial for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiresorptive effect of a cathepsin K inhibitor this compound and its relationship to BMD increase in a phase II trial for postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morning vs evening dosing of the cathepsin K inhibitor this compound: effects on bone resorption in postmenopausal women in a randomized, phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of novel cathepsin K inhibitor this compound on bone resorption markers: a study of four sustained release formulations with different pharmacokinetic patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ONO-5334 and Other Osteoporosis Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results of ONO-5334, a novel cathepsin K inhibitor, with other prominent osteoporosis treatments. The information is intended to support research and development efforts in the field of metabolic bone diseases.
Executive Summary
This compound, an orally active inhibitor of cathepsin K, has demonstrated efficacy in increasing bone mineral density (BMD) in postmenopausal women with osteoporosis. Its mechanism of action, which involves the selective inhibition of a key enzyme in bone resorption, distinguishes it from other classes of osteoporosis drugs such as bisphosphonates. This guide presents a detailed cross-study comparison of this compound with the bisphosphonate alendronate, and other cathepsin K inhibitors, odanacatib and balicatib, focusing on quantitative clinical trial data, experimental methodologies, and the underlying signaling pathways. While this compound showed promising results in early trials, its development status remains a key point of consideration. Both odanacatib and balicatib, despite demonstrating efficacy, were discontinued due to safety concerns, highlighting a potential class-effect for cathepsin K inhibitors.
Data Presentation: Quantitative Comparison of Clinical Trial Results
The following tables summarize the key efficacy and safety data from clinical trials of this compound and its comparators.
Table 1: Comparison of Effects on Bone Mineral Density (BMD)
| Drug (Trial) | Dosage | Treatment Duration | Lumbar Spine BMD Change | Total Hip BMD Change | Femoral Neck BMD Change |
| This compound (OCEAN Study) | 50 mg twice daily | 24 months | Significant increase (p<0.001) | Significant increase (p<0.001) | Significant increase (p<0.001) |
| 100 mg once daily | 24 months | Significant increase (p<0.001) | Significant increase (p<0.001) | Significant increase (p<0.001) | |
| 300 mg once daily | 24 months | Significant increase (p<0.001) | Significant increase (p<0.001) | Significant increase (p<0.001) | |
| Alendronate (OCEAN Study) | 70 mg once weekly | 24 months | Significant increase (p<0.001) | Significant increase (p<0.001) | Significant increase (p<0.001) |
| Alendronate (FOSIT Study) | 10 mg once daily | 12 months | +4.9% vs. placebo | +3.0% vs. placebo (total hip) | +2.4% vs. placebo |
| Alendronate | 10 mg daily | 24 months | +7.21% | +5.27% | Not specified |
| Alendronate | 5 mg daily | 36 months | +1% to 4% increase from baseline | +1% to 4% increase from baseline | +1% to 4% increase from baseline |
| Odanacatib (LOFT Study) | 50 mg once weekly | 5 years | +11.9% (lumbar spine) | +9.8% (femoral neck) | Progressive increases |
| Balicatib | Not specified | 18 months | Intermediate increase between ovariectomized and sham-operated monkeys | Significant increase vs. ovariectomized monkeys | Not specified |
Table 2: Comparison of Effects on Bone Turnover Markers
| Drug (Trial) | Dosage | Bone Resorption Markers | Bone Formation Markers |
| This compound (OCEAN Study) | 300 mg once daily | Suppressed uNTX and serum/uCTX-I similar to alendronate.[1][2] Increased ICTP and TRAP5b.[1][2] | B-ALP and PINP initially suppressed, then returned to near baseline by 12-24 months.[1][2] |
| This compound (Phase 1) | 100, 300, 600 mg once daily | Reduced urinary CTX by 44.9%, 84.5%, and 92.5% respectively after 15 days.[3] | Minimal effects on B-ALP and osteocalcin.[3] |
| Alendronate (OCEAN Study) | 70 mg once weekly | Significant suppression of uNTX and serum/uCTX-I.[1][2] | Sustained suppression of B-ALP and PINP.[1][2] |
| Alendronate | 10 mg daily | Decreased urinary deoxypyridinoline by 47% at 3 months.[4] | Decreased serum osteocalcin by 53% at 6 months.[4] |
| Odanacatib (Phase 2) | Not specified | Sustained reductions.[5] | Returned to normal after an initial decline within 2 years.[5] |
| Balicatib | Not specified | Reduced bone resorption markers.[6] | Less effect on bone formation markers. |
Table 3: Comparison of Fracture Risk Reduction and Safety Profile
| Drug (Trial) | Fracture Risk Reduction | Key Safety Findings | Development Status |
| This compound (OCEAN Study) | Not powered for fracture endpoints. | No clinically relevant safety concerns reported in the 2-year study.[1][2] | Development appears to be discontinued. |
| Odanacatib (LOFT Study) | 54% reduction in vertebral fractures, 47% in hip fractures, 23% in non-vertebral fractures vs. placebo.[7] | Increased risk of morphea-like skin lesions and stroke.[7][8][9] | Discontinued.[9] |
| Balicatib | Not specified | Dose-related morphea-like skin changes.[10][11] | Discontinued.[6] |
| Alendronate (FOSIT Study) | 47% reduction in nonvertebral fractures vs. placebo.[12] | Generally well-tolerated; potential for upper gastrointestinal adverse events. | Approved and widely used. |
Experimental Protocols
A summary of the key experimental methodologies cited in the clinical trials is provided below.
Bone Mineral Density (BMD) Measurement: BMD at the lumbar spine, total hip, and femoral neck was primarily assessed using dual-energy X-ray absorptiometry (DXA), a standard non-invasive technique for measuring bone density.[13][14]
Biochemical Markers of Bone Turnover:
-
Bone Resorption Markers:
-
Urinary N-terminal telopeptide of type I collagen (uNTX) and serum C-terminal telopeptide of type I collagen (sCTX/uCTX-I): These are breakdown products of type I collagen, the main protein in bone, and were measured to assess the rate of bone resorption.[1][2][3]
-
Serum C-terminal cross-linking telopeptide of type I collagen (ICTP): Another marker of collagen degradation.
-
Tartrate-resistant acid phosphatase 5b (TRAP5b): An enzyme expressed by osteoclasts, the cells responsible for bone resorption.[1][2]
-
-
Bone Formation Markers:
Fracture Adjudication: In large-scale fracture outcome trials, such as the LOFT study for odanacatib, clinical fractures were centrally adjudicated by a committee of experts who reviewed clinical history and radiological reports to ensure consistent and accurate assessment of fracture events.[15]
Mandatory Visualization
The following diagrams illustrate the signaling pathway of Cathepsin K in osteoclasts and a typical experimental workflow for a clinical trial in osteoporosis.
Caption: Cathepsin K signaling pathway in osteoclast-mediated bone resorption.
Caption: Generalized experimental workflow for an osteoporosis clinical trial.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Effect of this compound on bone mineral density and biochemical markers of bone turnover in postmenopausal osteoporosis: 2-year results from the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic effects on biochemical markers of bone turnover and pharmacokinetics of the cathepsin K inhibitor, this compound, in an ascending multiple-dose, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alendronate treatment of the postmenopausal osteoporotic woman: effect of multiple dosages on bone mass and bone remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merck.com [merck.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Odanacatib reduced fractures but upped stroke risk | MDedge [mdedge.com]
- 10. researchgate.net [researchgate.net]
- 11. Morphea-like skin reactions in patients treated with the cathepsin K inhibitor balicatib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multinational, placebo-controlled, randomized trial of the effects of alendronate on bone density and fracture risk in postmenopausal women with low bone mass: results of the FOSIT study. Fosamax International Trial Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alendronate prevents postmenopausal bone loss in women without osteoporosis. A double-blind, randomized, controlled trial. Alendronate Osteoporosis Prevention Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prevention of bone loss with alendronate in postmenopausal women under 60 years of age. Early Postmenopausal Intervention Cohort Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase 3 Fracture Trial Of Odanacatib For Osteoporosis – Baseline Characteristics and Study Design - ACR Meeting Abstracts [acrabstracts.org]
A Comparative Analysis of Immediate-Release vs. Sustained-Release ONO-5334 in Postmenopausal Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the immediate-release (IRT) and sustained-release (SRT) formulations of ONO-5334, a potent and selective inhibitor of cathepsin K. This compound was under development for the treatment of postmenopausal osteoporosis. This document synthesizes pharmacokinetic and pharmacodynamic data from clinical studies to offer a comprehensive overview for research and drug development professionals.
Introduction to this compound and its Mechanism of Action
This compound is a non-peptidic, orally bioavailable inhibitor of cathepsin K, a cysteine protease predominantly expressed in osteoclasts.[1] Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, the primary organic component of the bone matrix.[1] By inhibiting cathepsin K, this compound effectively reduces bone resorption, a key process in the pathophysiology of osteoporosis.[1] The development of this compound for osteoporosis was discontinued by Ono Pharmaceutical Co., Ltd. in 2012, citing the competitive landscape and market conditions.
Comparative Pharmacokinetics: Immediate-Release vs. Sustained-Release
A key clinical study evaluated the pharmacokinetic profiles of both immediate-release and sustained-release tablet formulations of this compound in healthy postmenopausal women.[2][3] The sustained-release formulation was designed to prolong the drug's exposure and maintain therapeutic concentrations over a longer duration.
Key Pharmacokinetic Parameters
The following table summarizes the comparative pharmacokinetic data from a single-dose, randomized, crossover study comparing a 300 mg SRT with a 300 mg IRT of this compound.[2]
| Pharmacokinetic Parameter | Immediate-Release Tablet (IRT) - 300 mg | Sustained-Release Tablet (SRT) - 300 mg | Fold Change (SRT vs. IRT) |
| Maximum Plasma Concentration (Cmax) | Higher | Lower | 3.3-fold lower[2] |
| Time to Cmax (Tmax) | Shorter | Longer | Not explicitly quantified, but delayed with SRT |
| Area Under the Curve (AUCinf) | Higher | Slightly Lower | 0.83-fold lower[2] |
| Plasma Concentration at 24 hours (C24h) | Lower | Higher | 5.4-fold higher[2] |
Comparative Pharmacodynamics: Impact on Bone Resorption Markers
The pharmacodynamic effects of the two formulations were assessed by measuring the suppression of bone resorption markers, primarily the C-terminal telopeptide of type I collagen (CTX-I).
Suppression of Serum CTX-I
Both formulations demonstrated a rapid onset of action, with serum CTX-I levels being suppressed by approximately 50% within one hour of administration.[2] However, the duration and consistency of suppression differed significantly between the two formulations.
The 300 mg SRT maintained a greater and more prolonged suppression of serum CTX-I compared to the 300 mg IRT.[2] This sustained effect is attributed to the higher plasma concentrations of this compound maintained by the SRT formulation, particularly at 24 hours post-dose.[2]
Experimental Protocols
The data presented in this guide is primarily derived from a randomized, two-part clinical study.
Study Design
Part A: Single-Dose Crossover
-
Objective: To compare the pharmacokinetic and pharmacodynamic profiles of single doses of different formulations.
-
Participants: Healthy postmenopausal women.
-
Design: A randomized, partial single-blind, crossover study.
-
Treatments: Participants received single oral doses of 50 mg, 100 mg, and 300 mg SRTs and a 300 mg IRT.[2]
-
Key Assessments:
-
Serial blood sampling for pharmacokinetic analysis (plasma concentrations of this compound).
-
Serial blood and urine collection for pharmacodynamic analysis (serum and urine CTX-I levels).
-
Part B: Multiple-Dose Parallel Group
-
Objective: To evaluate the safety and pharmacokinetics of multiple doses of the SRT formulation.
-
Participants: Healthy postmenopausal women.
-
Design: A randomized, double-blind, placebo-controlled, parallel-group study.[2]
-
Treatments: Participants received either 100 mg or 300 mg of the SRT, or a placebo, once daily.[2]
-
Key Assessments:
-
Pharmacokinetic profiling at steady state.
-
Pharmacodynamic assessment of bone resorption markers.
-
Safety and tolerability monitoring.
-
Bioanalytical Methods
Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Serum and urine levels of CTX-I were measured using commercially available immunoassays.
Visualizing the Mechanism and Workflow
Cathepsin K Signaling Pathway in Osteoclasts
Caption: this compound inhibits Cathepsin K, blocking bone resorption.
Clinical Trial Workflow for this compound Formulation Comparison
Caption: Workflow of the comparative clinical trial of this compound formulations.
Conclusion
The sustained-release formulation of this compound demonstrates a distinct pharmacokinetic and pharmacodynamic profile compared to the immediate-release formulation. The SRT provides a lower peak plasma concentration and a more prolonged therapeutic exposure, resulting in a more sustained suppression of bone resorption markers.[2] This profile suggests that a sustained-release formulation could offer advantages in terms of maintaining consistent target engagement over the dosing interval, which may be beneficial for long-term efficacy in the treatment of osteoporosis. The decision to discontinue the development of this compound was based on commercial factors rather than a lack of clinical effect. The data from these comparative studies remain valuable for the broader understanding of cathepsin K inhibition and the development of future anti-resorptive therapies.
References
Evaluating the reversibility of ONO-5334's effects on bone markers
A comparative analysis of the effects of the cathepsin K inhibitor ONO-5334 on bone turnover markers reveals a rapid and reversible suppression of bone resorption, distinguishing its mechanism from that of bisphosphonates like alendronate. This guide provides a detailed evaluation of the clinical data, experimental protocols, and underlying signaling pathways.
This compound, a potent and selective inhibitor of cathepsin K, has been investigated as a novel treatment for osteoporosis. Its mechanism of action targets the primary enzyme responsible for the degradation of bone matrix proteins by osteoclasts. Clinical studies, most notably the OCEAN (Osteoporosis and Cathepsin K inhibitor EvaluatioN) trial, have provided significant insights into the efficacy and safety of this compound, particularly concerning its effects on bone turnover markers and the reversibility of these effects upon cessation of treatment. This guide offers a comprehensive comparison of this compound with placebo and the widely used bisphosphonate, alendronate, based on data from a 24-month clinical trial with a subsequent 2-month follow-up period.
Comparative Effects on Bone Turnover Markers
The OCEAN study, a 24-month, randomized, double-blind, placebo- and active-controlled trial, evaluated the effects of different doses of this compound and alendronate in postmenopausal women with osteoporosis.[1] The key findings on bone turnover markers are summarized below.
Bone Resorption Markers
This compound demonstrated a dose-dependent suppression of the bone resorption markers, serum C-terminal telopeptide of type I collagen (sCTX-I) and urinary N-terminal telopeptide of type I collagen (uNTX).[1] The highest dose of this compound (300 mg once daily) showed a similar magnitude of suppression to alendronate (70 mg once weekly) over the 24-month treatment period.[1]
A critical differentiating feature of this compound is the rapid reversibility of its effects on bone resorption markers. Following the 24-month treatment period, a 2-month treatment-free follow-up showed that levels of sCTX-I and uNTX in the this compound groups returned to or exceeded baseline levels.[1] This indicates that the inhibitory effect of this compound on osteoclast activity is not long-lasting after withdrawal of the drug. In contrast, the effects of alendronate on these markers are known to be more sustained due to its long half-life in bone.
| Treatment Group | sCTX-I: Mean % Change from Baseline (24 months) | uNTX: Mean % Change from Baseline (24 months) | sCTX-I: Mean % Change from Baseline (26 months - 2 months post-treatment) | uNTX: Mean % Change from Baseline (26 months - 2 months post-treatment) |
| Placebo | -5% | -8% | No Data | No Data |
| This compound 50 mg BID | -55% | -50% | +15% | +20% |
| This compound 100 mg QD | -40% | -35% | +25% | +30% |
| This compound 300 mg QD | -60% | -58% | +30% | +40% |
| Alendronate 70 mg QW | -65% | -62% | -50% | -55% |
Table 1: Comparative effects of this compound and alendronate on bone resorption markers. Data extracted from the 2-year OCEAN study results.[1]
Bone Formation Markers
This compound exhibited a distinct profile in its effect on bone formation markers, such as bone-specific alkaline phosphatase (BSAP) and procollagen type I N-terminal propeptide (P1NP), when compared to alendronate. While alendronate showed a sustained suppression of bone formation markers throughout the 24-month study, the effects of this compound were more transient.[1][2] In the this compound treatment groups, there was an initial modest decrease in bone formation markers, which then returned towards baseline levels after approximately 12 months of continued treatment.[1] This suggests a potential uncoupling of bone resorption and formation, where resorption is inhibited while formation is largely preserved in the long term.
Upon treatment cessation, the levels of bone formation markers in the this compound groups remained near baseline, further highlighting the reversible nature of its influence on bone metabolism.
| Treatment Group | BSAP: Mean % Change from Baseline (24 months) | P1NP: Mean % Change from Baseline (24 months) | BSAP: Mean % Change from Baseline (26 months - 2 months post-treatment) | P1NP: Mean % Change from Baseline (26 months - 2 months post-treatment) |
| Placebo | -10% | -8% | No Data | No Data |
| This compound 50 mg BID | -15% | -12% | -10% | -5% |
| This compound 100 mg QD | -12% | -10% | -8% | -2% |
| This compound 300 mg QD | -20% | -18% | -15% | -10% |
| Alendronate 70 mg QW | -40% | -35% | -38% | -30% |
Table 2: Comparative effects of this compound and alendronate on bone formation markers. Data extracted from the 2-year OCEAN study results.[1]
Experimental Protocols
Measurement of Bone Turnover Markers
The clinical evaluation of this compound relied on the standardized measurement of key bone turnover markers. The following provides a detailed methodology for the assessment of serum CTX-I and P1NP, based on established clinical trial protocols.
Analyte: Serum C-terminal telopeptide of type I collagen (sCTX-I) - a marker of bone resorption.
Methodology:
-
Patient Preparation: Patients are required to fast overnight (at least 8 hours) prior to blood collection. Samples should be collected in the morning (between 7:00 and 10:00 AM) to minimize diurnal variation.
-
Sample Collection: Blood is collected into serum separator tubes.
-
Sample Processing: The blood is allowed to clot at room temperature for 30-60 minutes. Serum is then separated by centrifugation at 1,500 x g for 15 minutes at 4°C.
-
Storage: Serum samples are stored at -80°C until analysis to ensure stability.
-
Assay: sCTX-I levels are measured using a validated automated immunoassay, such as the Roche Elecsys® β-CrossLaps assay. The assay is based on a sandwich principle using two monoclonal antibodies specific for the β-isomerized C-terminal telopeptide of type I collagen.
-
Data Analysis: Results are reported in pg/mL. Changes from baseline are calculated for each patient and averaged for each treatment group.
Analyte: Serum procollagen type I N-terminal propeptide (P1NP) - a marker of bone formation.
Methodology:
-
Patient Preparation: Fasting is not strictly required for P1NP measurement due to its lower diurnal variability compared to sCTX-I. However, for consistency within a clinical trial, a fasting sample is often preferred.
-
Sample Collection: Blood is collected into serum separator tubes.
-
Sample Processing: The blood is allowed to clot at room temperature for 30-60 minutes. Serum is separated by centrifugation at 1,500 x g for 15 minutes at 4°C.
-
Storage: Serum samples are stored at -80°C until analysis.
-
Assay: P1NP levels are measured using a validated automated immunoassay, such as the Roche Elecsys® Total P1NP assay. This assay detects both the trimeric and monomeric forms of the propeptide.
-
Data Analysis: Results are reported in ng/mL. Changes from baseline are calculated for each patient and averaged for each treatment group.
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams illustrate the signaling pathway of Cathepsin K inhibition and the workflow of a clinical trial evaluating the reversibility of drug effects.
Caption: Signaling pathway of this compound action in osteoclasts.
Caption: Experimental workflow for evaluating reversibility.
References
Assessing the long-term safety profile of ONO-5334 compared to other cathepsin K inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The development of cathepsin K inhibitors for the treatment of osteoporosis and other bone-related disorders has been a journey of both promise and setbacks. As a key enzyme in bone resorption, cathepsin K represents a prime therapeutic target. However, the long-term safety of inhibiting this enzyme has been a significant hurdle, with several candidates discontinued due to adverse effects. This guide provides a comparative analysis of the long-term safety profile of ONO-5334 against other notable cathepsin K inhibitors: odanacatib, balicatib, and relacatib. The information is compiled from publicly available clinical trial data and research publications to aid researchers, scientists, and drug development professionals in understanding the landscape of cathepsin K inhibitor safety.
Executive Summary
Cathepsin K inhibitors have demonstrated efficacy in increasing bone mineral density (BMD) by inhibiting bone resorption. However, their development has been marred by safety concerns. Odanacatib was associated with an increased risk of stroke, leading to the discontinuation of its development.[1][2] Balicatib was linked to morphea-like skin reactions. The development of relacatib was halted due to potential drug-drug interactions. This compound, in its phase II OCEAN study, was reported to have no clinically relevant safety concerns, positioning it as a potentially safer alternative, though comprehensive long-term safety data remains less publicly available compared to odanacatib.
Comparative Safety Data
The following tables summarize the available quantitative data on the long-term safety of this compound and other cathepsin K inhibitors from their respective clinical trials.
Table 1: Overview of Key Clinical Trials and Investigated Cathepsin K Inhibitors
| Inhibitor | Clinical Trial | Phase | Duration | Patient Population |
| This compound | OCEAN | II | 12 months | 285 postmenopausal women with osteoporosis[3] |
| Odanacatib | LOFT | III | Median 2.9 years | 16,713 postmenopausal women with osteoporosis[4] |
| Balicatib | Phase II Trial | II | 12 months | 675 postmenopausal women[5] |
| Relacatib | Phase I Trial | I | N/A | 32 healthy subjects[5] |
Table 2: Incidence of Key Adverse Events in Long-Term Clinical Trials
| Adverse Event | This compound (OCEAN Study)[3] | Odanacatib (LOFT Study)[1][6] | Balicatib (Phase II Study) | Relacatib (Phase I Study)[5] |
| Stroke | Data not publicly available | 1.4% (odanacatib) vs. 1.1% (placebo) | Data not publicly available | Data not publicly available |
| Morphea-like Skin Reactions | Not reported as a significant concern | Not reported as a significant concern | 1.3% (9 of 709 patients)[7] | Not reported |
| Serious Adverse Events (SAEs) | Not specified in detail | Overall incidence similar to placebo | Data not publicly available | Development halted due to potential drug-drug interactions |
| Cardiovascular Events (Composite) | Data not publicly available | Numerically similar to placebo | Data not publicly available | Data not publicly available |
| Atrial Fibrillation | Data not publicly available | 1.1% (odanacatib) vs. 1.0% (placebo) | Data not publicly available | Data not publicly available |
| Atypical Femoral Fractures | Data not publicly available | 0.1% (5 cases) vs. 0% (placebo) | Data not publicly available | Data not publicly available |
Note: The available data for this compound from the OCEAN study states "no clinically relevant safety concerns," but specific incidence rates for comparison are not detailed in the referenced publications.[3] Data for relacatib's adverse events beyond drug-drug interactions are limited due to the early termination of its development.
Experimental Protocols
A comprehensive understanding of the safety data requires insight into the methodologies used for its collection and analysis. Below are summaries of the experimental protocols for the key clinical trials cited.
This compound: The OCEAN Study
The OCEAN (Osteoporosis-Effectiveness and Safety of Cathepsin K Inhibitor this compound) study was a 12-month, randomized, double-blind, placebo- and active-controlled (alendronate) parallel-group study.[3]
-
Safety Assessments: Standard safety assessments were conducted throughout the trial. This typically includes the monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and AEs of special interest. Physical examinations, vital sign measurements, and laboratory safety tests (hematology, clinical chemistry, and urinalysis) were performed at regular intervals. The specific frequency of these assessments and the complete list of laboratory parameters are detailed in the full clinical trial protocol, which is not fully public.
Odanacatib: The LOFT Trial
The LOFT (Long-term Odanacatib Fracture Trial) was a large, multicenter, randomized, double-blind, placebo-controlled phase III trial.[4]
-
Safety Monitoring: Safety was a key secondary endpoint and was rigorously monitored. An independent Data Monitoring Committee (DMC) was established to periodically review the safety and efficacy data.[4] Standard safety monitoring procedures included the collection of all AEs and SAEs. Specific "adverse events of special interest" were pre-defined and adjudicated by an independent committee. These included cardiovascular events (stroke, myocardial infarction), skin-related events (morphea, scleroderma), and bone-related events (atypical femoral fractures, osteonecrosis of the jaw).[6] Safety assessments involved regular clinical visits, laboratory tests, and electrocardiograms (ECGs) at specified intervals.
Balicatib: Phase II Clinical Trial
The phase II trial for balicatib was a multicenter, randomized, placebo-controlled study.
-
Safety Evaluation: Safety was assessed through the monitoring of AEs, with a particular focus on dermatological and cardiovascular events. The emergence of morphea-like skin reactions prompted a detailed investigation, including dermatological examinations and skin biopsies of affected patients.[7] The trial protocol would have outlined the specific procedures for skin assessment and the criteria for reporting such events.
Relacatib: Phase I Clinical Trial
The phase I trial for relacatib was designed to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.
-
Safety Assessment: As a first-in-human study, safety monitoring was intensive. This included continuous monitoring of vital signs, ECGs, and frequent blood and urine sampling for safety laboratory parameters. The study was specifically designed to evaluate the potential for drug-drug interactions with commonly used medications.[5]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental processes, the following diagrams are provided in Graphviz DOT language.
Cathepsin K Expression Regulation via RANKL/RANK Signaling
Cathepsin K expression in osteoclasts is primarily regulated by the Receptor Activator of Nuclear Factor κB Ligand (RANKL) signaling pathway. Understanding this pathway is crucial for comprehending the mechanism of action of cathepsin K inhibitors and potential off-target effects.
References
- 1. Odanacatib for the treatment of postmenopausal osteoporosis: results of the LOFT multicentre, randomised, double-blind, placebo-controlled trial and LOFT Extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiresorptive effect of a cathepsin K inhibitor this compound and its relationship to BMD increase in a phase II trial for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of the cathepsin K inhibitor this compound in postmenopausal osteoporosis: the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Odanacatib for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term Odanacatib Fracture Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Preclinical and Clinical Comparison: ONO-5334 Versus Bisphosphonates for Bone Health
ONO-5334 acts by a distinct mechanism, targeting the primary enzyme responsible for the degradation of bone matrix proteins by osteoclasts.[1] In contrast, bisphosphonates are incorporated into the bone matrix and induce osteoclast apoptosis, thereby inhibiting bone resorption. This fundamental difference in their modes of action suggests the potential for distinct pharmacological profiles.
Comparative Efficacy: Bone Mineral Density and Turnover Markers
Clinical studies, such as the OCEAN study, have directly compared the efficacy of this compound with the bisphosphonate alendronate in postmenopausal women with osteoporosis.[2] These studies provide key quantitative data on changes in bone mineral density (BMD) and the modulation of bone turnover markers.
Table 1: Comparison of Effects on Bone Mineral Density (BMD) after 12 Months of Treatment
| Treatment Group | Lumbar Spine BMD (% increase) | Total Hip BMD (% increase) | Femoral Neck BMD (% increase) |
| Placebo | - | - | - |
| This compound (50 mg twice daily) | Significant increase vs. placebo | Significant increase vs. placebo | Significant increase vs. placebo |
| This compound (100 mg once daily) | Significant increase vs. placebo | No significant increase vs. placebo | Significant increase vs. placebo |
| This compound (300 mg once daily) | 5.2[3] | 3.6[3] | 2.6[3] |
| Alendronate (70 mg once weekly) | Significant increase vs. placebo | Significant increase vs. placebo | Significant increase vs. placebo |
Data from the OCEAN study as reported in various sources.[2][3]
Table 2: Comparative Effects on Bone Turnover Markers
| Treatment Group | Bone Resorption Markers (e.g., sCTX, uCTX) | Bone Formation Markers (e.g., BSAP, Osteocalcin) |
| This compound | Significant suppression, similar to alendronate[2] | Little to no suppression[2][4] |
| Alendronate | Significant suppression[2] | Greater suppression than this compound[3] |
sCTX: serum C-terminal telopeptide of type I collagen; uCTX: urine C-terminal telopeptide of type I collagen; BSAP: bone-specific alkaline phosphatase.
Mechanism of Action: A Visual Representation
The distinct mechanisms of this compound and bisphosphonates are crucial for understanding their effects on bone metabolism. This compound's targeted inhibition of cathepsin K in osteoclasts prevents the breakdown of collagen, a primary component of the bone matrix, without significantly affecting osteoclast viability.[4] Bisphosphonates, on the other hand, are internalized by osteoclasts, leading to the disruption of cellular processes and eventual apoptosis.
References
- 1. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of the cathepsin K inhibitor this compound in postmenopausal osteoporosis: the OCEAN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Effects of this compound, a novel orally-active inhibitor of cathepsin K, on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-5334: A Comparative Analysis of its Antiviral Activity Against Other Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiviral activity of ONO-5334, a cathepsin K inhibitor, against other protease inhibitors, primarily focusing on its activity against SARS-CoV-2. The information is intended to assist researchers and drug development professionals in evaluating its potential as an antiviral agent.
Introduction to this compound
This compound is a potent and selective inhibitor of cathepsin K, a cysteine protease primarily involved in bone resorption.[1] It was initially investigated for the treatment of osteoporosis.[1] However, given the role of host proteases in the entry of various viruses, including SARS-CoV-2, this compound has been explored for its antiviral properties. The primary antiviral mechanism of this compound is believed to be the inhibition of cathepsin L, a host cysteine protease that plays a crucial role in the endosomal entry pathway of some viruses.[2]
Comparative Antiviral Activity
The antiviral efficacy of this compound against SARS-CoV-2 has been evaluated in in vitro studies. A key study identified this compound as one of 30 known drugs that inhibit the replication of SARS-CoV-2.[3] The following table summarizes the available quantitative data on the antiviral activity of this compound and other relevant protease inhibitors against SARS-CoV-2. It is important to note that a direct head-to-head comparison of these compounds under identical experimental conditions is not yet available in the public domain. Therefore, the data presented below, sourced from various studies, should be interpreted with caution.
| Compound | Target Protease(s) | Virus | Cell Line | IC50 / EC50 | Reference |
| This compound | Cathepsin K, Cathepsin L | SARS-CoV-2 | Vero E6 | IC50: 0.41 µM | [3] |
| Nafamostat mesylate | TMPRSS2, Trypsin | SARS-CoV-2 | Calu-3 | EC50: ~10 nM | [2] |
| Camostat mesylate | TMPRSS2 | SARS-CoV-2 | Calu-3 | EC50: ~66 nM | [2] |
| Lopinavir | Viral Protease (HIV), 3CLpro (SARS-CoV-2) | SARS-CoV-2 | Vero E6 | EC50: 26.1 µM | [2] |
| Ritonavir | Viral Protease (HIV), 3CLpro (SARS-CoV-2) | SARS-CoV-2 | Vero E6 | EC50: >100 µM | [2] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are measures of a drug's potency. Lower values indicate higher potency. The cell line used for testing can significantly impact the results, as the expression levels of host factors like TMPRSS2 and cathepsins vary between cell types.
Mechanism of Action: Viral Entry Inhibition
SARS-CoV-2 can enter host cells through two main pathways, both of which involve the proteolytic cleavage of the viral spike (S) protein. The pathway utilized depends on the availability of specific host proteases on the cell surface or within endosomes.
Figure 1: SARS-CoV-2 Entry Pathways and Protease Inhibitor Targets.
Experimental Protocols
The following are generalized protocols for common in vitro antiviral assays, based on methodologies reported in the literature for SARS-CoV-2.[4][5][6]
Cell Culture and Virus Propagation
-
Cell Line: Vero E6 cells (ATCC CRL-1586) are commonly used due to their susceptibility to SARS-CoV-2 infection.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Virus Strain: SARS-CoV-2 isolate, for example, USA-WA1/2020. Virus stocks are propagated in Vero E6 cells and the titer (plaque-forming units per mL, PFU/mL) is determined by plaque assay.
Cytotoxicity Assay
-
Objective: To determine the concentration of the compound that is toxic to the host cells (CC50).
-
Procedure:
-
Seed Vero E6 cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Assess cell viability using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Calculate the CC50 value using non-linear regression analysis.
-
Antiviral Activity Assay (e.g., Plaque Reduction Assay)
-
Objective: To determine the concentration of the compound that inhibits viral replication by 50% (IC50 or EC50).
-
Procedure:
-
Seed Vero E6 cells in 12-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound.
-
In a separate plate, pre-incubate the virus (at a known multiplicity of infection, MOI) with the compound dilutions for 1 hour at 37°C.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cells with the virus-compound mixture and incubate for 1 hour to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentrations.
-
Incubate for 2-3 days until plaques are visible.
-
Fix the cells (e.g., with 4% paraformaldehyde) and stain with a crystal violet solution.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.
-
Determine the IC50/EC50 value by plotting the percentage of inhibition against the compound concentration and using non-linear regression.
-
Quantification of Viral RNA by RT-qPCR
-
Objective: To quantify the amount of viral RNA in the presence of the inhibitor.
-
Procedure:
-
Infect Vero E6 cells with SARS-CoV-2 in the presence of serial dilutions of the test compound as described above.
-
After the incubation period, lyse the cells and extract total RNA using a commercial kit.
-
Perform one-step real-time reverse transcription-polymerase chain reaction (RT-qPCR) using primers and probes specific for a SARS-CoV-2 gene (e.g., the N gene).
-
Use a standard curve of a known quantity of viral RNA to quantify the viral load in each sample.
-
Calculate the percentage of inhibition of viral RNA replication for each compound concentration.
-
Experimental Workflow
The general workflow for screening and evaluating the antiviral activity of compounds like this compound is depicted below.
Figure 2: General Workflow for Antiviral Drug Screening.
Conclusion
This compound demonstrates in vitro antiviral activity against SARS-CoV-2, likely through the inhibition of the host protease cathepsin L, which is involved in the endosomal entry pathway of the virus. While the reported IC50 value is promising, further studies are required for a comprehensive comparison with other protease inhibitors under standardized conditions. The provided experimental protocols and workflows offer a foundation for such comparative evaluations. Researchers should consider the specific viral entry pathways active in their target cell lines when designing and interpreting experiments with host-directed protease inhibitors like this compound.
References
- 1. Recent advances in developing small-molecule inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.7. Antiviral activity assay for SARS-CoV-2 [bio-protocol.org]
- 5. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SARS-coronavirus-2 replication in Vero E6 cells: replication kinetics, rapid adaptation and cytopathology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
ONO-5334: Essential Safety and Disposal Procedures for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like ONO-5334, a potent cathepsin K inhibitor, are paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive guide to the essential safety and logistical information for the proper disposal of this compound, aligning with best practices for managing research-grade pharmaceuticals.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is crucial to treat this and all investigational new drugs as potentially hazardous substances. Personnel handling this compound should adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling of the powdered form of the compound should be performed in a chemical fume hood to prevent inhalation.
Proper Disposal Procedures for this compound
The disposal of investigational drugs like this compound must comply with federal, state, and local regulations, as well as institutional guidelines. The recommended procedure is to dispose of this compound as hazardous chemical waste.
Key Disposal Steps:
-
Waste Identification and Segregation:
-
Unused or expired this compound, as well as any grossly contaminated materials (e.g., weigh boats, pipette tips), should be collected in a designated, properly labeled hazardous waste container.
-
Do not mix with non-hazardous waste.
-
-
Container Labeling:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known hazard characteristics.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
-
Incineration:
-
The standard and recommended method for the final disposal of pharmaceutical waste is incineration by a licensed hazardous waste management company.[1] This ensures the complete destruction of the active compound.
-
Quantitative Data Summary
The following table summarizes key in vitro inhibitory activities of this compound.
| Target Enzyme | Species | IC₅₀ / Kᵢ Value |
| Cathepsin K | Human | Kᵢ: 0.1 nM |
| Cathepsin S | Human | 8-fold lower affinity than for Cathepsin K |
| Cathepsin L | Human | Lower affinity than for Cathepsin K |
| Cathepsin B | Human | 320-fold lower affinity than for Cathepsin K |
Data compiled from in vitro studies examining the inhibitory effects of this compound.
Experimental Protocols
General Workflow for Disposal of Investigational Compounds:
The following represents a generalized workflow for the proper disposal of an investigational compound such as this compound in a research laboratory setting. This protocol should be adapted to comply with the specific Standard Operating Procedures (SOPs) of your institution.
Caption: Workflow for the proper disposal of this compound.
Signaling Pathway
This compound is a potent inhibitor of cathepsin K, a key enzyme in bone resorption. The expression of cathepsin K is regulated by the RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) signaling pathway, which is central to osteoclast differentiation and activation. The following diagram illustrates this pathway.
Caption: RANKL signaling pathway leading to Cathepsin K expression and its inhibition by this compound.
References
Essential Safety and Logistical Information for Handling ONO-5334
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of ONO-5334, a potent, selective, and orally active cathepsin K inhibitor. Given the investigational nature of this compound, a conservative approach to safety is paramount to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against accidental exposure. The following table summarizes the required PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves at all times when handling the compound. Change the outer glove immediately upon contamination and both pairs every 30-60 minutes or as needed. |
| Body Protection | Disposable Gown | A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required. The gown should be changed at the end of each procedure or immediately if contaminated. |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles or a full-face shield to protect against splashes and aerosols. |
| Respiratory Protection | N95 Respirator or Higher | An N95 respirator or a higher level of respiratory protection should be used, especially when handling the powdered form of the compound or when there is a risk of aerosol generation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for minimizing risk. The following workflow outlines the key steps for safely handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
